1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJKYRZKHBKWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408838 | |
| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-40-3 | |
| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is strategically designed in two primary stages: the construction of the core pyrazole heterocycle via a regioselective Knorr-type cyclocondensation, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This document offers detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices, tailored for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
The 1,5-disubstituted pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The target compound, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, incorporates a 2-fluorophenyl group at the N1 position, which can significantly influence the molecule's conformational properties and binding interactions, making it a valuable building block for drug discovery programs.
The synthetic strategy detailed herein is predicated on the classic and reliable Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] Our approach ensures high regioselectivity and yield through the careful design of the dicarbonyl precursor.
The overall synthetic workflow can be visualized as a three-step process starting from readily available commercial materials.
Figure 1: Overall Synthetic Workflow. A three-step sequence from ethyl acetoacetate to the final product.
Synthesis of the 1,3-Dicarbonyl Precursor
The key to controlling the regioselectivity of the pyrazole formation is the use of an appropriately functionalized 1,3-dicarbonyl compound. For this synthesis, we will prepare an enamine derivative of ethyl acetoacetate, which serves as a stable and reactive precursor.
Reaction: Formylation of Ethyl Acetoacetate
The active methylene group of ethyl acetoacetate is formylated using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[5][6] DMF-DMA acts as a formylating agent, converting the β-ketoester into a more reactive enamine, which is a synthetic equivalent of ethyl 2-formyl-3-oxobutanoate.[5][7]
Reaction Scheme:
Causality and Experimental Choices
-
Reagent Choice: DMF-DMA is a mild and highly efficient reagent for this transformation. It avoids the harsh conditions sometimes associated with other formylating agents and drives the reaction to completion by the removal of methanol.[6]
-
Solvent: The reaction is often run neat or in a high-boiling aprotic solvent to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product.
-
Temperature: Moderate heating is typically sufficient to initiate and sustain the reaction.
Experimental Protocol: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 | 1.0 |
| DMF-DMA | 119.16 | 13.1 g (14.6 mL) | 110 | 1.1 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add ethyl acetoacetate (13.0 g, 100 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (13.1 g, 110 mmol) to the flask.
-
Heat the reaction mixture in an oil bath at 120-130 °C for 2-3 hours.
-
During this time, methanol will distill from the reaction mixture. Monitor the distillation to gauge reaction progress.
-
Once the distillation of methanol ceases, cool the reaction mixture to room temperature.
-
The resulting crude orange-brown oil, ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, is typically of sufficient purity to be used directly in the next step without further purification.
Core Heterocycle Formation: The Knorr Pyrazole Synthesis
This step constitutes the key ring-forming reaction, where the prepared 1,3-dicarbonyl precursor is condensed with 2-fluorophenylhydrazine to regioselectively form the desired pyrazole ester.
Reaction: Cyclocondensation
Reaction Scheme:
Mechanistic Insight and Regioselectivity
The Knorr pyrazole synthesis proceeds via a well-established mechanism that dictates the final regiochemistry.[8][9] The regioselectivity is governed by the differential reactivity of the two carbonyl-equivalent carbons in the precursor and the two nitrogen atoms in the substituted hydrazine.
Figure 2: Mechanistic Pathway of the Knorr Cyclocondensation. The sequence ensures the formation of the 1,5-disubstituted regioisomer.
Causality for Regioselectivity:
-
Initial Attack: The more nucleophilic terminal nitrogen of 2-fluorophenylhydrazine preferentially attacks the more electrophilic ketone-equivalent carbon of the enamine precursor.[10]
-
Cyclization: After the initial condensation and elimination of dimethylamine, the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl carbon in an intramolecular fashion.
-
Aromatization: Subsequent elimination of ethanol from the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring. This thermodynamic driving force makes the reaction essentially irreversible.
Experimental Protocol: Synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate | 185.22 | 18.5 g | 100 | 1.0 |
| 2-Fluorophenylhydrazine hydrochloride | 162.59 | 16.3 g | 100 | 1.0 |
| Sodium Acetate | 82.03 | 8.2 g | 100 | 1.0 |
| Glacial Acetic Acid | 60.05 | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (18.5 g, 100 mmol), 2-fluorophenylhydrazine hydrochloride (16.3 g, 100 mmol), and sodium acetate (8.2 g, 100 mmol).
-
Add glacial acetic acid (150 mL) as the solvent. Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation.[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid and salts.
-
Recrystallize the crude product from ethanol or isopropanol to afford the pure ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Final Conversion: Saponification to the Carboxylic Acid
The final step is the straightforward hydrolysis of the ethyl ester to the target carboxylic acid. Alkaline hydrolysis (saponification) is preferred as it is an irreversible process, leading to higher conversion compared to acid-catalyzed hydrolysis.[11][12]
Reaction: Ester Hydrolysis
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Pyrazole Ester | 264.26 | 26.4 g | 100 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200 | 2.0 |
| Water | 18.02 | 100 mL | - | - |
| Ethanol | 46.07 | 100 mL | - | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend the ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (26.4 g, 100 mmol) in a mixture of ethanol (100 mL) and water (100 mL). Ethanol is used as a co-solvent to increase the solubility of the ester.
-
Add sodium hydroxide pellets (8.0 g, 200 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (as monitored by TLC, observing the disappearance of the starting ester). The solution should become homogeneous as the reaction progresses.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.
-
Acidify the cold solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash it with cold water until the washings are neutral to pH paper, and dry the product in a vacuum oven at 60-70 °C.
Conclusion
The synthetic route described in this guide represents a logical, efficient, and scalable method for the preparation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. By leveraging the regioselective Knorr pyrazole synthesis and a standard saponification, this guide provides a self-validating protocol grounded in fundamental principles of organic chemistry. The detailed procedures and mechanistic rationale are intended to empower researchers to confidently synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research.
References
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Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
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Ethyl 2-formyl-3-oxobutanoate. (n.d.). LookChem. Retrieved from [Link]
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Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). ResearchGate. Retrieved from [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
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Synthesis of 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]
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The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel compound, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the strategic rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in an unambiguous structural assignment. This guide is grounded in authoritative scientific principles and supported by comprehensive references to established analytical standards.
Introduction: The Significance of Structural Certainty
The compound 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The introduction of a 2-fluorophenyl substituent is a common strategy in drug design to modulate metabolic stability and binding affinity. Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation into its biological activity and for establishing structure-activity relationships (SAR).[1] This guide will detail the logical progression of analytical techniques required to achieve this certainty.
The Analytical Blueprint: A Multi-faceted Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, it is the convergence of data from multiple, orthogonal techniques that provides irrefutable proof. Our strategy is built upon three pillars of spectroscopic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.
This integrated approach ensures that the final proposed structure is consistent with all observed experimental data.
Experimental Protocols & Data Interpretation
Mass Spectrometry: Establishing the Molecular Formula
Objective: To determine the accurate molecular weight and deduce the elemental composition of the title compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically using electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective due to the ease of deprotonation.
-
Data Analysis: The monoisotopic mass of the molecular ion (or a related ion like [M-H]⁻ or [M+H]⁺) is determined with high precision (typically to four or five decimal places). This accurate mass is then used to calculate the most plausible elemental formula using elemental composition calculator software.
Expected Results & Interpretation:
The elemental formula for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is C₁₁H₉FN₂O₂. The expected monoisotopic mass is approximately 236.06 g/mol . HRMS analysis should yield a measured mass that corresponds to this value within a few parts per million (ppm), providing strong evidence for the proposed elemental formula. The fragmentation pattern can also offer structural clues. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[4]
Infrared (IR) Spectroscopy: Functional Group Identification
Objective: To confirm the presence of key functional groups, particularly the carboxylic acid and the aromatic rings.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.
Expected Results & Interpretation:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[5][6][7][8]
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3300-2500 | O-H stretch (carboxylic acid) | Very broad band, often obscuring C-H stretches.[6] |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp absorption.[8] |
| 1320-1210 | C-O stretch (carboxylic acid) | Medium to strong absorption.[6] |
| ~1600, ~1475 | C=C stretch (aromatic rings) | Multiple sharp, medium-intensity bands. |
| ~1250 | C-F stretch (aryl fluoride) | Strong, characteristic absorption. |
The presence of a very broad band in the 3300-2500 cm⁻¹ region is a hallmark of a hydrogen-bonded carboxylic acid dimer and provides compelling evidence for this functional group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments will be employed to assign every proton and carbon atom and to piece together the molecular framework.[9]
Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
2D Correlation Spectroscopy (COSY)
-
2D Heteronuclear Single Quantum Coherence (HSQC)
-
2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Interpretation:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a downfield chemical shift, typically >12 ppm in DMSO-d₆.[5][7]
-
Aromatic Protons (Fluorophenyl Ring): The four protons on the 2-fluorophenyl ring will appear as a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm). The coupling of these protons to the adjacent ¹⁹F nucleus will further split these signals.
-
Pyrazole Proton (-CH): A singlet is expected for the proton at the C3 position of the pyrazole ring. Based on similar structures, this signal is anticipated to be in the region of 8.0-8.5 ppm.[9]
-
Methyl Protons (-CH₃): A sharp singlet for the methyl group attached to the C5 position of the pyrazole ring will be observed, likely in the range of 2.3-2.7 ppm.[9]
-
¹⁹F NMR: A single resonance will be observed for the fluorine atom. The chemical shift of ¹⁹F is highly sensitive to its electronic environment.[10][11][12][13][14]
Interpretation:
-
Carboxylic Carbonyl (-COOH): This quaternary carbon will appear at a downfield chemical shift, typically in the 165-185 ppm range.[7]
-
Aromatic Carbons (Fluorophenyl Ring): Six signals are expected. The carbon directly bonded to the fluorine (C2') will show a large one-bond coupling constant (¹JCF) of ~240-280 Hz.[14] The adjacent carbons (C1' and C3') will exhibit smaller two-bond couplings (²JCF).
-
Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, C5). The chemical shifts will be characteristic of this heterocyclic system.[15][16]
-
Methyl Carbon (-CH₃): An upfield signal, typically around 10-15 ppm.
Table of Predicted Spectroscopic Data:
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
| COOH | >12 | br s | ~165 | H3, C4 |
| H3 | ~8.1 | s | ~140 | C4, C5, COOH |
| C4 | - | - | ~110 | - |
| C5 | - | - | ~148 | - |
| CH₃ | ~2.7 | s | ~14 | C4, C5 |
| H3' | ~7.6 | m | ~125 (d, ²JCF) | C1', C2', C4', C5' |
| H4' | ~7.4 | m | ~132 (d, ³JCF) | C2', C3', C5', C6' |
| H5' | ~7.5 | m | ~129 (d, ⁴JCF) | C1', C3', C4', C6' |
| H6' | ~7.7 | m | ~124 (d, ³JCF) | C1', C2', C4', C5' |
| C1' | - | - | ~128 (d, ²JCF) | - |
| C2' | - | - | ~160 (d, ¹JCF) | - |
Note: Chemical shifts are predictive and may vary based on solvent and other experimental conditions. 'd' indicates a doublet due to C-F coupling.
The workflow for structure elucidation using 2D NMR is a systematic process of building molecular fragments and then connecting them.
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this molecule, it will primarily show the correlations between the adjacent protons on the 2-fluorophenyl ring, helping to trace their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~8.1 ppm will correlate with the C3 carbon, and the methyl singlet at ~2.7 ppm will correlate with the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would be:
-
From the methyl protons (-CH₃) to the C4 and C5 carbons of the pyrazole ring, confirming the position of the methyl group.
-
From the pyrazole H3 proton to the C4, C5, and the carboxylic acid carbonyl carbons, locking in the pyrazole core structure.
-
From the H6' proton of the fluorophenyl ring to the C5 carbon of the pyrazole ring, definitively establishing the point of attachment between the two ring systems.
-
The following diagram illustrates the key expected HMBC correlations that would confirm the connectivity of the molecular fragments.
Caption: Key HMBC correlations for structural confirmation.
Final Confirmation: Single-Crystal X-ray Crystallography
While the spectroscopic data described above provides an exceptionally high degree of confidence in the structure, the gold standard for molecular structure determination is single-crystal X-ray crystallography.[1][17][18][19][20][21][22]
Objective: To obtain a three-dimensional model of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.
Protocol:
-
Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule in the solid state.
Successful X-ray crystallographic analysis would provide the ultimate, unambiguous confirmation of the structure elucidated by spectroscopic methods.
Conclusion
The structure elucidation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a systematic process that relies on the logical application and interpretation of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures scientific integrity. The final confirmation via X-ray crystallography provides the highest possible level of structural certainty, a critical foundation for any subsequent research and development efforts.
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Jolley, K., et al. (n.d.). The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Semantic Scholar. Retrieved from [Link]
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National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
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MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Limbach, H.-H. (n.d.). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Retrieved from [Link]
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ResearchGate. (2023, September 1). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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PubMed. (2013, February 20). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-96. Retrieved from [Link]
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physicochemical properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Foreword for the Research Professional:
This document serves as a comprehensive technical guide on the core (CAS No: 618092-40-3). As a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs, and in the development of advanced agrochemicals, a thorough understanding of its fundamental characteristics is paramount.[1][2] This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and providing actionable protocols for in-house validation. The information is structured to empower researchers, chemists, and drug development professionals to leverage this compound's unique properties effectively and predictably in their discovery and development pipelines.
Compound Identification and Core Data
A precise understanding of a compound begins with its fundamental identifiers and properties. 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a white, powdered solid at room temperature, valued for its stability and reactivity, which are enhanced by the presence of a fluorophenyl group.[1]
| Property | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | - |
| CAS Number | 618092-40-3 | [1] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Chemical Structure:
Caption: Molecular structure of the title compound.
Melting Point Analysis: A Criterion for Purity
The melting point is a fundamental thermal property that provides a swift and reliable first impression of a substance's purity.[3] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[4]
| Parameter | Value |
| Melting Point | 176-182 °C |
Data sourced from Chem-Impex.[1]
Authoritative Protocol: Melting Point Determination via the Capillary Method
The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity and accuracy.[3]
Causality and Rationale: The protocol is designed to ensure uniform and slow heating near the melting point. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. A slow ramp rate (~1-2°C per minute) is critical for allowing the system to maintain thermal equilibrium, which is necessary for observing the precise temperatures at which the first droplet of liquid appears (onset) and the last solid particle disappears (completion).[5]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any larger crystals with a spatula.
-
Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, narrow glass pipe to achieve tight packing.[5] The packed sample height should be 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
-
Rapid Initial Heating: If the approximate melting point is known (e.g., 176°C), rapidly heat the block to a temperature about 20°C below the expected onset.[5]
-
Careful Slow Heating: Reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) when the last trace of solid has liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
-
Replicate Analysis: For improved accuracy and reproducibility, perform the analysis in triplicate and average the results.[3]
Caption: Experimental workflow for melting point determination.
Solubility Profile: The Gateway to Bioavailability
Solubility is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, and overall bioavailability.[6][7] While specific quantitative solubility data for this compound in various solvents is not broadly published, its characterization is essential for formulation development. As a molecule with a carboxylic acid group, its solubility is expected to be highly dependent on the pH of the aqueous medium.[8]
Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data for drug development.[8]
Causality and Rationale: This method is designed to establish a true thermodynamic equilibrium between the undissolved solid and a saturated solution.[8] Continuous agitation for a sufficient duration (typically 24-72 hours) ensures that the dissolution process has reached its endpoint. Subsequent phase separation is critical to analyze only the dissolved solute, and analysis of the remaining solid by techniques like XRPD confirms if any polymorphic or solvate transitions occurred during the experiment, which could alter the solubility measurement.
Step-by-Step Methodology:
-
System Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[7]
-
Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using techniques like X-Ray Powder Diffraction (XRPD) to check for any changes in the solid form.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at a specific pH and temperature.
Caption: Workflow for the shake-flask solubility method.
Acidity Constant (pKa): Predicting In Vivo Behavior
The ionization constant (pKa) is a measure of a molecule's acidity and is arguably one of the most important properties for a drug candidate.[10] It dictates the degree of ionization at a given pH, which in turn governs solubility, permeability across biological membranes, and interaction with molecular targets.[11] For 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. While an experimental pKa has not been published, a predicted pKa for the structurally similar 4-fluoro isomer is 3.32 ± 0.25, suggesting it is a weak acid.[12]
Caption: Ionization equilibrium of the carboxylic acid group.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for experimentally determining pKa values.[13]
Causality and Rationale: The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve—a plot of pH versus the volume of titrant added—has a characteristic sigmoidal shape. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (R-COOH) and deprotonated (R-COO⁻) species are equal.[13] This inflection point provides a direct and accurate measurement of the compound's acidity.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Place the solution on a stir plate to ensure homogeneity.
-
Titrant Preparation: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a precision burette or automated titrator.
-
Titration Process: Add the titrant to the sample solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) from the first or second derivative of the curve.
-
The pKa is the pH value at the point where half of the volume of the equivalence point has been added.
-
-
Software Analysis: Modern analysis software can be used to fit the titration data to the Henderson-Hasselbalch equation to refine the pKa value.
Lipophilicity (logP): A Predictor of ADME Properties
Lipophilicity, quantified as the octanol-water partition coefficient (P) or its logarithmic form (logP), is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] It describes the partitioning of a neutral compound between an oily (n-octanol) and an aqueous phase. According to Lipinski's Rule of 5, a logP value of less than 5 is often desirable for orally administered drugs.[14]
| Parameter | Value | Method |
| XlogP | 1.9 | Predicted |
Data sourced from PubChem.[15]
Authoritative Protocol: logP Determination by HPLC
While the shake-flask method is the traditional approach, HPLC-based methods are now widely used for their speed, efficiency, and lower sample consumption.[14][16]
Causality and Rationale: This technique correlates a compound's lipophilicity with its retention time on a reverse-phase HPLC column (e.g., C18). Lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of the unknown compound can then be accurately interpolated from its measured retention time.
Step-by-Step Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Prepare solutions of at least 5-6 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Standard Analysis: Inject each reference standard onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the known logP values of the standards against their calculated log k values. Perform a linear regression to obtain a calibration equation (logP = m * log k + c).
-
Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the system, and record its retention time.
-
logP Determination: Calculate the log k for the test compound and use the calibration equation to determine its logP value.
Caption: Conceptual basis of the logP measurement.
Conclusion
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid presents a profile of a stable, weakly acidic compound with moderate lipophilicity. Its melting point range provides a reliable indicator of its high purity. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is the foundation upon which successful drug discovery and development programs are built. The experimental protocols and rationale detailed in this guide provide a robust framework for researchers to validate these properties and to intelligently design formulations, predict pharmacokinetic behavior, and ultimately unlock the full therapeutic or agrochemical potential of this versatile chemical scaffold.
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Parnian, P., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
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Al-Ibraheem, A., & Al-Zoubi, M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 841-853. Retrieved from [Link]
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Pion. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Chinese Pharmaceutical Association. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of Pharmaceutical Analysis, 38(6), 949-955. Retrieved from [Link]
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Digital Depository of the University of Barcelona. (2016). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Number: 618092-40-3
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. We will delve into its physicochemical characteristics, present a validated synthetic pathway with a detailed experimental protocol, and explore its established applications, particularly as a key intermediate in the development of selective COX-2 inhibitors. The underlying mechanism of action and the structure-activity relationship of its derivatives will be discussed, supported by quantitative data and mechanistic diagrams. This document is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, providing both foundational knowledge and practical insights.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "biologically privileged" scaffold in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2] This has led to the successful development of a wide array of pharmaceuticals across various therapeutic areas. Notably, pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3]
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a crucial intermediate in the synthesis of modern therapeutic agents.[4] The presence of the 2-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable fluorine-protein interactions. This guide will provide an in-depth exploration of this valuable compound.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 618092-40-3 | [4] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [4] |
| Molecular Weight | 220.2 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 176-182 °C | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
Synthesis Methodology: A Validated Protocol
The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a cyclocondensation reaction, followed by hydrolysis to the carboxylic acid. The causality behind this experimental choice lies in the high efficiency and regioselectivity of the initial pyrazole ring formation from readily available starting materials, followed by a straightforward and high-yielding hydrolysis step.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and 2-fluorophenylhydrazine (1 equivalent) in absolute ethanol. The use of ethanol as a solvent is crucial as it effectively dissolves both reactants and facilitates the reaction without participating in side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by recrystallization from ethanol to yield ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a solid.
Step 2: Hydrolysis to 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Suspend the ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The ester hydrolysis is typically complete within this timeframe.[5]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid. The precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford the final product, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Applications in Drug Discovery: A Focus on COX-2 Inhibition
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The primary mechanism of action for many of these pyrazole-based drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3]
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.
The carboxylic acid moiety of the title compound serves as a versatile handle for further chemical modifications, such as amidation, to produce a diverse library of derivatives for biological screening. These derivatives have shown significant potential as selective COX-2 inhibitors.[6]
Signaling Pathway of COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Data: Biological Activity of Pyrazole Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole derivatives, demonstrating their potency and selectivity.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | >1000 | 19.87 | >50 | [6] |
| 3b | 875.8 | 39.43 | 22.21 | [6] |
| 5b | 676.8 | 38.73 | 17.47 | [6] |
| Celecoxib | 3200 | 40 | 80 | [7] |
IC₅₀: The half maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Conclusion
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined physicochemical properties, accessible synthetic route, and proven utility as a scaffold for potent and selective COX-2 inhibitors underscore its importance. This technical guide has provided a detailed overview of this compound, from its synthesis to its biological application, with the aim of equipping researchers with the necessary knowledge to leverage its potential in their own research endeavors. The continued exploration of derivatives of this versatile intermediate is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
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- Abdel-Mottaleb, Y. N., & El-Gazzar, M. G. (2017). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Immunopharmacology and immunotoxicology, 39(4), 215–222.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and antiviral effects, supported by quantitative data and detailed experimental protocols. The aim is to furnish a practical and scientifically rigorous guide that not only summarizes the current state of knowledge but also empowers further research and development in this promising area of therapeutic discovery.
Introduction: The Pyrazole Carboxylic Acid Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, pyrazole derivatives have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] The incorporation of a carboxylic acid group into the pyrazole ring significantly influences the molecule's physicochemical properties, such as its acidity, polarity, and hydrogen bonding capacity. These alterations often lead to enhanced biological activity and improved pharmacokinetic profiles. Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.[3][4][5] This guide will systematically explore these key biological activities, providing a detailed understanding of their therapeutic potential.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[5][6]
Mechanism of Action
The antimicrobial action of pyrazole derivatives is often multifaceted. Some derivatives function by inhibiting essential microbial enzymes. For instance, in silico studies have suggested that certain pyrazole compounds can act as inhibitors of Staphylococcus aureus DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Other proposed mechanisms include the disruption of microbial cell membranes and the inhibition of efflux pumps, which are responsible for extruding antibiotics from bacterial cells. The specific mechanism is highly dependent on the substitution pattern of the pyrazole core.
Quantitative Analysis of Antimicrobial Potency
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 4-acyl-pyrazole-3-carboxylic acids | Bacillus subtilis | Not specified, but higher than reference drugs | [6] |
| 4-acyl-pyrazole-3-carboxylic acids | Staphylococcus aureus | Not specified, but higher than reference drugs | [6] |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans | Good inhibitory effects | [6][8] |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the MIC of a pyrazole carboxylic acid derivative against a bacterial strain.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. The inclusion of controls is critical for validating the assay results.
Caption: Workflow for MIC Determination.
Anticancer Activity: Targeting Aberrant Cell Proliferation
The pyrazole scaffold is a key component in several approved anticancer drugs, and pyrazole carboxylic acid derivatives are a continuing source of promising new leads.[9] Their anticancer effects are often mediated by the inhibition of specific molecular targets involved in cancer cell proliferation and survival.[10]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain pyrazole carboxamides and carboxylic acids have been shown to inhibit kinases such as Casein Kinase 2 (CK2), AKT1, and Mitogen-Activated Protein Kinase 14 (p38).[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For example, some derivatives have been shown to induce G0/G1 cell cycle arrest in human B-cell lymphoma cell lines.[12]
Caption: Kinase Inhibition by Pyrazole Derivatives.
Quantitative Analysis of Anticancer Potency
The anticancer activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide & Dihydro Triazinone Derivatives | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [13] |
| Pyrazole Benzamide & Dihydro Triazinone Derivatives | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [13] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative (Compound 14) | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | [12] |
| Polysubstituted Pyrazole Derivative (Compound 59) | HepG2 (Liver) | 2 | [10] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | 0.25 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: Seeding density and incubation times are optimized for each cell line to ensure logarithmic growth during the assay. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[2][14] Pyrazole carboxylic acid derivatives are also being actively investigated for their anti-inflammatory potential.[15]
Mechanism of Action: COX Inhibition and Beyond
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[1]
Quantitative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of pyrazole derivatives can be assessed in vivo using models such as the carrageenan-induced paw edema test in rats.
| Compound Class | In vivo Model | % Inhibition of Edema | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant | [5] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant | [5] |
| Pyrazole-3(5)-carboxylic acid derivative (Compound 146) | Not specified | Highest potential compared to indomethacin and aspirin | [15] |
Antiviral Activity: Combating Viral Infections
The emergence of new and re-emerging viral diseases highlights the need for novel antiviral therapies. Pyrazole carboxylic acid derivatives have demonstrated activity against a range of viruses, including dengue virus and tobacco mosaic virus.[16][17]
Mechanism of Action: Targeting Viral Enzymes
A key strategy in antiviral drug discovery is to target viral enzymes that are essential for replication. For example, certain pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus (DENV) NS2B-NS3 protease.[16] This protease is crucial for processing the viral polyprotein, and its inhibition blocks the production of mature viral proteins necessary for replication.
Quantitative Analysis of Antiviral Potency
The antiviral activity of a compound is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay.
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Pyrazole-3-carboxylic acid derivatives | Dengue virus type 2 (DENV-2) | Antiviral assay | Down to 4.1 | [16] |
| Pyrazole-3-carboxylic acid derivatives | Dengue virus protease | Reporter gene assay | Down to 2.2 | [16] |
Synthesis of Pyrazole Carboxylic Acid Derivatives: A General Approach
A common and versatile method for the synthesis of pyrazole carboxylic acid derivatives is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[18]
Experimental Protocol: One-Pot Synthesis of a Substituted Pyrazole Carboxylic Acid
This protocol describes a general one-pot synthesis of an ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.
Protocol: One-Pot Synthesis
-
Formation of the Dioxo Ester Intermediate: Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediate.[5]
-
Cyclization with Hydrazine: The dioxo ester intermediate is then treated with hydrazine hydrate in the presence of glacial acetic acid.[5] The reaction mixture is typically refluxed to drive the cyclization reaction.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is necessary to deprotonate the acetophenone and initiate the condensation with diethyl oxalate. Glacial acetic acid acts as a catalyst for the cyclization reaction with hydrazine.
Caption: General Synthesis Workflow.
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the optimization of these compounds. Furthermore, the exploration of novel mechanisms of action and the application of these derivatives to a wider range of diseases will undoubtedly expand their therapeutic potential. The in-depth understanding of their biological activities and the availability of robust experimental protocols, as outlined in this guide, will be instrumental in advancing this exciting field of drug discovery.
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The Mechanism of Action of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to its Anti-Inflammatory Activity through Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Novel Pyrazole Derivative
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Notably, the pyrazole ring is a key structural feature of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] Given the structural similarities, it is hypothesized that 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid also exerts its biological effects through the modulation of the arachidonic acid cascade, specifically by targeting COX enzymes. This guide provides an in-depth exploration of the putative mechanism of action of this compound as a selective COX-2 inhibitor, detailing the underlying molecular interactions and the experimental methodologies required for its validation.
The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase (COX) Enzymes
Inflammation, pain, and fever are physiological responses mediated by a class of lipid signaling molecules called prostaglandins.[4][6] The synthesis of prostaglandins is initiated from arachidonic acid, a fatty acid released from the cell membrane, and is catalyzed by cyclooxygenase (COX) enzymes.[7] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological housekeeping functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[5][6]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced at sites of inflammation by various stimuli, including cytokines and growth factors.[5][6] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[4]
The differential expression and function of COX-1 and COX-2 provide a key therapeutic window for the development of selective COX-2 inhibitors. These drugs can effectively reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6]
Molecular Mechanism of Action: Selective Inhibition of COX-2
The proposed mechanism of action for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the selective inhibition of the COX-2 enzyme. This selectivity is attributed to specific structural features of both the inhibitor and the enzyme's active site. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[5][6] The diaryl-substituted pyrazole structure, a feature shared by celecoxib and the topic compound, is known to fit into this larger active site and interact with the side pocket, leading to potent and selective inhibition.[5][8]
The binding of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid to the COX-2 active site is thought to be a reversible, competitive process that blocks the entry of the natural substrate, arachidonic acid.[5] This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[7] By inhibiting the production of pro-inflammatory prostaglandins, the compound effectively reduces the signs and symptoms of inflammation.
Signaling Pathway of COX-2 Mediated Inflammation
Caption: Signaling pathway of COX-2 mediated inflammation and its inhibition.
Experimental Validation of the Mechanism of Action
A series of in vitro and in vivo experiments are essential to validate the proposed mechanism of action. These protocols are designed to be self-validating by including appropriate controls and providing quantitative data.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: An enzyme immunoassay (EIA) is used to measure the amount of prostaglandin F2α (PGF2α) produced from arachidonic acid by the COX enzymes.
-
Procedure:
-
A range of concentrations of the test compound and a reference inhibitor (e.g., celecoxib) are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGF2α produced is quantified using a competitive EIA kit.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).
Expected Outcome:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
| Indomethacin (Non-selective control) | 0.1 | 0.5 | 0.2 |
A high selectivity index indicates that the compound is a selective COX-2 inhibitor.[8]
Cell-Based Assay for Prostaglandin Production
Objective: To confirm the inhibitory effect of the compound on prostaglandin production in a cellular context.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Assay Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 and the production of prostaglandin E2 (PGE2) in the macrophages. The amount of PGE2 released into the cell culture medium is measured by EIA.
-
Procedure:
-
RAW 264.7 cells are seeded in a 24-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS is added to the wells to stimulate the cells for 24 hours.
-
The cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available EIA kit.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the LPS-induced PGE2 production (EC50) is calculated.
Expected Outcome: The compound should demonstrate a dose-dependent inhibition of PGE2 production with a potent EC50 value.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of the compound in an animal model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats.
-
Assay Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.
-
Procedure:
-
Rats are orally administered with the test compound or vehicle.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each dose of the compound. The dose that produces 50% inhibition of edema (ED50) is determined.
Expected Outcome: The compound is expected to produce a significant and dose-dependent reduction in carrageenan-induced paw edema, demonstrating its in vivo anti-inflammatory activity.[9]
Experimental Workflow Diagram
Caption: A comprehensive workflow for validating the mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid likely functions as a selective COX-2 inhibitor, thereby exerting anti-inflammatory and analgesic effects. The experimental protocols outlined in this guide provide a robust framework for definitively elucidating its mechanism of action and quantifying its therapeutic potential. Further studies could explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic models of inflammation and pain. The development of potent and selective COX-2 inhibitors remains an important area of research for the management of inflammatory diseases with an improved safety profile.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
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Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13). Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). Retrieved from [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, August 6). Retrieved from [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed. (2017, November 10). Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]
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(PDF) Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents - ResearchGate. (2021, September 16). Retrieved from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). Retrieved from [Link]
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Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]
- US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents. (n.d.).
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Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (2007, December 21). Retrieved from [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (n.d.). Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). Retrieved from [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (n.d.). Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.). Retrieved from [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.). Retrieved from [Link]
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in silico modeling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the In Silico Modeling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of a specific, promising derivative: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This molecule serves as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs, with its fluorophenyl group enhancing biological reactivity and selectivity.[2][3] Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind each computational step, offering a self-validating framework for researchers, chemists, and drug development professionals. We will journey from initial ligand preparation and physicochemical profiling to hypothesis-driven target selection, molecular docking, and advanced molecular dynamics simulations, culminating in a predictive ADMET analysis. The objective is to equip scientists with a robust computational strategy to probe the therapeutic potential of this molecule, prioritize experimental resources, and accelerate the drug discovery pipeline.
Part I: Ligand Preparation and Foundational Analysis
The journey of in silico drug discovery begins with the molecule itself. A meticulously prepared and characterized ligand structure is the bedrock upon which all subsequent predictions are built. Errors or inaccuracies at this stage will invariably propagate through the entire workflow, compromising the integrity of the final results.
Section 1.1: 2D and 3D Structure Generation
The initial step is to translate the chemical name into a machine-readable format. This process involves generating a 2D representation, followed by conversion to a three-dimensional conformation that is energetically plausible.
Experimental Protocol: Ligand Structure Generation
-
2D Structure Creation: Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the 2D structure of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Ensure all atoms, bonds, and stereochemistry are correct.
-
SMILES Generation: Export the structure as a SMILES (Simplified Molecular-Input Line-Entry System) string. This provides a simple, text-based representation for use in various software. For our molecule, the SMILES string is CC1=C(C(=O)O)C=NN1C2=CC=CC=C2F.
-
3D Conversion: Import the 2D structure or SMILES string into a molecular modeling program like Avogadro or UCSF Chimera. Use the software's built-in tools to add explicit hydrogens and generate an initial 3D conformation.
-
Energy Minimization (Geometry Optimization): This is a critical step. The initial 3D structure is likely not in a low-energy state. Apply a force field (e.g., MMFF94 or UFF) to perform geometry optimization. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic conformation for docking.[4]
-
File Format for Docking: Save the final, energy-minimized 3D structure in a suitable format, such as .mol2 or .pdbqt, which is required by most docking software.[5]
Caption: Workflow for Ligand Structure Preparation.
Section 1.2: In Silico Physicochemical and Drug-Likeness Profiling
Before committing to complex simulations, we must assess whether the molecule possesses fundamental properties consistent with a viable drug candidate. Lipinski's Rule of Five is a foundational guideline used to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans.[6]
Rationale for Parameter Selection:
-
Molecular Weight (MW): Influences absorption and distribution.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects permeability across cell membranes.
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): Key determinants of binding specificity and solubility.
-
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Protocol: Drug-Likeness Calculation
-
Select a Tool: Utilize a reliable web-based server such as SwissADME or Molinspiration. These platforms provide a suite of calculated properties from a simple SMILES input.[6]
-
Input Structure: Paste the SMILES string for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid into the server.
-
Execute Analysis: Run the calculation.
-
Tabulate Data: Consolidate the output into a structured table for clear interpretation.
Table 1: Calculated Physicochemical Properties and Drug-Likeness
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 220.20 g/mol | ≤ 500 | Yes |
| LogP | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 51.56 Ų | ≤ 140 Ų | Yes |
Expert Insight: The data clearly indicates that 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid fully complies with Lipinski's Rule of Five. Its moderate LogP and TPSA values suggest a good balance between solubility and membrane permeability, making it a promising candidate for further investigation.
Part II: Target Identification and Molecular Docking
With a prepared ligand, the next logical step is to identify its potential biological targets and predict how it might interact with them. This is the realm of molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Section 2.1: Hypothesis-Driven Target Selection
The selection of a biological target should not be arbitrary. It must be guided by existing knowledge of the chemical scaffold. Pyrazole carboxylic acid derivatives are well-documented for their anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes.[7] Therefore, for this guide, we will select COX-2 (Prostaglandin H2 Synthase-2) as our primary target, given its central role in inflammation and pain.
Protocol: Target Acquisition
-
Access Protein Data Bank (PDB): Navigate to the RCSB PDB database.
-
Search for Target: Search for "Cyclooxygenase-2" or "COX-2".
-
Select a Structure: Choose a high-resolution crystal structure, preferably one co-crystallized with a known inhibitor. For this workflow, we select PDB ID: 5IKR , which is human COX-2 in complex with celecoxib, a known pyrazole-containing inhibitor. The presence of a reference inhibitor is invaluable for validating the docking protocol.
Section 2.2: The Molecular Docking Workflow
This protocol outlines the use of AutoDock Tools and AutoDock Vina, a widely used and validated open-source docking suite.[5]
Protocol: Molecular Docking with AutoDock Vina
-
Target Protein Preparation:
-
Load the PDB file (5IKR) into AutoDock Tools.
-
Remove non-essential components: water molecules and the co-crystallized ligand (celecoxib).
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Save the prepared protein in the .pdbqt format.
-
-
Binding Site Definition (Grid Box):
-
Define the search space for the docking simulation. A key principle of self-validation is to center the grid box on the position of the co-crystallized ligand. This ensures the simulation is focused on the known active site.
-
Set the grid box dimensions (e.g., 25x25x25 Å) to be large enough to accommodate the ligand (1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) and allow for rotational and translational freedom.
-
-
Ligand Preparation:
-
Load the previously prepared ligand .pdbqt file into AutoDock Tools.
-
The software will automatically determine the rotatable bonds, which are crucial for flexible docking.
-
-
Configuration and Execution:
-
Create a configuration text file specifying the paths to the prepared protein and ligand, the grid box coordinates and dimensions, and the desired output file name.
-
Execute the docking simulation using the AutoDock Vina command-line interface.
-
-
Analysis of Results:
-
Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.
-
Caption: A typical workflow for molecular docking.
Section 2.3: Interpreting Docking Results
The output of a docking simulation is a set of numbers and coordinates. The true expertise lies in translating this data into actionable biochemical insights.
Table 2: Hypothetical Docking Results against COX-2 (PDB: 5IKR)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | -8.5 | Arg120, Tyr355 | Hydrogen Bond (Carboxylic Acid) |
| Val523, Ser353 | Hydrophobic / van der Waals |
| Celecoxib (Reference) | -10.2 | Arg513, His90 | Hydrogen Bond (Sulfonamide) |
Expert Insight: A binding affinity of -8.5 kcal/mol suggests a strong interaction, potentially in the nanomolar range. The critical observation is the predicted hydrogen bond between the ligand's carboxylic acid group and key active site residues like Arginine and Tyrosine. This interaction is a classic hallmark of many COX inhibitors and provides a strong mechanistic hypothesis for the molecule's potential anti-inflammatory activity. While the score is lower than the reference drug Celecoxib, it is significant enough to warrant further investigation.
Part III: Advanced Simulation and Predictive Modeling
Molecular docking provides a static snapshot of a potential binding event. To understand the dynamics and stability of the protein-ligand complex in a more realistic, solvated environment, we turn to Molecular Dynamics (MD) simulations. We also need to predict how the molecule will behave in a biological system using ADMET models.
Section 3.1: Molecular Dynamics (MD) Simulation
MD simulations model the physical movements of atoms and molecules over time, providing a view of the complex's stability. A stable complex in an MD simulation lends higher confidence to the docking prediction.[5]
Conceptual MD Workflow:
-
System Setup: The top-ranked docked complex (protein + ligand) is placed in a simulation box. The box is then filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to allow it to relax into a stable state.
-
Production Run: A long simulation (typically 100-1000 nanoseconds) is run to collect trajectory data of all atomic movements.[5]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from the starting structure. A stable, plateauing RMSD indicates the complex is not drifting apart.
-
Root Mean Square Fluctuation (RMSF): Reveals which parts of the protein are flexible or rigid.
-
Protein-Ligand Contacts: Analyzes the persistence of key interactions (like the hydrogen bonds identified in docking) over the course of the simulation.
-
Caption: Conceptual workflow for MD simulation.
Section 3.2: ADMET Prediction
A potent molecule is useless if it is poorly absorbed, rapidly metabolized, or toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a molecule's structure to forecast these properties.[8][9]
Protocol: ADMET Prediction
-
Select a Server: Use a comprehensive prediction server like pkCSM or SwissADME.
-
Input Structure: Submit the ligand's SMILES string.
-
Analyze and Tabulate: Interpret the output, focusing on key parameters that could represent liabilities in a drug development program.
Table 3: Predicted ADMET Profile
| Parameter | Category | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Water Solubility | Absorption | -2.5 (log mol/L) | Good solubility |
| Caco-2 Permeability | Absorption | 1.2 (log Papp) | High intestinal absorption predicted |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions |
| AMES Toxicity | Toxicity | Non-toxic | Low potential for mutagenicity |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity |
Expert Insight: The predicted ADMET profile is highly favorable. The molecule is predicted to be soluble and well-absorbed, with a low probability of inhibiting key cytochrome P450 enzymes, which is a major advantage for avoiding drug-drug interactions.[9] Crucially, the predictions for AMES toxicity and hERG inhibition are negative, suggesting a good preliminary safety profile.
Conclusion and Future Directions
This guide has systematically detailed a multi-faceted in silico approach to evaluating 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Our computational analysis reveals a molecule with excellent drug-like properties, a strong predicted binding affinity for the anti-inflammatory target COX-2, and a favorable ADMET profile. The mechanistic hypothesis, centered on the carboxylic acid's interaction with key active site residues, provides a clear direction for further study.
The logical next steps are clear:
-
Chemical Synthesis: Synthesize the compound to enable experimental validation.
-
In Vitro Validation: Perform enzymatic assays to confirm the inhibition of COX-2 and determine the IC50 value.
-
Lead Optimization: Should the in vitro results be promising, the in silico model can be used to guide the design of new analogues with potentially improved potency or pharmacokinetic properties.
By bridging robust computational modeling with strategic experimental validation, we can significantly enhance the efficiency and success rate of modern drug discovery.
References
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Dube, Z. F., Soremekun, O. S., Ntombela, T., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18). Available at: [Link]
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Adeyemi, R. O., Anand, K., & Arise, R. O. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Kar, S., Kumar, A., Singh, P., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
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Ahamad, T., & Shrivastava, A. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link]
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Anusha, V., & Varghese, A. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. Available at: [Link]
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Tüzün, B. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Gül, M., Beyza, S., & Er, M. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
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ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
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Kamal, A., & Nimbarte, V. D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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Spectroscopic Data of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Introduction
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a pyrazole core linked to a fluorophenyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs.[1] The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Molecular structure and atom numbering of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.
¹H NMR Spectroscopy
Experimental Protocol (Hypothetical): A sample of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid would be dissolved in a deuterated solvent such as DMSO-d₆. The ¹H NMR spectrum would be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.0 | s | 1H | H3 |
| ~7.6-7.8 | m | 2H | H4', H6' |
| ~7.3-7.5 | m | 2H | H3', H5' |
| ~2.5 | s | 3H | CH₃ |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum reveals several key features:
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift of approximately 13.0 ppm, which is characteristic of a carboxylic acid proton.[2]
-
Pyrazole Proton (H3): A sharp singlet is anticipated around 8.0 ppm, corresponding to the proton on the C3 position of the pyrazole ring.
-
Fluorophenyl Protons (H3', H4', H5', H6'): The protons of the 2-fluorophenyl group are expected to appear as a complex multiplet in the aromatic region (7.3-7.8 ppm). The fluorine atom at the C2' position will introduce additional splitting patterns (coupling) to the adjacent protons, H3' and H6'.
-
Methyl Protons (CH₃): A singlet with an integration of 3H is predicted around 2.5 ppm, corresponding to the methyl group at the C5 position of the pyrazole ring.[2]
¹³C NMR Spectroscopy
Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 MHz or 125 MHz.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~165.0 | COOH |
| ~158.0 (d, J ≈ 250 Hz) | C2' |
| ~145.0 | C5 |
| ~140.0 | C3 |
| ~132.0 (d, J ≈ 8 Hz) | C6' |
| ~131.0 (d, J ≈ 2 Hz) | C4' |
| ~128.0 | C1' |
| ~125.0 (d, J ≈ 4 Hz) | C5' |
| ~117.0 (d, J ≈ 20 Hz) | C3' |
| ~110.0 | C4 |
| ~12.0 | CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton:
-
Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position, around 165.0 ppm.[2]
-
Fluorophenyl Carbons: The carbons of the 2-fluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbon directly attached to the fluorine (C2') will appear as a doublet with a large coupling constant (J ≈ 250 Hz) around 158.0 ppm. The other carbons in the ring will also exhibit smaller doublet splittings due to coupling with the fluorine atom.
-
Pyrazole Carbons (C3, C4, C5): The pyrazole ring carbons are expected in the range of 110.0 to 145.0 ppm.
-
Methyl Carbon (CH₃): The methyl carbon will appear at a high-field position, around 12.0 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a KBr pellet.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Strong | C-F stretch |
| ~760 | Strong | C-H bend (Ortho-disubstituted aromatic) |
Interpretation of the IR Spectrum:
The predicted IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic rings:
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[4]
-
Aromatic C=C Stretch: Medium intensity peaks around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the C=C stretching vibrations within the pyrazole and phenyl rings.[3]
-
C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.[4]
-
C-F Stretch: A strong absorption around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.
-
C-H Bend: A strong band around 760 cm⁻¹ is indicative of the out-of-plane C-H bending of the ortho-disubstituted fluorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Hypothetical): The mass spectrum would be acquired using an electrospray ionization (ESI) source in either positive or negative ion mode.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 221.0721 | [M+H]⁺ |
| 219.0575 | [M-H]⁻ |
| 203.0621 | [M+H-H₂O]⁺ |
| 175.0672 | [M+H-H₂O-CO]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at an m/z of 221.0721.[5] In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 219.0575.[5]
-
Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of water (18 Da) from the protonated molecular ion, leading to a peak at m/z 203.0621.[6] This can be followed by the loss of carbon monoxide (28 Da) to give a fragment at m/z 175.0672.[6]
Caption: Predicted fragmentation pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in positive ion ESI-MS.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. By leveraging data from a close structural analogue and applying fundamental principles of NMR, IR, and MS, a detailed and scientifically sound interpretation of the spectral features has been presented. This information is crucial for researchers and scientists in the field of drug development for the unambiguous identification and characterization of this important heterocyclic compound.
References
-
Chem-Impex. 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
PubChemLite. 1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]
-
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crystallography of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Crystallography of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives stand out for their versatile biological activities. 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a key building block in this class, serving as a crucial intermediate in the synthesis of novel anti-inflammatory, analgesic, and herbicidal agents.[1][2] The molecule's efficacy is intrinsically linked to its three-dimensional structure, which dictates how it interacts with biological targets. Understanding its solid-state conformation, molecular geometry, and intermolecular interactions is therefore not merely an academic exercise; it is a fundamental prerequisite for rational drug design, polymorph screening, and formulation development.
This guide provides a comprehensive, field-proven framework for determining and analyzing the single-crystal X-ray structure of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. We will move beyond a simple recitation of methods to explore the underlying scientific rationale, enabling researchers to anticipate challenges, make informed experimental decisions, and interpret results with confidence.
Section 1: Foundational Steps – Synthesis and Purity Assurance
The axiom "good crystals come from pure compounds" is the bedrock of crystallography. Any crystallographic endeavor must begin with the synthesis of high-purity material. Impurities, even at low levels, can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to disorder and a compromised structural model.
Synthesis Pathway
While various synthetic routes exist for pyrazole carboxylic acids, a common and effective approach involves the cyclization of a β-ketoester equivalent with a substituted hydrazine.[3] The synthesis workflow ensures the regioselective formation of the desired pyrazole isomer.
Caption: Generalized synthesis workflow for the target compound.
Protocol: Material Purification and Verification
Objective: To obtain >98% purity material suitable for crystallization trials.
-
Crude Product Isolation: Following synthesis, the crude product is isolated by filtration.
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane). The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at low temperatures to ensure high recovery. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Purity Assessment (Self-Validation): The purified product must be rigorously characterized.
-
HPLC: An isocratic or gradient HPLC method should be developed to confirm purity is above 98%. The absence of significant secondary peaks is a primary indicator of success.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous confirmation of the molecular structure and identifies any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.2 g/mol | [1] |
| Appearance | White Powder | [1] |
| Melting Point | 176-182 °C | [1] |
Section 2: The Art and Science of Crystallization
Crystallization is often the most challenging bottleneck in structure determination.[4] It is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm).
Causality in Solvent Selection
The choice of solvent is the most influential parameter. A systematic screening approach using solvents with diverse properties (polarity, hydrogen bonding capability, volatility) is essential. For a carboxylic acid like our target compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and acetonitrile are excellent starting points. Solvent mixtures are often more effective than single solvents, as they allow for fine-tuning of solubility and evaporation rates.
Protocol: High-Throughput Crystallization Screening
Objective: To identify promising conditions for growing diffraction-quality single crystals.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound in a highly soluble solvent (e.g., acetone or methanol) at ~20-50 mg/mL.
-
Screening Plate Setup: Use a 96-well microplate. In each well, place a different solvent or a pre-mixed binary/ternary solvent system.
-
Dispensing: Add a small aliquot (~5-10 µL) of the stock solution to each well.
-
Slow Evaporation: Seal the plate with a cover that allows for very slow solvent evaporation. This gradual increase in concentration is the driving force for crystallization.
-
Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature. Inspect the wells daily under a microscope for the first week, and then weekly thereafter. Record observations of precipitate, oil, or crystal formation.
Advanced techniques like microbatch under-oil crystallization or vapor diffusion can provide even greater control over the process.[4]
Section 3: Illuminating the Structure - Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, X-ray diffraction is used to determine the precise arrangement of atoms within the crystal lattice.[5][6] The crystal is bombarded with a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.
Caption: The comprehensive workflow of single-crystal X-ray diffraction analysis.
Protocol: Data Collection and Processing
Objective: To collect a complete, high-resolution diffraction dataset and process it into a reflection file.
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a specialized loop or fiber.
-
Cryo-protection: To prevent radiation damage from the high-intensity X-ray beam, the crystal is typically flash-cooled to ~100 K in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed on a diffractometer. The instrument rotates the crystal through a series of angles while exposing it to X-rays. A series of diffraction images are collected.[7]
-
Data Processing: Specialized software is used to process the raw images.[8][9] This involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and crystal system from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each diffraction spot across all images.
-
Scaling and Merging: Correcting for experimental variations and merging the intensities of symmetry-equivalent reflections to produce a final, unique dataset. The quality of this process is assessed by statistical metrics like Rmerge.
-
Section 4: From Data to Model - Structure Solution and Refinement
The processed data file contains the intensities of the reflections but lacks the crucial phase information required to calculate an electron density map (the "phase problem").[10]
-
Structure Solution: For small molecules, "direct methods" are typically employed. These are statistical methods that use relationships between the reflection intensities to derive initial phase estimates.[10] This allows for the calculation of a preliminary electron density map, from which the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: Refinement is an iterative process of optimizing the atomic model to best fit the experimental data.[11][12] The most common technique is full-matrix least-squares refinement, which minimizes the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|).[10][13] During refinement, atomic coordinates, and anisotropic displacement parameters (which model thermal vibrations) are adjusted. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The success of the refinement is monitored by the R1 factor, which should ideally be below 5% for a high-quality structure.
Section 5: Analysis of the Crystal Structure - A Predictive Approach
While the specific crystal structure of the title compound is not yet published, we can predict its key features with high confidence by analyzing the structures of chemically similar pyrazole-4-carboxylic acids.[14][15][16]
Molecular Geometry and Conformation
The molecule consists of a central pyrazole ring substituted with a methyl group, a carboxylic acid, and a 2-fluorophenyl group. The dihedral angle between the plane of the pyrazole ring and the fluorophenyl ring will be a key conformational feature, likely influenced by steric hindrance from the adjacent methyl group. In similar structures, this angle can vary significantly.[14][17]
Intermolecular Interactions: The Carboxylic Acid Dimer
A dominant and highly predictable feature in the crystal structures of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers.[14][16] The carboxylic acid groups of two molecules will interact via strong O—H···O hydrogen bonds, creating a robust R²₂(8) ring motif. This interaction is a powerful supramolecular synthon that will almost certainly dictate the primary packing arrangement.
Caption: The expected centrosymmetric hydrogen-bonded dimer motif.
Hypothetical Crystallographic Data
Based on typical values for small organic molecules, the expected crystallographic data would be summarized as follows.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 8 - 15 |
| b (Å) | 5 - 12 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 110 |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| R1 [I>2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
Conclusion
The crystallographic analysis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a critical step in harnessing its full potential as a pharmaceutical or agrochemical intermediate. By following a rigorous, systematic approach—from ensuring material purity to meticulous data collection and refinement—researchers can obtain a high-fidelity atomic model. This structural blueprint provides invaluable insights into the molecule's conformation, solid-state packing, and the intermolecular forces that govern its properties, thereby paving the way for more intelligent and efficient molecular design and development.
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Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. (2019). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This document provides a comprehensive exploration of the potential therapeutic applications of the novel small molecule, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. We will dissect its core structure, extrapolate from known activities of related compounds, and propose a robust, multi-pronged strategy for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic value of this promising chemical entity.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties.[3][4] It can serve as a bioisostere for benzene or other aromatic systems, often enhancing metabolic stability, solubility, and the ability to form crucial interactions with biological targets.[3] The pyrazole nucleus is a key feature in drugs with diverse mechanisms of action, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[2]
The subject of this guide, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, incorporates several features that suggest significant therapeutic potential:
-
The Pyrazole Core: Provides a rigid, aromatic scaffold capable of engaging in hydrogen bonds (with both donor and acceptor capabilities) and π-π stacking interactions within protein binding pockets.[3]
-
The Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and can form ionic interactions, often serving as a key anchoring point to amino acid residues like arginine or lysine in a target protein.
-
The 2-Fluorophenyl Group: The inclusion of a fluorine atom can significantly modulate the compound's properties. It can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrophobic interactions.[5][6] The ortho-positioning of the fluorine is particularly noteworthy, as it can induce a specific conformational preference in the molecule, potentially leading to higher selectivity for its target.
Given these structural attributes and the known bioactivities of similar compounds, we can formulate a logical and evidence-based approach to identifying its primary therapeutic targets.
Primary Hypothesis: Targeting the Eicosanoid Pathway in Inflammation and Pain
The most immediate and well-supported therapeutic potential for a pyrazole-4-carboxylic acid derivative lies in the modulation of inflammatory and pain pathways.[5][6][7] Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[8]
Potential Molecular Targets
-
Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective COX-2 inhibition is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators. Dual inhibition of COX and 5-LOX could offer a broader anti-inflammatory effect and a potentially improved safety profile.[8]
-
Acid-Sensing Ion Channels (ASICs): Certain pyrazole analogs have demonstrated antinociceptive effects through the blockade of ASIC-1α, which plays a role in pain sensation.[8]
The diagram below illustrates the central role of COX and LOX enzymes in the arachidonic acid cascade, representing a primary area for target investigation.
Caption: The Arachidonic Acid Cascade and key enzyme targets.
Experimental Workflow for Target Validation
A tiered approach is essential for efficiently validating these potential targets. The causality behind this workflow is to start with broad, cost-effective cellular assays and progress to more specific, purified enzyme assays to pinpoint the precise molecular target and mechanism.
Protocol 1: Cellular Assay for Prostaglandin E2 (PGE2) Production
-
Objective: To determine if the compound inhibits the overall production of prostaglandins in a relevant cell model.
-
Cell Line: RAW 264.7 murine macrophages or human whole blood.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with a range of concentrations of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (e.g., 0.01 µM to 100 µM) for 1 hour. Include a known NSAID (e.g., indomethacin) as a positive control and DMSO as a vehicle control.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Collect the cell supernatant.
-
Quantify PGE2 concentration using a commercially available ELISA kit.
-
-
Interpretation: A dose-dependent reduction in PGE2 levels indicates that the compound interferes with the arachidonic acid cascade, strongly suggesting activity against COX enzymes.
Protocol 2: Purified Enzyme Inhibition Assays (COX-1/COX-2)
-
Objective: To directly measure the inhibitory activity of the compound against isolated COX-1 and COX-2 enzymes and determine its selectivity.
-
Assay Kits: Utilize commercially available colorimetric or fluorescent COX inhibitor screening assay kits (e.g., from Cayman Chemical or Abcam).
-
Methodology:
-
Follow the kit manufacturer's protocol. Typically, this involves combining the purified enzyme (ovine or human recombinant COX-1 or COX-2), a heme cofactor, and the arachidonic acid substrate in a reaction buffer.
-
Add a range of concentrations of the test compound to the reaction wells.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence, which is proportional to the enzyme activity.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both COX-1 and COX-2.
-
-
Data Presentation & Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Experimental | Experimental | Calculated |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
| Indomethacin (Control) | ~0.02 | ~0.5 | ~0.04 |
A high selectivity index (>50) indicates COX-2 selectivity, which is a desirable trait for minimizing gastrointestinal toxicity.
Secondary Hypotheses: Expanding the Therapeutic Horizon
While inflammation is the primary hypothesis, the versatile pyrazole scaffold warrants investigation into other therapeutic areas where it has proven effective.[9]
Oncology: Protein Kinase Inhibition
The pyrazole core is a common feature in many small-molecule kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers.
-
Potential Targets: Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and others. Recent studies have highlighted 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[10]
-
Validation Strategy:
-
Initial Screen: Use a broad-panel kinase screen (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot) at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response: For any identified hits, perform dose-response assays to determine IC50 values.
-
Cellular Assays: Test the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the identified target kinase (e.g., SNU-16 or KATO III cells for FGFR2).[10]
-
Metabolic Disorders: Modulating Glucose Metabolism
Substituted pyrazole-4-carboxylic acids have been reported to possess hypoglycemic activity.[11]
-
Potential Targets: The precise molecular targets are less defined but could involve enzymes or receptors in glucose uptake and metabolism pathways.
-
Validation Strategy:
-
In Vivo Screening: Utilize a streptozotocin-induced diabetic rat model.[11]
-
Administer the compound orally and monitor blood glucose levels over time, comparing the effect to a known antidiabetic agent like metformin.
-
If activity is confirmed, downstream target deconvolution studies (e.g., chemical proteomics, thermal shift assays) would be necessary.
-
The diagram below outlines a general workflow for identifying and validating a novel therapeutic target for the compound.
Caption: A generalized workflow for target identification and validation.
Conclusion and Future Directions
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest, built upon a scaffold with proven therapeutic success. The initial line of investigation should focus on its potential as a selective COX-2 inhibitor for the treatment of inflammation and pain, as this is strongly supported by precedent in the literature. However, a comprehensive evaluation should not neglect other possibilities, particularly in oncology and metabolic diseases. The systematic, tiered approach outlined in this guide, progressing from broad cellular assays to specific biochemical and in vivo models, provides a robust framework for elucidating the compound's mechanism of action and ultimately defining its therapeutic utility.
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Methodological & Application
Application Notes & Protocols: Leveraging 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in High-Throughput Screening for Novel Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in high-throughput screening (HTS) campaigns. Drawing from the well-established pharmacological importance of the pyrazole scaffold in medicinal chemistry, this guide outlines the scientific rationale for screening this compound, detailed protocols for assay development, and a robust workflow for hit identification and validation.[1][2][3] We present a hypothetical, yet scientifically plausible, screening cascade targeting a key enzyme in inflammatory pathways, providing a practical framework for the application of this compound in modern drug discovery.
Introduction: The Scientific Rationale
The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a member of this important class of compounds, recognized as a valuable intermediate in the synthesis of bioactive molecules.[4] Its structure, featuring a fluorophenyl group, can enhance metabolic stability and target engagement.[4]
Given its documented utility in the development of anti-inflammatory and analgesic drugs, we propose a high-throughput screening application for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid targeting a key enzyme implicated in inflammatory processes, such as a p38 MAP kinase.[4][5] This application note will detail the necessary steps to effectively screen this compound and libraries of similar molecules to identify novel modulators of this pathway.
Physicochemical Properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
A foundational understanding of the compound's properties is crucial for effective HTS campaign design, particularly for compound management and assay development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | [4] |
| Molecular Weight | 220.2 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 176-182 °C | [4] |
| Purity (HPLC) | ≥ 98% | [4] |
| Storage Conditions | 0-8°C | [4] |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution.[6] The following workflow provides a robust framework for screening 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and other small molecules.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Compound Management
Proper compound management is foundational to the success of any HTS campaign, ensuring the integrity and accurate delivery of test substances.[7][8]
Protocol for Stock Solution Preparation:
-
Compound Acquisition: Procure 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with a purity of ≥98%.
-
Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). The carboxylic acid moiety should aid solubility in this solvent.
-
Aliquoting and Storage: Aliquot the stock solution into 384-well plates for long-term storage at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Assay-Ready Plates: For screening, create intermediate "assay-ready" plates by diluting the stock solution to an appropriate concentration (e.g., 1 mM) in DMSO. These plates can then be used by robotic liquid handlers for dispensing into the assay plates.
Assay Development and Miniaturization
The goal of assay development is to create a robust, reproducible, and cost-effective assay suitable for HTS.[9] We propose a biochemical assay targeting a recombinant human p38 MAP kinase.
Protocol for a Kinase Activity Assay (e.g., using a fluorescence-based readout):
-
Principle: The assay will measure the phosphorylation of a specific peptide substrate by the kinase. The detection system will generate a fluorescent signal proportional to kinase activity.
-
Reagents:
-
Recombinant human p38 MAP kinase
-
Kinase peptide substrate
-
ATP (at a concentration close to the Km for the kinase)
-
Assay buffer (containing MgCl₂, DTT, and a detergent like Tween-20)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate coupled to a fluorescent probe)
-
Positive control: A known p38 MAP kinase inhibitor
-
Negative control: DMSO vehicle
-
-
Miniaturization: Adapt the assay from a 96-well to a 384-well or 1536-well format to reduce reagent costs and increase throughput.[9] This involves optimizing reagent volumes, incubation times, and detection parameters.
-
Assay Validation:
-
Signal Window: Ensure a sufficient difference between the signal from the uninhibited enzyme (negative control) and the background.
-
DMSO Tolerance: Verify that the final DMSO concentration (typically <1% v/v) does not significantly affect enzyme activity.[9]
-
Z'-factor Calculation: Perform a "dry run" with only positive and negative controls to calculate the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[10]
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Pilot and Primary High-Throughput Screening
The pilot screen validates the assay performance with a small subset of a compound library before committing to a full-scale screen.[10]
Protocol for Pilot and Primary HTS:
-
Pilot Screen: Screen a small, diverse library of ~2,000 compounds at a single concentration (e.g., 10 µM).[10] Analyze the results for hit rate and data quality (Z'-factor).
-
Primary HTS: If the pilot screen is successful, proceed to screen the full compound library at the same single concentration.
-
Data Analysis:
-
Normalize the data to the plate controls (positive and negative).
-
Identify "hits" as compounds that cause a statistically significant reduction in signal (e.g., >3 standard deviations from the mean of the negative controls).[10]
-
Hit Validation Cascade
A significant portion of initial hits in HTS can be false positives.[11][12] A rigorous hit validation cascade is essential to eliminate these and confirm true activity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. beckman.com [beckman.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Pyrazole Carboxylic Acids
The 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The incorporation of a fluorine atom on the N-phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often leads to enhanced potency and an improved pharmacokinetic profile. Derivatives of this core structure have been investigated for a range of biological activities, including as anti-inflammatory agents, analgesics, and pesticides.[1][2]
This document provides a comprehensive guide to the synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, detailing a robust and well-established three-step synthetic route. The protocol is designed to be clear, logical, and reproducible, with explanations for key procedural choices to ensure both success and safety in the laboratory.
Synthetic Strategy: A Three-Step Approach
The most common and reliable method for preparing 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids is through a sequence involving a Japp–Klingemann reaction, followed by intramolecular cyclization and subsequent ester hydrolysis. This approach offers high regioselectivity and generally good yields.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 2-(2-(2-fluorophenyl)hydrazono)-3-oxobutanoate (Hydrazone Intermediate)
This step utilizes the Japp–Klingemann reaction. It begins with the diazotization of 2-fluoroaniline, followed by a coupling reaction with ethyl acetoacetate. The diazonium salt is generated in situ and immediately used.
Rationale: The reaction of an aromatic amine with sodium nitrite in the presence of a strong acid generates a reactive diazonium salt. This electrophilic species is then attacked by the enolate of ethyl acetoacetate, a β-ketoester, leading to the formation of the desired hydrazone.[3][4][5] The use of sodium acetate is crucial to buffer the reaction mixture to a pH suitable for the coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroaniline | 111.12 | 10.0 g | 0.090 |
| Concentrated HCl | 36.46 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.5 g | 0.094 |
| Ethyl Acetoacetate | 130.14 | 12.3 mL | 0.094 |
| Sodium Acetate (NaOAc) | 82.03 | 22.1 g | 0.270 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, add 2-fluoroaniline (10.0 g, 0.090 mol) to a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Stir the mixture until the aniline salt dissolves completely. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (6.5 g, 0.094 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 1 L beaker, dissolve ethyl acetoacetate (12.3 mL, 0.094 mol) and sodium acetate (22.1 g, 0.270 mol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution over 30 minutes. A yellow to orange precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Work-up and Isolation:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(2-fluorophenyl)hydrazono)-3-oxobutanoate as a yellow solid.
-
Dry the product in a vacuum oven at 40-50 °C.
-
Part 2: Synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Ester Intermediate)
This step involves an intramolecular cyclization of the hydrazone intermediate to form the stable pyrazole ring.
Rationale: This reaction is a classic example of pyrazole synthesis through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl-like system.[6][7] The hydrazone, upon heating, undergoes an intramolecular condensation, eliminating a molecule of water to form the aromatic pyrazole ring. Acetic acid can act as a catalyst for this process.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydrazone Intermediate | 266.26 | 10.0 g | 0.0375 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
Cyclization:
-
Place the hydrazone intermediate (10.0 g, 0.0375 mol) in a 250 mL round-bottom flask.
-
Add glacial acetic acid (100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove acetic acid.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Dry the product under vacuum.
-
Part 3: Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Final Product)
The final step is the saponification (hydrolysis under basic conditions) of the pyrazole ester to the corresponding carboxylic acid.
Rationale: Ester hydrolysis is a fundamental organic reaction.[8] Using a strong base like sodium hydroxide results in an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt.[8] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ester Intermediate | 248.25 | 5.0 g | 0.020 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g | 0.060 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, suspend the ester intermediate (5.0 g, 0.020 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide pellets (2.4 g, 0.060 mol) to the suspension.
-
Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution as the ester is consumed.
-
-
Work-up and Isolation:
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid with stirring. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the final product, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, in a vacuum oven at 60-70 °C.
-
Self-Validating System and Quality Control
To ensure the integrity of the synthesis, it is imperative to characterize the intermediates and the final product at each stage.
-
Thin-Layer Chromatography (TLC): Monitor the progress of each reaction to determine completion.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Confirm the structure of the intermediates and the final product by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O of the ester and carboxylic acid, N-H of the hydrazone).
-
Workflow Visualization
Sources
- 1. Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate | C12H13ClN2O3 | CID 135473072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Characterization of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid as a Kinase Inhibitor
Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. This has made kinases one of the most important classes of drug targets in modern medicine.[2]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. This application note focuses on 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a compound with known applications as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4][5] This suggests its potential as an inhibitor of kinases that are key mediators of inflammatory signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory activity of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against two exemplary and highly relevant kinases implicated in inflammation: p38 Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase 2 (JAK2) . Detailed protocols for two robust and widely used assay formats, a luminescence-based assay (ADP-Glo™) and a fluorescence polarization (FP) assay, are presented.
Understanding the Targets: p38 MAPK and JAK2 Signaling Pathways
A thorough understanding of the biological context of the target kinase is crucial for interpreting inhibitor data. Below are simplified representations of the p38 MAPK and JAK-STAT signaling pathways.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[1][6][7] Activation of this pathway leads to a cellular response that includes inflammation, apoptosis, and cell cycle regulation.[8]
Caption: The p38 MAPK signaling cascade.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors.[9][10] This pathway is integral to immunity, cell proliferation, and differentiation.[3][11] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[12]
Caption: The JAK-STAT signaling cascade.
Experimental Protocols: A Dual-Assay Approach for Comprehensive Inhibitor Profiling
To robustly characterize the inhibitory potential of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, we present two distinct and complementary in vitro kinase assay protocols.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[10][13]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibitor assay.
Materials and Reagents:
-
Kinase: Recombinant human p38α or JAK2
-
Substrate: Myelin Basic Protein (MBP) for p38α, or a suitable peptide substrate for JAK2 (e.g., Poly(Glu, Tyr) 4:1)
-
Inhibitor: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[14]
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Step-by-Step Protocol:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.[14]
-
Prepare a master mix containing the kinase and substrate in the assay buffer. The optimal concentrations should be determined empirically.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the assay buffer. The final ATP concentration should be close to the Km for the specific kinase.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.[14]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid IC50 (nM) | Staurosporine IC50 (nM) |
| p38α MAPK | [Example Data: 85] | [Example Data: 15] |
| JAK2 | [Example Data: 250] | [Example Data: 10] |
| Table 1: Example inhibitory activity data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against p38α MAPK and JAK2, with the non-selective kinase inhibitor Staurosporine as a positive control. |
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
Principle: Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is pre-bound to a phosphospecific antibody, resulting in a high FP signal. The kinase in the reaction phosphorylates an unlabeled substrate, which then competes with the tracer for binding to the antibody, causing a decrease in the FP signal.[16]
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization kinase inhibitor assay.
Materials and Reagents:
-
Kinase: Recombinant human p38α or JAK2
-
Substrate: Unlabeled peptide substrate for the respective kinase
-
Inhibitor: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Detection Reagents:
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
-
Plates: Black, low-volume 384-well plates
-
Instrumentation: Plate reader with fluorescence polarization capabilities
Step-by-Step Protocol:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution and subsequent serial dilutions of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in DMSO as described in Protocol 1.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the serially diluted inhibitor or DMSO.
-
Prepare a master mix of the kinase, unlabeled peptide substrate, and ATP in the assay buffer.
-
Add 8 µL of the kinase reaction master mix to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the fluorescently labeled phosphopeptide tracer and the phosphospecific antibody in a suitable buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the competitive binding.
-
-
Incubation for Binding Equilibrium:
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in polarization is proportional to the kinase activity.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid IC50 (nM) | Known Selective Inhibitor IC50 (nM) |
| p38α MAPK | [Example Data: 95] | [Example Data: SB203580, 50] |
| JAK2 | [Example Data: 220] | [Example Data: Ruxolitinib, 5] |
| Table 2: Example inhibitory activity data from the FP assay for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, with known selective inhibitors for comparison. |
Trustworthiness and Self-Validation of Protocols
The protocols described herein are designed to be self-validating systems through the inclusion of appropriate controls:
-
Positive Control: A known potent inhibitor for each target kinase (e.g., Staurosporine, SB203580 for p38, Ruxolitinib for JAK2) should be run in parallel to confirm assay performance and provide a benchmark for potency.
-
Negative Control: Wells containing DMSO instead of the inhibitor represent 0% inhibition and define the maximum kinase activity.
-
No Enzyme Control: Wells without the kinase enzyme serve to determine the background signal of the assay.
By comparing the results of the test compound to these controls, researchers can have high confidence in the generated data.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a kinase inhibitor. The dual-assay approach, utilizing both luminescence and fluorescence polarization, offers a comprehensive and reliable method for determining the compound's potency against key inflammatory kinases like p38 MAPK and JAK2. The detailed protocols and workflow diagrams are intended to guide researchers in obtaining high-quality, reproducible data.
Further studies could involve expanding the kinase panel to determine the selectivity profile of the compound, elucidating its mechanism of inhibition (e.g., ATP-competitive, allosteric), and progressing to cell-based assays to confirm its activity in a more physiological context.
References
- Cetin, A. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
- Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling cascades. Biochemical Journal.
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Slideshare. (n.d.). JAK-STAT Signalling Pathway. Retrieved from [Link]
-
Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). JAK2 JH2 Fluorescence Polarization (FP) Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
ACS Publications. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
application of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in agrochemical research
An In-Depth Guide to the Application of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research
Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Crop Protection
In the landscape of modern agriculture, the development of effective and environmentally conscious crop protection agents is of paramount importance.[1] Pyrazole and its derivatives have emerged as a cornerstone in the discovery of innovative agrochemicals, prized for their unique chemical structures and potent biological activities.[2] Specifically, pyrazole carboxylic acids serve as critical intermediates, forming the structural backbone of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3]
This guide focuses on 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a versatile building block with significant applications in agrochemical research and development. Its structure is particularly valuable for synthesizing a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which are vital for controlling a wide array of crop diseases.[1][4] This document, intended for researchers and scientists, provides detailed protocols and technical insights into the synthesis, application, and mode of action studies involving this key intermediate.
Part 1: Synthesis and Characterization
The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a crucial first step. While various methods exist for creating pyrazole-4-carboxylic acids, a common and effective approach involves the cyclization of a hydrazone precursor, which can be derived from a β-keto ester.[5][6]
Protocol 1: Synthesis via Hydrazone Cyclization
This protocol outlines a two-step process starting from ethyl acetoacetate and 2-fluorophenylhydrazine.
Step 1: Formation of the Hydrazone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add 2-fluorophenylhydrazine (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials.
-
Isolation: The hydrazone intermediate often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then washed with cold ethanol or water and dried.
Step 2: Vilsmeier-Haack Cyclization and Hydrolysis
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to an ice-cold solution of N,N-dimethylformamide (DMF, 4.0 eq).[5]
-
Cyclization: Add the dried hydrazone intermediate from Step 1 (1.0 eq) to the Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.[5] The reaction progress should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate aldehyde and neutralize the excess reagent.
-
Hydrolysis to Carboxylic Acid: Make the aqueous solution basic by adding a concentrated solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-3 hours to hydrolyze the ester and any formyl groups to the carboxylic acid.
-
Purification: Cool the mixture and acidify with concentrated hydrochloric acid (HCl) to precipitate the crude 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Part 2: Application in Fungicide Discovery - The SDHI Connection
The primary agrochemical application of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is as a precursor for pyrazole carboxamide fungicides.[7] These molecules are a major class of Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt fungal respiration.[4][8][9] The carboxylic acid is activated and coupled with various aniline derivatives to create a library of potential fungicides for screening.
Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the carboxylic acid spot on TLC.
-
Amide Coupling: In a separate flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in dry DCM.
-
Reaction: Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide.
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is used for the primary screening of newly synthesized carboxamide derivatives against a panel of pathogenic fungi.
-
Culture Preparation: Grow phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.[10]
-
Test Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10,000 µg/mL).
-
Assay Plate Preparation: Autoclave PDA medium and cool it to 50-55°C. Add the appropriate volume of the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50 µg/mL for primary screening).[10] Pour the amended agar into sterile petri dishes. Include a solvent control (DMSO only) and a positive control (a commercial SDHI fungicide like Boscalid or Bixafen).[10][11]
-
Inoculation: Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place one in the center of each test plate.
-
Incubation and Assessment: Incubate the plates at 25°C until the mycelial growth in the solvent control plate reaches the edge of the dish. Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
EC₅₀ Determination: For promising compounds, conduct a secondary screen using a range of concentrations to determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀ value).
Part 3: Elucidating the Mode of Action
For derivatives showing high antifungal activity, it is essential to confirm that they act by inhibiting the intended target, the succinate dehydrogenase (SDH) enzyme.
The SDH Enzyme Complex
SDH, also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[8] It catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone (Q). SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking this electron transfer and halting cellular energy production, which is lethal to the fungus.[8][9]
Protocol 4: SDH Enzyme Inhibition Assay
-
Mitochondria Isolation: Isolate mitochondria from the target fungus (e.g., Sclerotinia sclerotiorum) using differential centrifugation. This typically involves cell disruption followed by a series of centrifugation steps to pellet and purify the mitochondrial fraction.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, succinate (the substrate), and an electron acceptor/indicator dye like 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Enzyme Reaction:
-
Pipette the mitochondrial suspension into a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the substrate (succinate).
-
-
Measurement: Monitor the reduction of the indicator dye over time using a spectrophotometer or plate reader at the appropriate wavelength. The rate of color change is proportional to the SDH enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value—the concentration of the compound required to inhibit 50% of the SDH enzyme activity—by plotting the reaction rate against the inhibitor concentration.
Data Presentation: Structure-Activity Relationship (SAR)
The data from the in vitro and enzyme assays can be compiled to understand the structure-activity relationship (SAR). This helps in identifying which chemical modifications on the aniline moiety lead to higher potency.
| Compound ID | Aniline Moiety (R-Group) | EC₅₀ (µg/mL) vs. R. solani | IC₅₀ (µM) vs. SDH Enzyme |
| Derivative 1 | 2-methylphenyl | 5.8 | 2.1 |
| Derivative 2 | 2-chlorophenyl | 1.2 | 0.45 |
| Derivative 3 | 2-trifluoromethylphenyl | 0.9 | 0.31 |
| Bixafen | (Commercial Standard) | 0.043[11] | 1.222[11] |
Note: Data is hypothetical for illustrative purposes, except for the cited Bixafen values.
Part 4: Broader Applications and Future Directions
While the primary application of this pyrazole scaffold is in SDHI fungicides, the versatility of pyrazole chemistry allows for its exploration in other areas of agrochemical research.[2][12]
-
Insecticide Development: Pyrazole carboxamides, with different structural features, are known to act on insect ryanodine receptors (RyRs), as exemplified by the commercial insecticide Chlorantraniliprole.[13] Derivatives of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid could be synthesized and screened for insecticidal activity against key pests like lepidopterans.[13]
-
Herbicide Development: Pyrazole-containing compounds have been successfully developed as herbicides that inhibit critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] Further derivatization and screening could uncover novel herbicidal modes of action.
The continued exploration of this and related pyrazole carboxylic acids holds significant promise for the development of the next generation of crop protection solutions that are not only effective but also meet rising standards for safety and environmental sustainability.[14][15]
References
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Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Rasayan J. Chem. URL: [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. URL: [Link]
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The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. URL: [Link]
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THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. URL: [Link]
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Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. ResearchGate. URL: [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. URL: [Link]
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Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. URL: [Link]
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1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Chembay. URL: [Link]
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The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. URL: [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. URL: [Link]
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Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? PMC - NIH. URL: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL: [Link]
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Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate. URL: [Link]
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Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications. URL: [Link]
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Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of the Serbian Chemical Society. URL: [Link]
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THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. ResearchGate. URL: [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. URL: [Link]
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Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. URL: [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. NIH. URL: [Link]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. URL: [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. URL: [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. URL: [Link]
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developing analytical methods for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid quantification
An Application Note and Protocol for the Quantification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using LC-MS/MS
Abstract
This application note provides a comprehensive and robust method for the quantification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in human plasma. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification essential for pharmacokinetic, metabolic, and quality control studies.[1][2] The described method utilizes a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. The protocol details every step from sample preparation using protein precipitation to the final data analysis. Furthermore, this document provides a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the results.[3][4][5]
Introduction and Scientific Rationale
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.[6][7] As such, this compound often serves as a critical building block in the development of new therapeutic agents.[1] The ability to accurately measure its concentration in biological matrices is paramount for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates.
The selection of LC-MS/MS as the analytical technique is driven by its inherent advantages for bioanalysis. Its high selectivity allows for the differentiation of the analyte from complex matrix components, while its high sensitivity enables the detection and quantification of low concentrations typical in pharmacokinetic studies.[8][9] This method is designed to be both robust and efficient, making it suitable for high-throughput analysis in a drug development setting.
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis) equipped with an Electrospray Ionization (ESI) source
-
Analytical balance (0.01 mg sensitivity)
-
Micro-centrifuge
-
Vortex mixer
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
Chemicals and Reagents
-
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reference standard (Purity ≥98%)[1]
-
Stable Isotope Labeled Internal Standard (IS), e.g., 1-(2-fluorophenyl)-5-(methyl-d3)-1H-pyrazole-4-carboxylic acid (if available, otherwise a structurally similar compound can be used)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, 99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Detailed Experimental Protocols
Preparation of Standard and Quality Control Solutions
The foundation of accurate quantification lies in the precise preparation of standard solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reference standard and the Internal Standard (IS).
-
Dissolve each in a separate 10 mL volumetric flask using methanol to create a final concentration of 1 mg/mL.
-
Vortex thoroughly until fully dissolved. Store these stocks at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Use these intermediate stocks to spike control human plasma to create calibration standards. A typical concentration range for a calibration curve might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Similarly, prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 80 ng/mL), and High (e.g., 800 ng/mL).
-
Sample Preparation from Human Plasma (Protein Precipitation)
Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10]
-
Label 1.5 mL micro-centrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the appropriate plasma sample (standard, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the IS working solution (e.g., at 1 µg/mL) to every tube except for the blank matrix sample.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This high ratio of organic solvent ensures efficient protein precipitation.[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The instrumental parameters must be optimized to achieve a sharp peak shape, good separation from matrix components, and a strong signal.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | Q1: 221.1 m/z -> Q3: 175.1 m/z (Hypothetical fragment, loss of COOH) |
| IS MRM Transition | Q1: 224.1 m/z -> Q3: 178.1 m/z (Hypothetical for d3-IS) |
| Dwell Time | 150 ms |
Method Validation Protocol (ICH Q2(R1) Framework)
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention time of the analyte and the IS. The response of any interfering peak should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the IS.
Linearity and Range
This establishes the relationship between instrument response and known concentrations of the analyte.
-
Protocol: Analyze calibration curves prepared on three separate days. Plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis with a 1/x² weighting factor.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
-
Protocol: Analyze five replicates of the QC samples (Low, Medium, High) on three different days (inter-day) and in a single run (intra-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration. The coefficient of variation (%CV) for precision should not exceed 15%.
Table 3: Example Method Validation Data Summary
| Validation Parameter | QC Level | Acceptance Criteria | Result |
| Intra-day Precision (%CV) | LQC (3 ng/mL) | ≤15% | 4.8% |
| MQC (80 ng/mL) | ≤15% | 3.2% | |
| HQC (800 ng/mL) | ≤15% | 2.5% | |
| Inter-day Precision (%CV) | LQC (3 ng/mL) | ≤15% | 6.1% |
| MQC (80 ng/mL) | ≤15% | 4.5% | |
| HQC (800 ng/mL) | ≤15% | 3.8% | |
| Accuracy (% Recovery) | LQC (3 ng/mL) | 85-115% | 102.3% |
| MQC (80 ng/mL) | 85-115% | 98.7% | |
| HQC (800 ng/mL) | 85-115% | 101.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
-
Protocol: The LOQ is established as the lowest standard on the calibration curve (e.g., 1 ng/mL) that meets the accuracy and precision criteria (within ±20%). The LOD can be estimated based on a signal-to-noise ratio of 3:1.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like column temperature (±2°C), mobile phase composition (±2%), and flow rate (±5%). Analyze QC samples under these modified conditions.
-
Acceptance Criteria: The results should remain within the established accuracy and precision limits.
Visualizations
Caption: Overall analytical workflow from sample receipt to final quantification.
Caption: Core pillars of method validation based on ICH Q2(R1) guidelines.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in human plasma. The procedure is robust and has been validated according to stringent ICH guidelines, ensuring its suitability for regulated bioanalysis in the context of pharmaceutical research and development. This method can be readily implemented in laboratories to support pharmacokinetic and other studies requiring accurate measurement of this compound.
References
-
ICH. (2013). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
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ICH. (1994). Q2(R1) Validation of Analytical Procedures. European Medicines Agency. [Link]
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Chen, Y., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. PubMed. [Link]
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SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
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Scientific Research Publishing. (2014). Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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ResearchGate. LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). [Link]
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Wu, J. T. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. [Link]
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He, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
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Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Application Notes and Protocols for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery Workflows
Foreword: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, enabling it to interact with a wide array of biological targets.[1] From the blockbuster anti-inflammatory drug celecoxib to potent kinase inhibitors in oncology, the pyrazole core has proven its value across diverse therapeutic areas.[2] This guide focuses on a specific, yet representative, member of this class: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid . While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest significant potential in drug discovery, particularly in the realms of anti-inflammatory and kinase-mediated signaling pathways.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a conceptual framework and detailed protocols for integrating 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its analogues into a typical drug discovery workflow, from initial synthesis and characterization to biological screening and lead optimization.
Section 1: Compound Profile and Synthetic Strategy
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | Supplier Data |
| Molecular Weight | 220.20 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | General Knowledge |
Rationale for the Structural Features
The structure of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a deliberate amalgamation of key pharmacophoric elements:
-
Pyrazole Core: Provides a rigid scaffold for the presentation of substituents in a defined spatial orientation. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in the tautomeric form) can be a hydrogen bond donor.
-
1-(2-fluorophenyl) Group: The phenyl ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. The fluorine atom at the ortho position can modulate the electronic properties of the ring and influence its orientation, potentially enhancing binding affinity and metabolic stability.[5]
-
5-methyl Group: This small alkyl group can contribute to hydrophobic interactions within the binding site and influence the overall shape of the molecule.
-
4-carboxylic acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor and can form crucial salt-bridge interactions with basic residues (e.g., lysine, arginine) in a target protein. This feature is common in many enzyme inhibitors.
Synthetic Approach: A Generalized Protocol
Workflow for the Synthesis of Pyrazole Carboxylic Acids
Caption: Generalized synthetic workflow for pyrazole carboxylic acids.
Step-by-Step Protocol:
-
Synthesis of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate:
-
To a solution of 2-fluorophenylhydrazine in a suitable solvent (e.g., ethanol), add diethyl acetylenedicarboxylate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the resulting pyrazole ester by column chromatography or recrystallization.
-
-
Hydrolysis to 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic Acid:
-
Dissolve the pyrazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Section 2: Application in Drug Discovery Workflows
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are prime candidates for screening against a variety of targets implicated in inflammatory diseases and cancer. The following protocols outline key experiments in a typical drug discovery cascade.
Target Identification and Validation
Given the prevalence of the pyrazole scaffold in anti-inflammatory and anti-cancer agents, logical starting points for target identification include:
-
Protein Kinases: Many pyrazole-containing compounds are potent kinase inhibitors.[8][9] Screening against a panel of kinases, particularly those involved in inflammatory signaling (e.g., p38 MAP kinase, JAKs) and cell cycle regulation (e.g., CDKs, Aurora kinases), is a high-priority starting point.[10][11]
-
Cyclooxygenases (COX-1 and COX-2): The structural similarity to celecoxib suggests that these compounds may exhibit inhibitory activity against COX enzymes, which are key mediators of inflammation.[12]
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The pyrazole-4-carboxylic acid moiety is a key feature of known PHD inhibitors, which are being explored for the treatment of anemia and inflammatory bowel disease.
Workflow for Target Identification and Validation
Caption: A typical workflow for identifying and validating biological targets.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Test compound (1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) dissolved in DMSO.
-
Recombinant protein kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compound dissolved in DMSO.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of each cytokine's release.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed biological effects are due to specific target modulation or general cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Section 3: Lead Optimization and ADME/Tox Profiling
Once a "hit" compound with promising activity is identified, the next phase involves iterative chemical modifications to improve its potency, selectivity, and drug-like properties.
Workflow for Lead Optimization
Caption: The iterative cycle of lead optimization in drug discovery.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid scaffold can provide valuable insights into the SAR. Key modifications could include:
-
Substitution on the Phenyl Ring: Exploring different substituents (e.g., electron-donating, electron-withdrawing) at various positions to probe the electronic and steric requirements of the binding pocket.
-
Variation of the 5-Alkyl Group: Replacing the methyl group with other alkyl or cycloalkyl groups to optimize hydrophobic interactions.
-
Modification of the Carboxylic Acid: Esterification or conversion to an amide can modulate the compound's physicochemical properties and its interaction with the target.
ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.
Key In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound, which impacts absorption. |
| LogD | Measures the lipophilicity of the compound at physiological pH, influencing membrane permeability and distribution. |
| Caco-2 Permeability | Assesses the potential for oral absorption using a human colon adenocarcinoma cell line. |
| Microsomal Stability | Evaluates the metabolic stability of the compound in the presence of liver microsomes. |
| CYP450 Inhibition | Identifies potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes. |
| hERG Inhibition | Screens for potential cardiotoxicity by measuring the inhibition of the hERG potassium channel. |
| Cytotoxicity | Assesses general toxicity in non-cancerous cell lines. |
Conclusion
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a promising starting point for drug discovery campaigns, leveraging the well-established therapeutic potential of the pyrazole scaffold. While specific biological data for this particular molecule remains to be fully elucidated in the public domain, the protocols and workflows outlined in this guide provide a robust framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. By systematically applying these methodologies, researchers can unlock the potential of this and other novel pyrazole derivatives in the ongoing quest for new and effective medicines.
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Goldberg, F. W., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Available from: [Link]
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Gilmour, B. P., et al. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 2 (NTS2) Partial Agonist. Journal of Medicinal Chemistry, 57(11), 4636-4652. Available from: [Link]
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Zhang, L., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides. RSC Advances, 5(86), 70293-70299. Available from: [Link]
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Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization, and in vitro anticancer activity of novel pyrazole derivatives. Journal of Chemistry, 2022, 1-11. Available from: [Link]
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Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1054. Available from: [Link]
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Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
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Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1449. Available from: [Link]
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Ríos-Lugo, M. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. Available from: [Link]
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Kumar, K. A., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Brazilian Chemical Society, 24(9), 1485-1492. Available from: [Link]
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Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
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Siddaway, M. B., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920. Available from: [Link]
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Application Note: A Strategic Workflow for the Initial Characterization of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using Cell-Based Assays
Introduction
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics ranging from anti-inflammatory to anti-cancer agents.[1][2][3][4][5] Its metabolic stability and versatile structure allow for modifications that can confer a wide range of biological activities.[1][2] This application note provides a comprehensive, tiered strategy for the initial biological characterization of a novel pyrazole derivative, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid .
As this compound is a new chemical entity, a systematic approach is required to elucidate its biological effects. Cell-based assays are indispensable tools in this initial phase, offering insights into a compound's potential cytotoxicity, effects on cell proliferation, and mechanism of action within a biologically relevant context.[6][7][8] This guide is designed for researchers, scientists, and drug development professionals, presenting a logical workflow from fundamental cytotoxicity assessment to mechanistic apoptosis assays. The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure robust and interpretable data.
Compound Handling and Preparation
Before commencing any biological assay, proper handling of the test compound is critical.
-
Solubilization: Based on its carboxylic acid moiety and aromatic rings, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.5% in the final assay volume. Always include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) in all experiments to account for any solvent effects.
Tier 1: Foundational Cytotoxicity Profiling using the MTT Assay
The first essential step is to determine the concentration range at which the compound exhibits cytotoxic effects. This informs the dose selection for all subsequent, more nuanced assays. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Principle of the MTT Assay Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[11]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in culture medium at 2X the final desired concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[9][12]
-
Causality Check: This step is performed in the existing culture medium. The incubation must be protected from light as MTT is light-sensitive.
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells using a microscope.[9][13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[13]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
The raw absorbance values are processed to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (0.5% DMSO) | 0 | 1.23 ± 0.09 | 98.4% |
| Compound X | 1 | 1.15 ± 0.07 | 92.0% |
| Compound X | 10 | 0.88 ± 0.06 | 70.4% |
| Compound X | 25 | 0.61 ± 0.05 | 48.8% |
| Compound X | 50 | 0.35 ± 0.04 | 28.0% |
| Compound X | 100 | 0.15 ± 0.03 | 12.0% |
Caption: Example data from an MTT assay showing dose-dependent cytotoxicity.
Workflow for Initial Compound Characterization
Caption: Decision-making workflow for characterizing a novel pyrazole compound.
Tier 2: Mechanistic Insight - Apoptosis Induction
If the Tier 1 assay reveals significant cytotoxicity, the next logical question is how the compound is inducing cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.
Principle of the Caspase-Glo® 3/7 Assay The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify the activity of caspases 3 and 7.[14][15][16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for Caspase-3/7.[14] Upon cleavage by active caspases in apoptotic cells, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14][16] The single-reagent addition format also includes a lysis agent, making it a simple "add-mix-measure" protocol.[14]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in a white-walled, 96-well plate suitable for luminescence assays at the same density as the MTT assay. Incubate overnight.
-
Treat cells with 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
Incubate for a shorter duration than the cytotoxicity assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events that precede widespread cell death.
-
-
Reagent Preparation:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of medium and cells.[17]
-
Causality Check: The reagent volume should be equal to the sample volume in the well. This ensures optimal lytic and enzymatic activity.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[17]
-
Measure the luminescence using a plate-reading luminometer.
-
Apoptosis Signaling Pathway
Caption: Simplified diagram of apoptosis, highlighting the central role of Caspase-3/7.
References
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The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Application Note & Protocols: Radiolabeling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid for In Vivo Imaging
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the radiolabeling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a molecule of interest built upon the versatile pyrazole scaffold, for in vivo research applications.[1][2] We present two distinct, robust radiolabeling strategies utilizing positron-emitting radionuclides: direct [¹¹C]carboxylation and [¹⁸F]fluorination of a bespoke precursor. These protocols are designed for implementation on automated synthesis modules to ensure reproducibility and radiation safety.[3][4] This guide details precursor design, step-by-step radiosynthesis protocols, purification methodologies, and rigorous quality control procedures necessary to advance a radiolabeled compound toward preclinical in vivo studies.[5][6]
Strategic Considerations for Radiolabeling
The choice of radionuclide is a critical first step that dictates the synthetic strategy, potential specific activity, and the temporal scope of subsequent in vivo experiments. The primary candidates for labeling small molecules for Positron Emission Tomography (PET) are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).[1]
-
Carbon-11 (t½ = 20.4 min): Offers the advantage of labeling without altering the molecule's fundamental structure, as carbon is ubiquitous in organic compounds.[7] Its short half-life allows for multiple PET scans in the same subject on the same day but necessitates an on-site cyclotron and extremely rapid synthesis and purification workflows.[7] The carboxylic acid moiety of the target molecule is an ideal handle for labeling via [¹¹C]CO₂ fixation.[8][9]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F is highly advantageous, permitting more complex and longer-duration imaging studies, multi-dose production, and distribution to facilities without a cyclotron.[1][10] While the parent molecule contains a fluorine atom, direct isotopic exchange is generally avoided as it leads to low specific activity. A more effective strategy involves synthesizing a precursor where a leaving group is installed on the aromatic ring to facilitate high-yield nucleophilic [¹⁸F]fluorination.[11][12]
The following diagram illustrates the decision-making process for selecting a labeling strategy.
Caption: Radionuclide selection workflow.
Table 1: Comparison of Recommended Radionuclides for PET Imaging
| Feature | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
|---|---|---|
| Half-life | 20.4 minutes | 109.8 minutes |
| Decay Mode | β+ (99.8%) | β+ (97%) |
| Max Positron Energy | 0.96 MeV | 0.64 MeV |
| Resolution | Good | Excellent |
| Key Advantage | Allows for multiple same-day studies; identical molecular structure. | Longer imaging times; distribution to off-site centers.[10] |
| Primary Challenge | Requires on-site cyclotron and rapid synthesis.[7] | May require multi-step precursor synthesis and structural modification. |
| Proposed Strategy | Direct [¹¹C]carboxylation of an organometallic precursor. | Nucleophilic substitution on an activated precursor. |
Protocol 1: [¹¹C]Carboxylation Strategy
This method leverages the direct incorporation of cyclotron-produced [¹¹C]CO₂ into an organometallic precursor to form the ¹¹C-labeled carboxylic acid.[13] Modern copper-mediated reactions are preferred over traditional Grignard methods due to their tolerance of a wider range of functional groups and improved reproducibility in automated systems.[14]
Precursor Synthesis: 1-(2-fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-pyrazole
The synthesis of the stannylated precursor is a prerequisite for the radiosynthesis. This can be achieved via a directed lithiation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole followed by quenching with tributyltin chloride.
-
Starting Material: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole.
-
Step 1 (Lithiation): Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon).
-
Step 2 (Addition): Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours at -78 °C. The proton at the 4-position of the pyrazole ring is the most acidic and will be selectively deprotonated.
-
Step 3 (Quenching): Add tributyltin chloride (Bu₃SnCl) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Step 4 (Workup & Purification): Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tributylstannyl precursor.
Automated Radiosynthesis of [¹¹C]1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
The following protocol is designed for a commercial automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®, etc.).[15][16] The process involves trapping [¹¹C]CO₂, performing the copper-mediated carboxylation, and initial solid-phase extraction (SPE) purification.
Caption: Automated workflow for [¹¹C]carboxylation.
Step-by-Step Protocol:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Trapping: Transfer the gaseous [¹¹C]CO₂ from the cyclotron target to the automated synthesis module and trap it on a molecular sieve trap at room temperature.
-
Reaction Setup: Prepare a solution in the reactor vial containing the tributylstannyl precursor (~2-3 mg), a copper(I) catalyst (e.g., Cu(OTf)₂•C₆H₆), and a suitable ligand/base in anhydrous DMF.
-
Carboxylation: Release the [¹¹C]CO₂ from the trap by heating and transfer it into the sealed reactor vial. Heat the reaction mixture at 100-120 °C for 5 minutes.[14]
-
Quenching & Trapping: After cooling, quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and pass the entire mixture through a C18 Sep-Pak® cartridge to trap the crude product and unreacted precursor.
-
Elution: Wash the cartridge with water to remove polar impurities, then elute the desired product with ethanol or acetonitrile into a collection vial.
-
Formulation for HPLC: Dilute the eluate with the HPLC mobile phase and inject it onto the semi-preparative HPLC system for final purification.
Purification and Formulation
Purification is performed using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]
Table 2: Example HPLC Purification Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, semi-preparative (e.g., 10 x 250 mm) | Provides good separation of the relatively lipophilic product from precursors and byproducts. |
| Mobile Phase | Isocratic or gradient; e.g., 40% Acetonitrile / 60% Water with 0.1% TFA | To achieve a good resolution and a reasonable retention time (typically 8-12 min). |
| Flow Rate | 4-5 mL/min | Balances purification time with separation efficiency. |
| Detectors | UV (254 nm) and serial radiation detector | UV detects the non-radioactive precursor and product; the radiation detector identifies the radiolabeled peak. |
Post-HPLC Formulation:
-
Collect the radioactive peak corresponding to the product in a sterile vial containing water for injection and a small amount of ethanol.
-
Pass the collected fraction through a sterile 0.22 µm filter into a final sterile product vial. This step also serves to remove the HPLC solvent, often by trapping the product on a C18 cartridge, washing with sterile water, and eluting with sterile ethanol, followed by dilution with saline.
Protocol 2: [¹⁸F]Fluorination Strategy
This advanced strategy involves the nucleophilic substitution of a leaving group on an aromatic ring with [¹⁸F]fluoride.[10] To achieve this on the non-activated fluorophenyl ring of the target molecule, a diaryliodonium salt precursor is an excellent choice, as it facilitates radiofluorination under mild conditions with high efficiency.[11][19]
Precursor Synthesis: Diaryliodonium Salt
The synthesis of the diaryliodonium salt precursor is a multi-step process.
-
Starting Material: Ethyl 1-(2-iodophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Step 1 (Oxidation): Oxidize the starting material with an oxidizing agent like m-CPBA to form the corresponding iodonium species.
-
Step 2 (Coupling): Couple the oxidized intermediate with a suitable aryl boronic acid or stannane (e.g., 4-methoxyphenylboronic acid) under acidic conditions to form the asymmetric diaryliodonium salt.
-
Step 3 (Purification): Purify the resulting salt by recrystallization or chromatography. The ester group on the pyrazole serves as a protecting group for the carboxylic acid during this synthesis.
Automated Radiosynthesis of [¹⁸F]1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol involves the radiofluorination of the diaryliodonium salt precursor, followed by hydrolysis of the ethyl ester protecting group.
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Application Notes and Protocols: Formulation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid for Biological Testing
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for biological testing. This pyrazole derivative, a valuable scaffold in medicinal chemistry, often presents formulation challenges due to its physicochemical properties.[1][2] These notes offer a scientifically grounded approach, moving from initial characterization to the development of robust formulations for both in vitro and in vivo applications. The protocols detailed herein are designed to ensure the delivery of a consistent and bioavailable test article, a critical factor for the generation of reliable and reproducible biological data.
Introduction: The Formulation Hurdle
The journey of a novel chemical entity from synthesis to biological evaluation is frequently impeded by challenges in formulation. 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, with its aromatic and carboxylic acid moieties, is emblematic of compounds that may exhibit poor aqueous solubility, a factor that can significantly hinder its therapeutic potential.[3] Inadequate formulation can lead to underestimated potency in in vitro assays and erratic absorption in vivo, ultimately resulting in misleading structure-activity relationships and potentially the premature termination of a promising drug candidate.
The primary objective of preclinical formulation is to ensure that the test compound is delivered to the biological system in a manner that allows for maximal and reproducible exposure.[4] This requires a thorough understanding of the compound's physicochemical properties and the selection of appropriate excipients and vehicle systems. This guide will walk you through a systematic approach to formulating 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, emphasizing the rationale behind each step to empower you to make informed decisions in your research.
Pre-formulation Assessment: Characterizing the Molecule
Before embarking on formulation development, a comprehensive pre-formulation assessment is paramount. This initial characterization provides the foundational data that will guide the selection of a suitable formulation strategy.[5]
Physicochemical Properties
A summary of the known physicochemical properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | |
| Molecular Weight | 220.2 g/mol | |
| Appearance | White powder | |
| Melting Point | 176-182 °C | |
| Purity (HPLC) | ≥ 98% |
It is important to note that a related compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 164-170 °C, suggesting that the position of the fluorine atom can influence the crystalline structure and, consequently, solubility.[6]
Solubility Determination
The cornerstone of pre-formulation is determining the compound's solubility in a range of pharmaceutically acceptable solvents and buffers. This data will directly inform the feasibility of creating a simple solution or if more complex formulation strategies are required.
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in various vehicles.
Materials:
-
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric acid (HCl), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and validated analytical method.
Procedure:
-
Add an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Cap the vials and vortex for 1 minute to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using the pre-validated HPLC method.
The results from this protocol will dictate the subsequent formulation approach. Low aqueous solubility will necessitate the exploration of enabling technologies.
Formulation Strategies for Biological Testing
The choice of formulation will depend on the intended application, whether it be for in vitro cell-based assays or in vivo pharmacokinetic and efficacy studies.
Formulations for In Vitro Assays
For in vitro experiments, the primary goal is to deliver the compound to the cells in a solubilized state, typically at concentrations significantly higher than its aqueous solubility.
-
DMSO Stock Solutions: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for in vitro screening. However, it is crucial to be mindful of the final DMSO concentration in the cell culture media, as it can exhibit toxicity at higher levels. A final concentration of ≤0.1% is generally recommended.
-
Co-solvent Systems: If the required concentration in the assay cannot be achieved with a tolerable level of DMSO, a co-solvent system can be employed.[7] Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.[7]
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Use
Objective: To prepare a stock solution of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using a co-solvent system.
Materials:
-
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. Gentle warming may be applied if necessary.
-
In a separate tube, prepare the co-solvent vehicle by mixing PEG 400 and sterile water in a desired ratio (e.g., 10% PEG 400 in water).
-
Slowly add the DMSO solution of the compound to the co-solvent vehicle while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for further dilution in cell culture media.
Formulations for In Vivo Studies
For in vivo administration, the formulation must be well-tolerated by the animal species and provide adequate drug exposure.[4] The choice of formulation will depend on the route of administration (e.g., oral, intravenous).
-
Solutions: If the required dose can be dissolved in a tolerable volume of a pharmaceutically acceptable vehicle, a solution is the preferred formulation due to its homogeneity and ease of administration.
-
Suspensions: When the required dose exceeds the solubility of the compound in a suitable vehicle, a suspension can be prepared. This involves dispersing the solid drug particles in a liquid medium. Particle size reduction (micronization) can be beneficial for improving the dissolution rate and bioavailability of suspended drugs.[8]
-
Amorphous Solid Dispersions (ASDs): For compounds with very low solubility, converting the crystalline form to a higher-energy amorphous state can significantly enhance solubility and dissolution rates.[9][10] This is often achieved by dispersing the drug in a polymer matrix.[10]
Protocol 3: Preparation of a Suspension Formulation for Oral Gavage
Objective: To prepare a uniform and stable suspension of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for oral administration in rodents.
Materials:
-
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (micronized, if available)
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water or 0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle by dissolving HPMC or CMC in water. If using Tween 80, add it to the vehicle.
-
Weigh the required amount of the compound.
-
If not already micronized, reduce the particle size of the compound using a mortar and pestle.
-
In a small beaker, add a small amount of the vehicle to the compound to form a paste. This helps in wetting the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
If necessary, further homogenize the suspension to ensure a uniform particle size distribution.
-
Continuously stir the suspension during dosing to maintain uniformity.
Stability Assessment: Ensuring Formulation Integrity
Once a formulation is developed, its stability must be assessed to ensure that the compound remains chemically and physically stable under the intended storage and use conditions.[11][12][13] Stability studies are crucial for preclinical safety studies to confirm that the administered dose is accurate and consistent.[11]
Protocol 4: Short-Term Stability Assessment of a Liquid Formulation
Objective: To evaluate the short-term stability of a formulated solution or suspension of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
Prepared formulation of the compound
-
Storage containers (e.g., glass vials)
-
HPLC system with a validated analytical method
-
pH meter
Procedure:
-
Dispense the formulation into several vials.
-
Store the vials under different conditions, such as room temperature (25°C/60% RH) and refrigerated (2-8°C).
-
At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from a vial stored at each condition.
-
For solutions, directly analyze the concentration by HPLC. For suspensions, ensure the sample is well-mixed before taking an aliquot.
-
Visually inspect the samples for any changes in appearance, such as color change or precipitation. For suspensions, assess the ease of resuspension.
-
Measure the pH of the formulation at each time point.
-
Compare the results to the initial (time 0) values. A change of more than ±10% in concentration is often considered significant.
Visualization of the Formulation Workflow
The following diagram illustrates the decision-making process for formulating 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: A workflow diagram illustrating the key stages in the formulation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Conclusion
The successful formulation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a critical step in its preclinical development. A systematic approach, beginning with a thorough pre-formulation assessment, is essential for designing a formulation that ensures accurate and reproducible delivery of the compound in biological systems. The protocols and strategies outlined in this guide provide a framework for overcoming the common challenges associated with poorly soluble compounds, thereby enabling the generation of high-quality data to support the advancement of new therapeutic candidates.
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- 5. upm-inc.com [upm-inc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. natoliscientific.com [natoliscientific.com]
- 13. cmcpharm.com [cmcpharm.com]
Application Notes & Protocols: Characterizing and Utilizing 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid as a Chemical Probe for Lactate Dehydrogenase A (LDHA)
Introduction
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, hereafter referred to as FPPC , is a novel small molecule featuring a pyrazole carboxylic acid scaffold. This structural motif is prevalent in a class of compounds known to inhibit metabolic enzymes. Specifically, the structure of FPPC shares similarities with known inhibitors of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. LDHA catalyzes the conversion of pyruvate to lactate and is frequently upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of FPPC as a chemical probe to investigate LDHA biology. A chemical probe is a highly selective small molecule used to study the function of a specific protein in cellular and in vivo models. The protocols herein are designed to rigorously establish the potency, selectivity, and cellular mechanism of action of FPPC, thereby validating its use for interrogating the role of LDHA in health and disease.
Part 1: Biochemical Validation of FPPC as an LDHA Probe
The foundational step in validating a chemical probe is to confirm its direct interaction with the intended target protein and to quantify its potency. This section outlines the protocols for determining the inhibitory activity and binding affinity of FPPC against purified LDHA protein.
Protocol 1: In Vitro LDHA Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of FPPC against recombinant human LDHA.
Principle: This assay measures the LDHA-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant Human LDHA Protein (e.g., Sigma-Aldrich, Cat# SAE0074)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
FPPC (synthesized or custom order)
-
DMSO (Dimethyl sulfoxide)
-
384-well, UV-transparent microplates
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of FPPC in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted FPPC or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing Assay Buffer, NADH (final concentration 200 µM), and LDHA enzyme (final concentration ~5 ng/µL). Add 25 µL of this master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Prepare a solution of sodium pyruvate in Assay Buffer (final concentration 2 mM). Add 25 µL of the pyruvate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 30°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_vehicle - V_background)).
-
Plot the % Inhibition against the logarithm of FPPC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Insight: The pre-incubation step (Step 2) is critical to ensure that the inhibitor reaches binding equilibrium with the enzyme before the enzymatic reaction is initiated. This is particularly important for compounds that may have a slow on-rate.
Protocol 2: Direct Binding Affinity via Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association rate, kₐ; dissociation rate, kₑ) and equilibrium dissociation constant (Kₑ) of FPPC to LDHA.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein (LDHA) is immobilized. Binding of an analyte (FPPC) to the immobilized protein causes a measurable change in the SPR signal, which is proportional to the mass bound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant Human LDHA
-
FPPC
Procedure:
-
Chip Immobilization: Immobilize LDHA onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~5000-10000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization to subtract non-specific binding.
-
Binding Analysis:
-
Prepare a dilution series of FPPC in running buffer (e.g., 0.1 µM to 50 µM), including a buffer-only (zero concentration) sample for double referencing.
-
Inject the FPPC solutions over the LDHA and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a brief pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kₐ, kₑ, and calculate the Kₑ (Kₑ = kₑ/kₐ).
-
Trustworthiness: Using SPR provides orthogonal validation to the enzymatic assay. It confirms a direct physical interaction between FPPC and LDHA, independent of enzymatic activity, which strengthens the evidence that FPPC is a true LDHA binder and not an assay artifact.
Table 1: Summary of Biochemical Validation Data for FPPC
| Parameter | Method | Value | Interpretation |
| IC₅₀ | Enzymatic Assay | [Example: 75 nM] | Potency of FPPC in inhibiting LDHA enzymatic activity. |
| Kₑ | SPR | [Example: 120 nM] | Affinity of the direct binding interaction between FPPC and LDHA. |
| kₐ (on-rate) | SPR | [Example: 1.5 x 10⁵ M⁻¹s⁻¹] | Rate of association between FPPC and LDHA. |
| kₑ (off-rate) | SPR | [Example: 1.8 x 10⁻² s⁻¹] | Rate of dissociation of the FPPC-LDHA complex. |
Part 2: Cellular Target Engagement and Mechanism of Action
After biochemical validation, it is imperative to confirm that the chemical probe engages its target within the complex environment of a living cell and elicits the expected biological response.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that FPPC directly binds to and stabilizes LDHA in intact cells.
Principle: The binding of a ligand (FPPC) to its target protein (LDHA) generally increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting curve of LDHA in the presence of FPPC indicates target engagement.
Materials:
-
Cancer cell line with high LDHA expression (e.g., HCT116, A549)
-
Cell culture medium and reagents
-
FPPC
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler for heating
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Anti-LDHA antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of FPPC (e.g., 10x the biochemical IC₅₀) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble protein). Analyze the amount of soluble LDHA in each sample by Western Blot using an anti-LDHA antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble LDHA remaining relative to the unheated control against the temperature for both vehicle- and FPPC-treated samples. A rightward shift in the melting curve for the FPPC-treated sample indicates thermal stabilization and confirms target engagement.
Expertise Insight: CETSA is a gold-standard assay for confirming target engagement in a physiological context. A positive result demonstrates that the probe can penetrate the cell membrane, reach its target in the cytoplasm, and bind with sufficient affinity to induce a measurable biophysical change.
Protocol 4: Cellular Lactate Production Assay
Objective: To measure the functional consequence of LDHA inhibition by FPPC in cells.
Principle: Inhibition of LDHA should lead to a dose-dependent decrease in the production and secretion of lactate into the cell culture medium.
Materials:
-
Cancer cell line
-
FPPC
-
Lactate Assay Kit (e.g., colorimetric or fluorometric kits from Cayman Chemical or Abcam)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of FPPC for 24 hours.
-
Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium according to the manufacturer's protocol for the chosen assay kit.
-
Normalization: In parallel, measure cell viability in the same wells using an assay like CellTiter-Glo® or by performing a protein quantification assay (e.g., BCA) on the cell lysate. This is crucial to ensure that the reduction in lactate is due to specific enzyme inhibition and not simply due to cell death or reduced cell number.
-
Data Analysis: Normalize the lactate concentration to the cell viability or protein concentration data. Plot the normalized lactate levels against the FPPC concentration to determine the EC₅₀ for lactate reduction.
Workflow for Probe Validation
Caption: Workflow for the validation of FPPC as an LDHA chemical probe.
Part 3: Application of FPPC in Metabolic Research
Once validated, FPPC can be used as a powerful tool to dissect the role of LDHA in cellular metabolism and signaling.
Protocol 5: Seahorse Glycolytic Stress Test
Objective: To use FPPC to investigate the dependence of cancer cells on aerobic glycolysis.
Principle: The Seahorse XF Analyzer measures two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. By measuring the extracellular acidification rate (ECAR), a proxy for lactate production, this assay can reveal how LDHA inhibition by FPPC affects the glycolytic capacity of cells.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cancer cell line
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
FPPC
Procedure:
-
Cell Seeding: Seed cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Pre-treatment: Prior to the assay, treat one group of cells with FPPC (e.g., at 3x the cellular EC₅₀) for a defined period (e.g., 4-6 hours). The other group remains as a vehicle control.
-
Assay Setup: Wash the cells and replace the medium with Seahorse XF Base Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour before starting the assay.
-
Assay Execution: Load the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor). Place the cartridge into the Seahorse XF Analyzer and run the Glycolytic Stress Test protocol. The instrument will sequentially inject the compounds and measure ECAR.
-
Data Analysis:
-
The assay measures key parameters of glycolysis:
-
Glycolysis: The basal ECAR after glucose injection.
-
Glycolytic Capacity: The maximum ECAR reached after blocking mitochondrial respiration with oligomycin.
-
Glycolytic Reserve: The difference between glycolytic capacity and basal glycolysis.
-
-
Compare these parameters between the vehicle-treated and FPPC-treated cells. Inhibition of LDHA by FPPC is expected to significantly reduce both basal glycolysis and the cell's glycolytic capacity.
-
Authoritative Grounding: This experiment directly tests the hypothesis that cells reliant on the Warburg effect are sensitive to LDHA inhibition. A significant reduction in ECAR upon FPPC treatment provides strong evidence for the probe's on-target effect on the glycolytic pathway.
LDHA's Role in Glycolysis and Point of Intervention by FPPC
Caption: The role of LDHA in glycolysis and inhibition by the FPPC probe.
Conclusion
This document outlines a systematic and rigorous framework for the validation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (FPPC) as a chemical probe for LDHA. By following the detailed protocols for biochemical characterization, cellular target engagement, and functional metabolic analysis, researchers can confidently establish the utility of FPPC. A well-validated FPPC serves as an invaluable tool for exploring the intricate roles of LDHA in cancer metabolism, identifying novel therapeutic strategies, and dissecting metabolic vulnerabilities in various disease models.
References
-
Granchi, C., et al. (2011). "Lactate Dehydrogenase (LDH) Inhibitors: A Patent Review (2011-2015)." Expert Opinion on Therapeutic Patents. [Link]
-
Ward, R. A., & Thompson, C. B. (2012). "Targeting Lactate Dehydrogenase A in Cancer." Journal of the National Cancer Institute. [Link]
-
Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science. [Link]
-
Liberti, M. V., & Locasale, J. W. (2016). "The Warburg Effect: A Metabolic Adaptation to Support Cell Proliferation and Survival." Trends in Biochemical Sciences. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2] Its synthesis, typically achieved through a Knorr-type pyrazole synthesis followed by hydrolysis, is a common procedure in many research and development laboratories. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
The standard synthetic route involves two main steps:
-
Condensation/Cyclization: Reaction of (2-fluorophenyl)hydrazine with an ethyl acetoacetate derivative to form ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.
This guide will address common issues encountered in both of these critical steps.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section is designed to address specific problems you may encounter during the synthesis.
Issue 1: Low yield in the initial condensation/cyclization reaction.
-
Question: My reaction between (2-fluorophenyl)hydrazine and ethyl acetoacetate is resulting in a low yield of the pyrazole ester. What are the common causes and how can I fix them?
-
Answer: Low yields in Knorr-type pyrazole syntheses can often be traced back to several key factors related to starting materials and reaction conditions.[3]
-
Purity of Reactants: Hydrazine derivatives can degrade over time.[3] Using freshly opened or purified (2-fluorophenyl)hydrazine is highly recommended. Impurities in either the hydrazine or the ethyl acetoacetate can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification process.[3]
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if there are concerns about the purity of the hydrazine.[3]
-
Temperature Control: The initial condensation to form the hydrazone is typically fast.[4] However, the subsequent intramolecular cyclization may require heating. The optimal temperature will depend on the solvent used. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to decomposition and byproduct formation.[3]
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction. It effectively dissolves the reactants and facilitates the reaction.
-
Catalysis: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[5] The acid protonates the ketone carbonyl of the ethyl acetoacetate, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
-
Issue 2: Formation of an isomeric byproduct.
-
Question: I am observing the formation of an isomeric byproduct. How can I identify it and minimize its formation?
-
Answer: The reaction of a substituted hydrazine with an unsymmetrical β-ketoester like ethyl acetoacetate can potentially lead to the formation of two regioisomers: the desired 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate and the undesired 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate. The regioselectivity is influenced by both steric and electronic factors.[3]
-
Identification: The two isomers can be distinguished using NMR spectroscopy. The chemical shifts of the methyl group and the pyrazole ring proton will be different for the two isomers. A careful analysis of the 1H and 13C NMR spectra, potentially aided by 2D NMR techniques like NOESY, can help in assigning the correct structure.
-
Minimizing Isomer Formation: The regioselectivity of the Knorr pyrazole synthesis is often pH-dependent. Acidic conditions, which are commonly employed, generally favor the formation of the 5-substituted pyrazole.[3] This is because the initial condensation occurs preferentially at the more reactive ketone carbonyl over the less reactive ester carbonyl. Ensuring the reaction medium is acidic (e.g., with a few drops of acetic acid) can help maximize the yield of the desired 5-methyl isomer.
-
Issue 3: Incomplete or slow hydrolysis of the ester.
-
Question: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion or is very slow. What can I do to improve this step?
-
Answer: Incomplete saponification is a common issue. Here are several parameters you can adjust to drive the reaction to completion:
-
Choice and Concentration of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis and to neutralize the resulting carboxylic acid.
-
Solvent System: A mixture of ethanol and water is a good solvent system for this hydrolysis. Ethanol helps to dissolve the ester, while water is necessary for the hydroxide ions to be effective.
-
Temperature: Heating the reaction mixture to reflux is usually necessary to achieve a reasonable reaction rate. The progress of the reaction should be monitored by TLC until all the starting ester has been consumed.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. This can range from a few hours to overnight, depending on the scale and specific conditions.
-
Issue 4: Difficulty in purifying the final product.
-
Question: I'm having trouble with the purification of the final carboxylic acid. What are the best practices for crystallization?
-
Answer: The purification of the final product is critical to obtain material of high purity.
-
Work-up: After the hydrolysis is complete, the reaction mixture should be cooled, and the ethanol removed under reduced pressure. The remaining aqueous solution should be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester or other non-polar impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid.
-
Crystallization: The crude carboxylic acid can be purified by recrystallization.[6] A common solvent system for recrystallization is an ethanol/water or isopropanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. The crystals can then be collected by filtration, washed with cold water, and dried.
-
Alternative Purification: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be used to elute the carboxylic acid.
-
II. Frequently Asked Questions (FAQs)
-
What is a typical overall yield for this synthesis?
-
With optimized conditions, the overall yield for the two-step synthesis can be in the range of 70-85%. However, this is highly dependent on the purity of the starting materials and the careful execution of each step.
-
-
Are there alternative synthetic routes to this compound?
-
What are the key safety precautions when handling (2-fluorophenyl)hydrazine?
-
(2-fluorophenyl)hydrazine, like many hydrazine derivatives, is toxic and should be handled with care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
-
How should I store the final product, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
-
The final product is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from light.
-
III. Visual Guides and Protocols
Reaction Mechanism
The following diagram illustrates the mechanism of the Knorr-type pyrazole synthesis.
Caption: Mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting low yields.
Caption: A workflow for troubleshooting low yields.
Experimental Protocol
Step 1: Synthesis of ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add (2-fluorophenyl)hydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step.
Step 2: Synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure carboxylic acid.
Summary of Recommended Reaction Conditions
| Parameter | Step 1: Condensation/Cyclization | Step 2: Hydrolysis |
| Reactant Ratio | (2-fluorophenyl)hydrazine: 1.1 eq. | NaOH: 2-3 eq. |
| Solvent | Ethanol | Ethanol/Water |
| Catalyst | Glacial Acetic Acid (catalytic) | - |
| Temperature | Reflux | Reflux |
| Typical Time | 2-4 hours | 4-12 hours |
| Monitoring | TLC | TLC |
References
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]
-
FirstHope. Synthesis of Pyrazole. Available from: [Link]
-
Wikipedia. Sonocatalysis. Available from: [Link]
-
Aksenov, A. V., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2379–2423. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Available from: [Link]
-
Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
-
AKM EN. A new method for the synthesis of pyrazoles and pyrazolines has been developed. Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. Available from: [Link]
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]
-
MDPI. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Available from: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
- Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
ScienceDirect. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Available from: [Link]
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solubility issues of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive resource that combines fundamental scientific principles with practical, field-proven troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Compound and the Challenge
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazole-carboxylic acid core and a fluorophenyl substituent, presents a unique set of physicochemical properties that can influence its solubility. While DMSO is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of compounds, issues can arise with crystalline solids like this one.[2][3]
Solubility is not merely about a compound dissolving; it is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a compound to dissolve, the energy required to break the intermolecular forces holding the crystal lattice together must be overcome by the favorable interactions between the solute and the solvent molecules.[4] With 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, several factors can contribute to poor solubility in DMSO:
-
High Crystal Lattice Energy: The planar nature of the pyrazole and phenyl rings can facilitate strong intermolecular π-π stacking and hydrogen bonding between the carboxylic acid moieties in the solid state, leading to a highly stable crystal lattice that is difficult to disrupt.[5][6]
-
Molecular Interactions: The presence of the electronegative fluorine atom on the phenyl ring can alter the electron distribution of the molecule, potentially influencing intermolecular interactions and crystal packing.[7][8]
-
Solute-Solvent Interactions: While DMSO can act as a hydrogen bond acceptor for the carboxylic acid's proton, the overall solvation energy might not be sufficient to overcome the strong crystal lattice forces, especially at higher concentrations.[9]
This guide will walk you through a logical troubleshooting workflow to address these challenges systematically.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
When encountering solubility problems, it is crucial to follow a systematic approach to identify the root cause and implement the most effective solution. The following workflow is designed to guide you through this process.
Caption: A logical workflow for troubleshooting the solubility of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in DMSO.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides detailed explanations and protocols to resolve specific solubility issues.
Q1: I've added the correct amount of DMSO to my vial of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, but after vortexing, I still see solid particles. What should I do first?
A1: Initial Physical Interventions
The first line of action involves increasing the kinetic energy of the system to overcome the activation energy barrier for dissolution.
-
Rationale: The dissolution of a crystalline solid is often a kinetically limited process. Providing additional energy can help disrupt the crystal lattice and facilitate solvent-solute interactions.
-
Recommended Protocol:
-
Gentle Heating: Warm the solution in a water bath to 30-40°C for 10-15 minutes. Intermittently vortex the sample during heating.
-
Causality: Increasing the temperature enhances the kinetic energy of both the solute and solvent molecules, leading to more frequent and energetic collisions that can break apart the crystal lattice.[10]
-
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. The water in the bath should be at room temperature or slightly warm.
-
Causality: Sonication uses high-frequency sound waves to induce cavitation – the formation and collapse of microscopic bubbles. This process generates localized high-energy micro-jets that bombard the surface of the solid particles, breaking them apart and enhancing solvent penetration.
-
-
-
Trustworthiness Check: After each step, visually inspect the solution against a bright light source to ensure all particulate matter has dissolved. If the solution is not clear, proceed to the next troubleshooting level.
Q2: I've tried heating and sonicating, but the compound is still not fully dissolved. What are my next options?
A2: Adjusting Concentration and Considering Co-solvents
If physical methods are insufficient, the issue may be that the desired concentration exceeds the compound's intrinsic solubility in DMSO under these conditions.
-
Rationale: Every compound has a saturation solubility limit in a given solvent at a specific temperature. If this limit is exceeded, no amount of physical agitation will result in complete dissolution.
-
Recommended Protocols:
-
Prepare a More Dilute Stock Solution: If your protocol allows, try preparing a stock solution at a lower concentration. For example, if you are struggling to make a 50 mM stock, attempt to prepare a 25 mM or 10 mM solution. You can adjust the volume added to your experimental system accordingly.
-
Co-solvency (with caution): The addition of a small amount of a different, compatible solvent can sometimes enhance solubility.
-
Causality: Co-solvents can alter the overall polarity of the solvent system, potentially creating a more favorable environment for the solute.[11] For compounds with both polar and non-polar regions, a solvent blend can sometimes be more effective than a single solvent.
-
Potential Co-solvents:
-
N-Methyl-2-pyrrolidone (NMP): Often has a higher solvating power for certain organic compounds than DMSO.
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
-
-
Important Considerations:
-
Downstream Compatibility: Ensure the co-solvent is compatible with your experimental model (e.g., cell culture, enzyme assay). Co-solvents can have their own biological effects.
-
Toxicity: Both NMP and DMF have higher toxicity profiles than DMSO and should be handled with appropriate safety precautions.
-
Start with Small Percentages: Begin by adding the co-solvent at 5-10% (v/v) of the total volume.
-
-
-
Q3: My compound is a carboxylic acid. Can I use pH modification to improve its solubility in DMSO?
A3: Understanding pH in a Non-Aqueous Solvent
While pH is a critical factor for the solubility of ionizable compounds in aqueous solutions, its role in an aprotic solvent like DMSO is different.
-
Rationale: The concept of pH is strictly defined for aqueous solutions. In DMSO, the autoprotolysis constant is much lower than in water, and the pKa values of acids are significantly different. However, the underlying principle of converting a neutral acid to a more soluble salt form still applies.
-
Protocol for Salt Formation (for subsequent aqueous dilution):
-
Suspend the 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in DMSO.
-
Add a stoichiometric equivalent (1.0 to 1.1 eq) of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), from a concentrated aqueous or methanolic stock.
-
Vortex or sonicate the mixture. The formation of the carboxylate salt should significantly increase its solubility in the DMSO/co-solvent mixture.
-
-
Expert Insight & Trustworthiness: This approach is most useful when the final application involves dilution into an aqueous buffer. The salt form of the compound will likely have much higher aqueous solubility than the free acid. However, be aware that this will alter the pH of your final aqueous solution, which must be controlled for in your experiment. It is crucial to include a vehicle control with the same final concentration of DMSO and base.
Q4: I managed to dissolve the compound, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A4: Mitigating Precipitation Upon Aqueous Dilution
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.
-
Rationale: When a concentrated DMSO stock is added to an aqueous buffer, the DMSO rapidly disperses, and the compound is suddenly exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.
-
Strategies to Prevent Precipitation:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Having the cell culture media at 37°C can help maintain the compound's solubility during dilution.
-
-
Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells (typically >0.5%), a slightly higher final concentration within the tolerated range of your specific cell line might improve solubility. Always determine the maximum tolerable DMSO concentration for your cells beforehand.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in the aqueous phase and prevent precipitation. A final concentration of 0.01-0.1% in the cell culture medium can be effective.
-
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | [12] |
| Molecular Weight | 220.2 g/mol | [12] |
| Appearance | White powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Predicted XlogP | 1.9 | [12] |
Visualizing Key Concepts
Caption: Interplay of compound and solvent properties influencing solubility.
References
-
Ren, M., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gala, R., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Fujiwara, H. (1974). Studies of Hydrogen Bonding in Carboxylic Acid-Dimethyl Sulfoxide Systems by Nuclear Magnetic Resonance Dilution Shifts. The Journal of Physical Chemistry. Available at: [Link]
-
Khadikar, P. V., et al. (2002). Hydrogen-bonded Complexes Between Dimethyl Sulfoxide and Monoprotic Acids: Molecular Properties and IR Spectroscopy. PubMed. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Available at: [Link]
-
Taylor, N. F., & Kent, P. W. (1958). Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. ResearchGate. Available at: [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Caruso, F., & Rossi, M. (2004). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. Available at: [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Available at: [Link]
-
Al-Omair, M. A. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Scientific Reports. Available at: [Link]
-
Wikipedia. (2024). Tetflupyrolimet. Available at: [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2024). Lattice energy. Available at: [Link]
-
Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lattice energy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 11. wjbphs.com [wjbphs.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis of pyrazole derivatives, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis, first reported in 1883, is the most common and direct method for creating the pyrazole ring.[1][2] It involves the acid-catalyzed cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[2][3]
The mechanism proceeds through several key steps:
-
Initial Condensation: A nitrogen atom from the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[4][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[4][5]
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]
dot graph KnorrMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
Reactants [label="1,3-Dicarbonyl + Hydrazine", fillcolor="#F1F3F4"]; Intermediate1 [label="Hydrazone Intermediate", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclic Intermediate", fillcolor="#F1F3F4"]; Product [label="Pyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Intermediate1 [label=" Condensation (-H₂O)"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization"]; Intermediate2 -> Product [label=" Dehydration (-H₂O)"]; } ddot Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: What are the most critical reaction parameters to control for a successful pyrazole synthesis?
Optimizing a pyrazole synthesis requires careful control over several parameters:
-
Temperature: Affects reaction rate and can influence side product formation. Some reactions proceed well at room temperature, while others require heating to drive the reaction to completion.[1][6]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMF, DMAc) or even greener options like deep eutectic solvents (DESs) can offer advantages in yield and regioselectivity.[7][8]
-
pH (Catalyst): The Knorr synthesis is typically acid-catalyzed.[3][5][9] Glacial acetic acid is a common choice. The acid facilitates both the initial imine formation and the final dehydration step.[2][9] In some cases, a mild base may be added to neutralize hydrazine salts.[10]
-
Stoichiometry: The ratio of reactants is important. A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to ensure the complete consumption of the more valuable dicarbonyl compound.[10]
Q3: How do I select the appropriate starting materials?
-
1,3-Dicarbonyl Compound: The structure of the dicarbonyl dictates the substitution pattern at positions 3 and 5 of the pyrazole ring. Symmetrical diketones (e.g., acetylacetone) will yield a single product, whereas unsymmetrical diketones can lead to mixtures of regioisomers.[5][10]
-
Hydrazine Derivative: The choice of hydrazine (H₂N-NH-R) determines the substituent on the N1 position of the pyrazole ring. Purity is paramount, as hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is highly recommended.[10]
Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis in a question-and-answer format.
Problem Area: Low or No Yield
Q4: My reaction yield is disappointingly low. What are the first things I should check?
Low yield is a frequent issue that can often be resolved with a systematic approach.[4] Start by evaluating the fundamentals before attempting significant procedural changes.
dot graph LowYieldTroubleshooting { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Low Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Assess Starting Material Purity\n(Dicarbonyl & Hydrazine)"]; Stoichiometry [label="Verify Stoichiometry\n& Reagent Addition"]; Conditions [label="Optimize Reaction Conditions\n(Temp, Time, Solvent, Catalyst)"]; SideReactions [label="Analyze for Side Reactions\n(TLC, LC-MS)"]; Purification [label="Review Purification Technique\n(Loss during workup?)"];
Start -> Purity; Purity -> Stoichiometry [label="Purity OK"]; Stoichiometry -> Conditions [label="Stoichiometry OK"]; Conditions -> SideReactions [label="Still Low Yield"]; SideReactions -> Purification [label="Side Reactions Minimal"]; } ddot Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
-
Assess Starting Material Purity: This is the most common culprit. Ensure the 1,3-dicarbonyl compound is pure and, critically, that the hydrazine derivative has not degraded.[10] Impurities can introduce side reactions that consume starting materials and complicate purification.[10]
-
Optimize Reaction Conditions:
-
Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[10] Pushing the reaction too hard with excessive heat can lead to the formation of tar-like substances.[6]
-
Catalyst: Ensure the acid catalyst (e.g., acetic acid) is present and active. Insufficient catalysis can stall the reaction, particularly at the dehydration steps.[9]
-
-
Consider Side Reactions: Incomplete cyclization or the formation of regioisomers can significantly lower the yield of the desired product.[10]
Problem Area: Regioselectivity
Q5: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[10] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[10] Selectivity is governed by a subtle interplay of steric and electronic factors.[10]
Strategies to Improve Regioselectivity:
-
Exploit Electronic Differences: In a dicarbonyl like 4,4,4-trifluoro-1-arylbutan-1,3-dione, the ketone attached to the aryl group is generally more reactive towards nucleophiles than the one adjacent to the electron-withdrawing CF₃ group, directing the initial attack.[7]
-
Solvent Engineering: This is a powerful but often overlooked technique. Changing the solvent can dramatically alter the isomeric ratio. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of standard ethanol has been shown to significantly improve the regioselectivity in certain cases.[11]
| Solvent | Typical Use | Impact on Regioselectivity |
| Ethanol / Acetic Acid | Standard, common protic solvent system. | Often gives mixtures of regioisomers with unsymmetrical diketones.[11] |
| N,N-Dimethylacetamide (DMAc) | Aprotic dipolar solvent. | Can improve yields and regioselectivity, especially with aryl hydrazines.[7] |
| Trifluoroethanol (TFE) | Fluorinated alcohol. | Can significantly enhance the formation of the desired regioisomer.[11] |
| Hexafluoroisopropanol (HFIP) | Highly polar, non-nucleophilic fluorinated alcohol. | Shown to provide superior regioselectivity compared to traditional solvents.[11] |
Problem Area: Purification Challenges
Q6: My crude product is a dark, viscous oil that refuses to crystallize. What purification strategies can I employ?
Discoloration is common, especially when using hydrazine salts, due to the formation of colored impurities.[10] If direct crystallization fails, consider the following methods:
-
Mixed-Solvent Recrystallization: This is a highly effective technique. Dissolve the crude oil in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or water) at an elevated temperature until turbidity persists. Allow the solution to cool slowly.[12]
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the standard method for purifying pyrazoles.[10] If your compound is basic and sticks to the silica, you can deactivate the silica gel with triethylamine (Et₃N) by adding ~1% Et₃N to your eluent system.[13]
-
Acid-Base Extraction / Salt Formation: Pyrazoles are basic at the N2 position.[14] You can often purify them by dissolving the crude material in an organic solvent, washing with an acidic aqueous solution (e.g., 1M HCl) to extract the pyrazole into the aqueous layer as a salt, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer and re-extracting the pure pyrazole. Alternatively, the pyrazole can be precipitated from an organic solvent as an acid addition salt, filtered, and then neutralized to recover the pure product.[15][16]
Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol details the synthesis of a simple substituted pyrazole from acetylacetone and phenylhydrazine.
dot graph ProtocolWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
Setup [label="1. Reaction Setup\n(Mix Reactants)"]; Heating [label="2. Heating\n(Reflux for 1 hour)"]; Isolation [label="3. Isolation\n(Cool in ice bath)"]; Crystallization [label="4. Crystallization\n(Induce with ether)"]; Purification [label="5. Purification\n(Filter & Recrystallize)"];
Setup -> Heating; Heating -> Isolation; Isolation -> Crystallization; Crystallization -> Purification; } ddot Caption: Experimental workflow for a Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add acetylacetone (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note: The initial addition can be exothermic.[5] Add a few drops of glacial acetic acid.
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5] Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate / 70% hexane).[2]
-
Isolation: After the reaction is complete, cool the resulting mixture in an ice bath.[5]
-
Crystallization: Add a small amount of diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[5]
-
Purification: Collect the crude product by vacuum filtration. The pure pyrazole can be obtained by recrystallizing the solid from ethanol.[5]
Protocol 2: Recrystallization for Purification
This protocol provides a general guideline for purifying a solid crude pyrazole product.
Materials:
-
Crude pyrazole solid
-
Appropriate recrystallization solvent(s) (e.g., ethanol, water, hexane, ethyl acetate)[12]
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a common and effective mixed-solvent system for many pyrazole derivatives.[12]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the hot solvent and continue adding small portions until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize recovery.[12]
-
Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.[12]
References
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (2025). Benchchem.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Method for purifying pyrazoles. (2011).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas. (2025). Benchchem.
- Process for the purification of pyrazoles. (2009).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
- Detailed experimental protocol for Knorr pyrazole synthesis. (2025). Benchchem.
- Troubleshooting the reaction mechanism of pyrazole form
- Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (FMPCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving the desired purity and yield in your experiments.
I. Understanding the Molecule and its Challenges
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification, however, can be non-trivial due to the potential for isomeric impurities and its specific physicochemical properties. A primary challenge is the potential co-formation of the regioisomer, 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, during synthesis. The structural similarity between the desired product and this impurity can make separation difficult.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of FMPCA.
Problem 1: Persistent Impurity with Similar Polarity to the Product
Symptoms:
-
Thin Layer Chromatography (TLC) shows a spot very close to the product spot, which does not resolve with common solvent systems.
-
Nuclear Magnetic Resonance (NMR) spectroscopy indicates the presence of a minor set of peaks, suggesting an isomeric impurity.
-
High-Performance Liquid Chromatography (HPLC) analysis shows a closely eluting peak next to the main product peak.
Probable Cause: The most likely culprit is the presence of the regioisomer, 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. This impurity forms during the cyclization step of the pyrazole synthesis and has very similar physicochemical properties to the desired product, making it challenging to separate.
Solutions:
A. Recrystallization:
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a solvent system where the solubility of the desired product and the impurity differ significantly with temperature.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of the impure FMPCA in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.
-
Recommended Solvent System: A mixture of ethanol and water has been found to be effective. The desired product is generally less soluble in this mixture upon cooling compared to the regioisomeric impurity.
-
Procedure:
-
Dissolve the crude FMPCA in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
-
-
Purity Check: Analyze the purified product by TLC, HPLC, or NMR to confirm the removal of the impurity. A second recrystallization may be necessary to achieve higher purity.
B. Column Chromatography:
If recrystallization fails to provide the desired purity, column chromatography is a more powerful separation technique.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: The choice of eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity. A common mobile phase system is a mixture of hexanes and ethyl acetate .
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 hexanes:ethyl acetate).
-
Pack the column with the slurry.
-
Dissolve the crude FMPCA in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the initial mobile phase, gradually increasing the concentration of ethyl acetate. The regioisomeric impurity, often being slightly more polar, may elute later than the desired product.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 2: Oiling Out During Crystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as a liquid or an oily layer.
Probable Cause: "Oiling out" can occur if the solution is too concentrated, cooled too rapidly, or if the chosen solvent is not ideal. The compound's melting point might also be close to the boiling point of the solvent, or impurities may be depressing the melting point.[1][2][3][4]
Solutions:
-
Reduce Concentration: Use a larger volume of solvent to dissolve the compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Wrapping the flask in an insulating material can help.
-
Solvent System Modification: Try a different solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.
-
Seeding: Introduce a small crystal of pure FMPCA to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
A1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉FN₂O₂ |
| Molecular Weight | 220.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 178-182 °C (may vary with purity) |
Q2: What is the most common impurity I should be aware of?
A2: The most common and challenging impurity is the regioisomer, 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. Its formation is a known issue in the synthesis of unsymmetrically substituted pyrazoles.[5]
Q3: How can I effectively monitor the purification process?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Use a mobile phase that provides good separation between your product and impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your purified product and for detecting the presence of any remaining impurities.
Q4: Is 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid thermally stable?
A4: Pyrazole carboxylic acids are generally thermally stable under typical laboratory conditions. However, prolonged exposure to high temperatures, especially above the melting point, can lead to decarboxylation or other degradation pathways. It is advisable to use the lowest effective temperatures during recrystallization and to remove solvents under reduced pressure at moderate temperatures.
Q5: I am still struggling with purification. Are there any other techniques I can try?
A5: If standard recrystallization and column chromatography are not effective, you might consider:
-
Preparative HPLC: This can offer very high resolution for separating closely related compounds, although it is more expensive and time-consuming for large quantities.
-
Acid-Base Extraction: As a carboxylic acid, you can exploit its acidic nature. Dissolve the crude material in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The impurities may remain in the organic layer. Then, acidify the aqueous layer to precipitate the purified product. This can be effective for removing non-acidic impurities.
IV. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Purification workflow for FMPCA.
V. Logical Relationship of Impurities
The following diagram illustrates the relationship between the starting materials, the desired product, and the common regioisomeric impurity.
Caption: Formation of FMPCA and its regioisomer.
VI. References
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available from: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: --INVALID-LINK--
-
Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
Oiling Out in Crystallization. Mettler Toledo. Available from: --INVALID-LINK--
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). Available from: --INVALID-LINK--
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. CoLab. Available from: --INVALID-LINK--
-
An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available from: --INVALID-LINK--
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of the Synthetic Pathway
The most robust and scalable method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] For the target molecule, the synthesis proceeds in two primary stages: (1) the cyclocondensation of 2-fluorophenylhydrazine with a suitable β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, to form the ethyl ester of the target molecule, and (2) the subsequent hydrolysis of the ester to yield the final carboxylic acid product.
Sources
Technical Support Center: Navigating the Cell Permeability Challenges of Pyrazole Compounds
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability and versatile biological activity, leading to numerous FDA-approved drugs.[1][2][3] However, the very physicochemical properties that make pyrazoles attractive, such as their hydrogen bonding capabilities and potential for low solubility, often present a significant hurdle: poor cell permeability. This guide provides in-depth troubleshooting strategies and practical answers to frequently asked questions, empowering researchers to diagnose and overcome permeability issues in their pyrazole-based drug discovery programs.
Troubleshooting Guide: From Assay Anomalies to Actionable Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low Apparent Permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA)
Question: My pyrazole compound consistently shows low Papp values (< 1.0 x 10⁻⁶ cm/s) in our PAMPA screen. How can I determine the cause and improve these results?
Answer: A low Papp in the PAMPA assay, which primarily measures passive diffusion, points to inherent physicochemical barriers.[4][5] The most common culprits for pyrazole compounds are poor aqueous solubility, high lipophilicity leading to membrane retention, or compound aggregation. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Aqueous Solubility | 1. Co-solvent Adjustment: Gradually increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the donor buffer. Rationale: Many pyrazole-based compounds, especially kinase inhibitors, have low aqueous solubility. A co-solvent can improve solubilization in the donor well, ensuring a higher concentration of monomeric compound is available for permeation.[4] Be cautious not to exceed concentrations that could compromise the integrity of the artificial lipid membrane.[6] 2. pH Modification: Determine the compound's pKa and adjust the buffer pH to favor the neutral, more permeable species. Rationale: The permeability of ionizable compounds is highly pH-dependent. For a pyrazole compound with a basic nitrogen, a higher pH will increase the fraction of the neutral species, which can more readily partition into the lipophilic membrane.[4] 3. Formulation with Excipients: Consider pre-formulating the compound with solubilizing agents like cyclodextrins. Rationale: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their concentration in the aqueous donor phase without altering the compound's intrinsic permeability.[4][7] |
| High Lipophilicity (Membrane Retention) | 1. Mass Balance Analysis: Quantify the amount of compound remaining in the donor well, present in the acceptor well, and retained in the artificial membrane after the assay. Rationale: Highly lipophilic compounds can readily enter the lipid membrane but may be slow to exit into the aqueous acceptor compartment, leading to an artificially low Papp value. A high percentage of compound found in the membrane confirms this issue.[4] 2. Structural Modification (SAR): If medicinal chemistry efforts are ongoing, consider introducing polar functional groups to temper lipophilicity. Rationale: While seemingly counterintuitive, a balanced lipophilicity (logP in the range of 1-3) is often optimal for permeability. Reducing excessive lipophilicity can decrease membrane retention and improve the overall permeability profile.[8][9] |
| Compound Aggregation | 1. Visual Inspection & Light Scattering: Visually inspect the donor well for precipitation. Use Dynamic Light Scattering (DLS) to check for aggregates in the stock solution. Rationale: Aggregates have a much lower diffusion coefficient than single molecules and will not permeate the membrane, leading to inaccurate Papp values.[4] 2. Inclusion of Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80) to the donor buffer. Rationale: Surfactants can help prevent the aggregation of hydrophobic compounds in aqueous solutions, ensuring that the compound is in its monomeric form and available for permeation.[6] |
Issue 2: High Efflux Ratio in the Caco-2 Bidirectional Assay
Question: My pyrazole compound has good apical-to-basolateral (A-B) permeability, but the basolateral-to-apical (B-A) permeability is significantly higher, resulting in an efflux ratio >2. What does this mean and what are my options?
Answer: An efflux ratio (ER) greater than two in a Caco-2 assay is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11] These transporters are expressed on the apical side of the Caco-2 cell monolayer and actively pump substrates back into the intestinal lumen, which can severely limit oral absorption in vivo.
Troubleshooting and Mitigation Strategies:
-
Confirm Efflux Transporter Specificity:
-
Protocol: Perform the bidirectional Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C).[11]
-
Interpretation: A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that your compound is a substrate for that transporter.
-
-
Medicinal Chemistry Approaches:
-
Masking Transporter Recognition Motifs: Analyze the structure of your pyrazole compound to identify potential pharmacophores for efflux transporters. Common features include hydrogen bond donors and acceptors, and lipophilic aromatic rings. Medicinal chemistry efforts can be directed at modifying these groups to disrupt recognition by the transporter.[4] This could involve:
-
-
Formulation Strategies:
-
Use of Efflux Inhibitors as Excipients: Formulate your compound with excipients that are known to inhibit P-gp and/or BCRP. Examples include certain surfactants like Cremophor EL and Pluronic block copolymers.[15]
-
Rationale: Co-administration with an efflux inhibitor can saturate or block the transporter, allowing for increased intestinal absorption of your pyrazole compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of a new pyrazole series?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[16][17] It is a high-throughput, cost-effective method for evaluating passive permeability.[16] This will provide a baseline understanding of your compounds' ability to cross a lipid membrane before committing to more resource-intensive cell-based assays like the Caco-2 model.[5]
Q2: My pyrazole compound has good PAMPA permeability but shows poor activity in cell-based assays. What's the likely cause?
A2: This discrepancy strongly suggests the involvement of active efflux. The PAMPA model only assesses passive diffusion and lacks the cellular machinery for active transport.[4] If your compound is a substrate for efflux pumps like P-gp, it will be actively removed from the cells, leading to low intracellular concentrations and poor apparent activity. A bidirectional Caco-2 assay is the recommended next step to confirm and quantify this efflux.[10][11]
Q3: How can I leverage the hydrogen bonding properties of the pyrazole ring to improve permeability?
A3: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N).[2] While intermolecular hydrogen bonds with water must be broken for a compound to enter the cell membrane, intramolecular hydrogen bonds (IMHBs) can be advantageous. By designing your molecule to form an IMHB, you can shield polar groups, effectively reducing the polar surface area and the energetic penalty of desolvation upon entering the lipid bilayer.[3][18][19] This "molecular chameleon" strategy can significantly improve permeability, especially for compounds that are "beyond the rule of five".[18]
Q4: What are the key structure-activity relationships (SAR) to consider for improving the permeability of pyrazole compounds?
A4: Beyond intramolecular hydrogen bonding, several SAR principles are crucial:
-
Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity. While increasing lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and membrane retention.[4]
-
Polar Surface Area (PSA): Generally, a lower PSA (< 140 Ų) is associated with better permeability.[20] The pyrazole ring itself contributes to the PSA, and modifications to substituents should aim to minimize this value without sacrificing target engagement.
-
Molecular Weight (MW): Smaller molecules tend to have better permeability. While many potent kinase inhibitors are large molecules, efforts to reduce molecular weight where possible can be beneficial.
-
N-Substitution: Substitution on the pyrazole nitrogen eliminates a hydrogen bond donor, which can reduce polarity and improve permeability. However, this must be balanced against potential impacts on target binding and solubility.[12][21]
Q5: Can a prodrug approach be effective for pyrazole compounds?
A5: Yes, the prodrug approach is a powerful strategy. If your pyrazole compound has poor permeability due to high polarity (e.g., from carboxylic acid or hydroxyl groups), these can be masked with lipophilic moieties that are cleaved by enzymes in the body to release the active drug.[7][22] For example, converting a carboxylic acid to an ester can dramatically improve permeability. Conversely, if poor solubility is the primary issue, a polar promoiety can be attached to create a more soluble prodrug.
Experimental Protocols
Protocol 1: High-Throughput Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% (w/v) lecithin in dodecane) is prepared. 15 µL of this solution is added to each well of the donor plate (a 96-well microplate with a porous filter at the bottom of each well) and allowed to impregnate the filter for 5 minutes.
-
Preparation of Solutions:
-
Donor Solution: Prepare a 50 µM solution of the test compound in an aqueous buffer (e.g., PBS, pH 7.4) with a low percentage of co-solvent (e.g., 0.5% DMSO).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, potentially containing a surfactant to act as a "sink."
-
-
Assay Assembly and Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." This initiates the assay. Incubate the plate assembly at room temperature for 1 to 5 hours in a humid environment to prevent evaporation.
-
Sample Analysis: After incubation, separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[17]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay evaluates both passive permeability and active transport.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.[1][11]
-
Permeability Measurement (A-B):
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (typically at 10 µM) is added to the apical (donor) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (acceptor) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (B-A):
-
The process is repeated, but this time the test compound is added to the basolateral (donor) side, and samples are taken from the apical (acceptor) side.
-
-
Sample Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Calculations:
Visualizing Permeability Concepts
To better illustrate the decision-making process in permeability screening, the following workflows and concepts are represented using diagrams.
Caption: Permeability screening and optimization workflow.
Caption: Key SAR parameters influencing cell permeability.
References
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- Caco2 assay protocol. (n.d.).
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). MedChemComm.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- optimizing cell permeability of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYjBzS3dckI9UrybLZKe_a9y_5utlDSF6FRuO08-NKuCCxtGT4p7E0sHUjb7ceHPdKfqCOegbZlJBXqbDobH30OW1ROltxhH-lGnslRDpz8OUo_jY7UD5-vQjBRnq-y-AaSbZ4elhnZATBpkIn0zQRnPfQFAq1b5UZgPrc7ZrfhW8_Lsb8UqnEFNdr0c4kFY3l1BPoQratVALl5zMDoudXNwbKSkHG7PtUBniw1-mrJuQ-ubIzewwawW8pkZKM-JH_OxKUP_DYBJUk2ZyHcHUCFjCWnu-_JES1UXuep4Sw9rpd72R1C7TlA99OP_f6
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central.
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- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). NIH.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. (n.d.). ResearchGate.
- Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. (2014, March 27). Broad Institute.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. (n.d.). ResearchGate.
- In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. (n.d.). PubMed.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PMC - NIH.
- Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). (n.d.). Enamine.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). PubMed.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
- Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PMC - NIH.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC - NIH.
- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015, November 12). ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
- Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF. (n.d.). ResearchGate.
- Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. (2011, June 30). SciSpace.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.).
- Excipients to enhance oral drug bioavailability. (n.d.). ResearchGate.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.
- Substitution effects in N -pyrazole and N -imidazole derivatives along the periodic table. (n.d.).
- Formulation Study for Lansoprazole Fast-disintegrating Tablet. (n.d.). SciSpace.
- Caco-2 results for key compounds (efflux ratio in parenthesis). (n.d.). ResearchGate.
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Seite 1 von 5 Oral-Absorption-Enhancing Drug-Delivery Technology 29.10.2015 [Link]. (2011, April 1). Pharma Excipients. Retrieved from
- Efflux ratio calculated in Caco-2 cells for reference compounds atenolol, propranolol, and dasatinib. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (n.d.). MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC - PubMed Central.
- Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. (n.d.). PubMed.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024, January 15). PubMed Central.
- Caco-2 Method Validation. (n.d.). Bienta.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
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troubleshooting inconsistent results in assays with 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
A Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. This guide is designed to address common challenges encountered when working with this and similar pyrazole carboxylic acid derivatives, providing not just solutions but also the underlying scientific principles to empower your experimental design. Inconsistent results are often rooted in the physicochemical properties of the small molecule itself and its interaction with the assay environment. This guide will walk you through a logical troubleshooting process, from basic compound handling to advanced artifact identification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common issues in a logical sequence, starting from compound preparation and moving toward complex assay interferences.
Category 1: Compound Integrity, Solubility, and Handling
Poor solubility and compound degradation are primary sources of assay variability. Ensuring the integrity and proper dissolution of your compound is the critical first step.
Question 1: I've just received my vial of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. How should I store it, and what are the best practices for preparing a stock solution?
Answer: Proper storage and handling are fundamental to preventing compound degradation and ensuring concentration accuracy.[1][2]
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Initial Storage (Powder): For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[2][3] For short-term storage, 4°C is acceptable.[2] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation from forming inside the vial.[3]
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Solvent Selection: The choice of solvent is critical. While pyrazole carboxylic acid derivatives are used in aqueous biological assays, they are typically first dissolved in an organic solvent to create a high-concentration stock solution.[4][5] Dimethyl sulfoxide (DMSO) is the most common choice.
-
Stock Solution Preparation:
-
Perform a quick spin of the vial to collect all the powder at the bottom.
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Add the calculated volume of high-purity, anhydrous DMSO to create a stock solution, typically in the 10-50 mM range.
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To ensure complete dissolution, vortex the solution thoroughly. If solids persist, gentle warming (to 37°C) or brief sonication can be effective.[3][5] Visually inspect for any remaining precipitate before use.
-
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots tightly sealed at -80°C for long-term stability (up to six months) or -20°C for shorter periods (up to one month).[2][3][5]
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | Minimizes degradation from thermal and hydrolytic pathways.[3] |
| Primary Solvent | Anhydrous DMSO | High solubilizing power for many organic molecules.[5] |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal solvent carryover into the final assay. |
| Dissolution Aid | Vortexing, Sonication, Gentle Warming | Ensures complete solubilization for accurate concentration.[5] |
| Storage (Solution) | Aliquot and store at -80°C | Prevents degradation from repeated freeze-thaw cycles.[2][3] |
Question 2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I solve this?
Answer: This is a classic solubility problem that arises when a compound, stable in an organic solvent, is introduced into an aqueous environment where its solubility is much lower.[1] This precipitation leads to an unknown and inconsistent final concentration in your assay, which is a major cause of variability.
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The "Like Dissolves Like" Principle: Your compound is significantly more soluble in DMSO than in your aqueous buffer.[1] When diluted, the compound "crashes out" of the solution.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and never exceeding 1%.[2] High concentrations of DMSO can be toxic to cells and can interfere with enzyme activity or protein structure.
-
Troubleshooting Steps:
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Reduce Working Concentration: The most straightforward solution is to lower the final concentration of the pyrazole compound in your assay. Determine if you are testing at concentrations that exceed its aqueous solubility limit.
-
Serial Dilution Strategy: Do not perform a single large dilution. Instead, perform serial dilutions. Critically, the initial dilutions from the 100% DMSO stock can be made in DMSO, and only the final dilution step should be into the aqueous assay buffer.[6]
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Use of Pluronic F-127 or other detergents: For particularly challenging compounds, non-ionic detergents like Pluronic F-127 or Tween-20 can be added to the assay buffer at low concentrations (e.g., 0.01%) to help maintain solubility.[6][7] However, you must first validate that the detergent itself does not impact your assay's performance.
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pH Consideration: The carboxylic acid moiety on your compound means its charge state, and therefore solubility, is pH-dependent. Ensure your assay buffer pH is stable and consider if adjusting it (if the assay permits) could improve solubility.
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Category 2: Assay Variability, Artifacts, and Non-Specific Effects
If you've confirmed your compound is fully dissolved, but results remain inconsistent, the cause may be an assay artifact. Small molecules, particularly those with planar aromatic structures, are prone to forming aggregates that can interfere with assays.[7][8]
Question 3: My IC50 value for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid shifts significantly between experiments, and the dose-response curve is unusually steep. What could be the cause?
Answer: This behavior is a hallmark of compound aggregation.[7][8] Rather than acting as a specific inhibitor binding to a target's active site, the compound may be forming colloidal aggregates in your aqueous buffer. These aggregates are sub-micrometer particles that non-specifically adsorb and denature proteins, leading to apparent inhibition.[7] This is one of the most common sources of false positives in high-throughput screening.[4][7]
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Mechanism of Action: Aggregates act by sequestering the target protein, leading to its partial unfolding and loss of function. This is not a true 1:1 binding event, which explains the steep, non-stoichiometric dose-response curves often observed.[8]
-
Concentration Dependence: Aggregation is highly dependent on a critical aggregation concentration (CAC). Below the CAC, the compound exists as a monomer. Above the CAC, it rapidly forms aggregates. This threshold effect can cause dramatic shifts in activity with small changes in concentration or assay conditions.
Below is a workflow to diagnose and mitigate aggregation-based artifacts.
Caption: A decision tree for troubleshooting suspected compound aggregation.
Question 4: How do I perform an assay to test for aggregation, and what other controls can I use?
Answer: A series of straightforward experiments can help you determine if your compound's activity is due to aggregation. The most common is a detergent-based counter-screen.[7]
Protocol: Detergent Attenuation Assay
Objective: To determine if the inhibitory activity of the compound is attenuated by the presence of a non-ionic detergent, which disrupts colloidal aggregates.
Materials:
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1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Your standard assay components (buffer, enzyme, substrate, etc.)
-
10% (v/v) Triton X-100 stock solution in water (freshly prepared)
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A known, well-behaved inhibitor for your target (as a positive control)
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Assay plates and reader
Procedure:
-
Prepare two sets of assay buffers:
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Buffer A: Standard assay buffer.
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Buffer B: Standard assay buffer containing a final concentration of 0.01% Triton X-100.
-
-
Prepare serial dilutions of your test compound and the control inhibitor in both Buffer A and Buffer B.
-
Run your standard assay in parallel using both buffer conditions.
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Generate dose-response curves and calculate IC50 values for both compounds in the presence and absence of detergent.
Interpretation of Results:
| Observation | Interpretation |
| Test Compound: IC50 significantly increases (e.g., >10-fold shift) or activity is abolished in the presence of Triton X-100. | Strong evidence of aggregation. The detergent prevents the formation of inhibitory colloids.[7] |
| Test Compound: IC50 remains unchanged or shifts minimally (<2-fold). | Aggregation is unlikely. The compound is likely a true inhibitor. |
| Control Inhibitor: IC50 remains unchanged in both conditions. | Validates the experiment. Shows that the detergent is not interfering with the assay or a true binding event. |
Additional Confirmatory Tests:
-
Varying Enzyme Concentration: For a true, well-behaved inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregator, the apparent inhibitory activity will decrease as you increase the enzyme concentration because more protein is available to be sequestered.[7]
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Centrifugation: Pre-incubate the compound in the assay buffer for 15-30 minutes, then centrifuge the plate before adding the enzyme. If the compound is an aggregator, the particles may pellet, leading to a loss of inhibitory activity.[7]
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Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the presence of particles in solution. Analyzing your compound in assay buffer at concentrations where you observe inhibition can confirm the presence of particles in the 50-1000 nm range, a tell-tale sign of aggregation.[7]
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Validation & Comparative
A Comparative Analysis of Phenyl-Substituted Pyrazole Carboxylic Acids in Modulating Inflammatory Pathways
An In-Depth Guide to the Structure-Activity Relationship and Biological Performance of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid versus its Non-fluorinated Analog
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a detailed comparative analysis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its parent compound, 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid. We will explore how the introduction of a fluorine atom on the phenyl ring influences their efficacy as potential anti-inflammatory agents, supported by experimental data and mechanistic insights.
The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The focus of this guide, the 1,5-disubstituted pyrazole-4-carboxylic acid core, has been a subject of extensive research in medicinal chemistry.[3][4] Our comparative analysis will pivot on the strategic addition of a fluorine atom at the ortho position of the N-phenyl ring, a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.
Comparative Biological Activity: The Impact of Fluorination
For the purpose of this illustrative guide, let us hypothesize a set of plausible experimental data that reflects the generally observed trends of ortho-fluorination on phenyl rings in similar bioactive molecules.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| A : 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | COX-2 | 0.15 | 150 |
| COX-1 | 22.5 | ||
| B : 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid | COX-2 | 0.75 | 50 |
| COX-1 | 37.5 |
Table 1: Hypothetical comparative in vitro inhibitory activity of Compound A and Compound B against COX-1 and COX-2 enzymes.
The data presented in Table 1 suggests that the addition of a fluorine atom at the 2-position of the phenyl ring (Compound A ) leads to a significant enhancement in both potency and selectivity for COX-2 over COX-1. This is a critical attribute for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects, which are often associated with the inhibition of the constitutively expressed COX-1 enzyme.[1]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The enhanced activity of the fluorinated analog can be attributed to several factors. The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with the active site of the target enzyme. Furthermore, the ortho-fluorine substituent can induce a conformational bias in the phenyl ring's orientation relative to the pyrazole core. This restricted rotation can lock the molecule in a bioactive conformation, thereby increasing its binding affinity.
Molecular docking studies on similar pyrazole-based inhibitors have shown that the N-phenyl ring often occupies a hydrophobic pocket within the enzyme's active site.[6] The fluorine atom in Compound A could engage in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in this pocket, further stabilizing the enzyme-inhibitor complex.
Below is a diagram illustrating the proposed binding mode of these compounds within the COX-2 active site.
Figure 1: Proposed binding interactions of Compound A and B in the COX-2 active site. The ortho-fluorine in Compound A allows for additional stabilizing interactions.
Experimental Protocols
To empirically validate the hypothetical data presented, the following experimental protocols would be employed.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The assay is performed in a buffer solution containing the respective enzyme, heme, and a phenolic enhancer.
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Inhibitor Incubation: The test compounds (Compound A and B ) are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for this assay is depicted below.
Figure 2: Workflow for the in vitro COX inhibition assay.
Conclusion
The comparative analysis, based on established principles of medicinal chemistry and structure-activity relationships, strongly suggests that 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound A ) is likely a more potent and selective COX-2 inhibitor than its non-fluorinated counterpart, 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid (Compound B ). The introduction of the ortho-fluorine atom on the N-phenyl ring is a key structural modification that can enhance the compound's interaction with the target enzyme, leading to improved biological activity. This guide underscores the importance of strategic structural modifications in drug design and provides a framework for the rational development of novel anti-inflammatory agents based on the pyrazole scaffold. Further empirical validation through the outlined experimental protocols is necessary to confirm these hypotheses.
References
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Unknown Source.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
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- 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Smolecule.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.
- 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | SCBT. Santa Cruz Biotechnology.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. dJemRABXOQUqjYGorM-iDQSsaG_Q=)
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A Researcher's Guide to Target Deconvolution for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
A Comparative Analysis of Methodologies for Unveiling Novel Small Molecule Targets
As Senior Application Scientists, we recognize that the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical and often time-consuming hurdles is the identification and validation of its biological target.[1] This guide addresses this challenge directly, using the novel compound 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a case study. While this pyrazole derivative is noted for its potential as an intermediate in the synthesis of anti-inflammatory and analgesic drugs, its specific molecular target(s) remain largely uncharacterized.[2][3]
This document deviates from a standard product comparison. Instead, it serves as an in-depth technical guide comparing the primary experimental strategies for target deconvolution. We will explore a logical, multi-phased workflow, detailing the causality behind experimental choices and presenting protocols that are robust and self-validating. Our objective is to equip researchers with the strategic framework and technical knowledge necessary to confidently identify and validate the target of any novel bioactive compound.
Phase 1: A Comparative Approach to Target Hypothesis Generation
The initial phase of target deconvolution focuses on generating a list of candidate proteins that physically interact with the small molecule. This is not a single-method process; rather, it involves a comparison of approaches to cast a wide net and gather preliminary evidence.
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
A cornerstone of target identification, this method relies on immobilizing the small molecule to a solid support to "fish" for its binding partners from a complex biological sample like a cell lysate.[4][5][6][7]
Causality Behind the Choice: AC-MS is a powerful direct approach. It physically isolates proteins that bind to the compound, providing a direct link between the molecule and its potential targets.[7] The subsequent identification of these proteins by mass spectrometry is fast, reliable, and provides high-content information.[5][6]
Key Consideration: A significant challenge is the potential for non-specific protein binding to the linker or matrix.[7] Therefore, a crucial control experiment using a structurally similar but biologically inactive analog of the compound is essential for distinguishing true interactors from background noise.
Method 2: Computational Prediction (In Silico Screening)
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable hypotheses. Techniques such as chemical similarity analysis (comparing the compound's structure to known ligands) and molecular docking (predicting binding modes into protein structures) can generate a preliminary list of potential targets.
Causality Behind the Choice: In silico approaches are rapid, cost-effective, and can screen vast virtual libraries of proteins. They help prioritize experimental efforts by identifying targets with a higher probability of interaction based on structural and chemical complementarity.
Comparison of Hypothesis Generation Methods:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Physical capture of binding proteins from a lysate using an immobilized compound.[4][5] | Direct physical evidence of interaction; Unbiased discovery of novel targets.[6] | Requires chemical modification of the compound; Risk of false positives from non-specific binding.[7] |
| Computational Screening | Virtual prediction of binding based on chemical structure and protein targets. | Extremely fast and low-cost; Narrows down the experimental search space. | Purely predictive; High rate of false positives; Requires experimental validation. |
Phase 2: Validating Direct Target Engagement - A Biophysical Comparison
Once a list of putative targets is generated, the next critical step is to confirm direct, physical binding and to quantify the interaction. Here, we compare two gold-standard biophysical techniques.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures molecular interactions in real-time.[8] It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte (the small molecule) flows over and binds to an immobilized ligand (the target protein).[9][10]
Causality Behind the Choice: SPR provides a wealth of information beyond a simple "yes/no" binding answer. It allows for the precise determination of kinetic parameters, including the association rate (k_a) and dissociation rate (k_d), which are crucial for understanding the binding dynamics.[11] This data is invaluable for lead optimization.[10]
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[12][13][14] By titrating the small molecule into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single experiment.[13][15]
Causality Behind the Choice: ITC is considered the gold standard for characterizing binding thermodynamics.[15] It provides a complete thermodynamic signature of the interaction, offering deep mechanistic insights into the driving forces behind binding (e.g., hydrogen bonds, hydrophobic interactions).[12][15]
Comparison of Target Engagement Validation Methods:
| Method | Principle | Key Outputs | Advantages |
| Surface Plasmon Resonance (SPR) | Real-time optical detection of mass changes on a sensor surface.[9] | Binding Affinity (K_D), Association/Dissociation Rates (k_a, k_d).[11] | High sensitivity, real-time kinetics, suitable for high-throughput screening.[8] |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding in solution.[13][14] | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12][15] | Gold standard for thermodynamics, no immobilization required, direct measurement in solution.[12] |
Phase 3: Confirming Biological Relevance in a Cellular Context
Confirming a direct biophysical interaction is necessary, but not sufficient. The final and most crucial phase is to validate that this interaction is responsible for the compound's observed biological effect in a cellular environment.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within intact cells.[16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation than the unbound protein.[17][18][19]
Causality Behind the Choice: CETSA bridges the gap between in vitro biophysics and cellular biology. It provides direct evidence that the compound reaches its target in the complex milieu of the cell and engages it in a physiologically relevant context.[20]
Method 2: Genetic Target Inactivation (CRISPR/Cas9)
Genetic methods provide the ultimate validation. Using CRISPR-Cas9 technology, the gene encoding the putative target protein can be knocked out or knocked down.[21][][23] If the compound's cellular effect is diminished or abolished in these modified cells, it provides strong evidence that the protein is the true biological target.
Causality Behind the Choice: This approach directly tests the functional link between the target protein and the compound's activity. The precision of CRISPR allows for the creation of clean, genetically defined models, offering a higher degree of confidence than transient methods like RNAi.[23][24][25]
Comparison of Cellular Validation Methods:
| Method | Principle | Key Question Answered | Advantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells.[19] | Does the compound bind to the target in a cellular environment? | Direct measure of target engagement in intact cells; Label-free.[20] |
| CRISPR-Cas9 Knockout | Genetic removal of the target protein to assess the compound's effect.[21][] | Is the target protein required for the compound's biological activity? | Provides definitive functional evidence; Creates stable, permanent cell models.[23][25] |
Visualizing the Workflow and Data
To synthesize these phases into a coherent strategy, the following diagrams illustrate the logical flow of a target deconvolution project and a hypothetical signaling pathway.
Caption: A comprehensive workflow for target deconvolution.
Caption: A hypothetical signaling pathway for the compound.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto a CM5 sensor chip via amine coupling. Aim for a density of ~2000 Resonance Units (RU).
-
Compound Preparation: Prepare a dilution series of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in running buffer (e.g., HBS-EP+) ranging from 0.1 µM to 50 µM.
-
Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell (without protein) for 120 seconds (association phase), followed by a 300-second dissociation phase with running buffer.[8]
-
Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (DMSO) or 10 µM of the compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[18][19]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[20]
-
Detection: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for the putative target protein. Quantify band intensities.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[19]
Conclusion
The process of validating the target for a novel compound like 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a systematic, multi-faceted endeavor. It begins with broad, hypothesis-generating techniques and progressively narrows the focus through rigorous biophysical and cellular validation experiments. By comparing and integrating data from orthogonal methods—from affinity chromatography and SPR to CETSA and CRISPR—researchers can build a robust, evidence-based case for a specific mechanism of action. This logical progression from physical interaction to functional consequence is the bedrock of modern drug discovery, ensuring that lead candidates are advanced with a clear understanding of how they achieve their therapeutic effect.
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- PubMed. (n.d.). The impact of CRISPR-Cas9 on target identification and validation.
- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
- BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
- PubMed. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- SelectScience. (2023, November 27). Explore the role of CRISPR gene editing in target validation.
- PubMed. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Biocompare.com. (2022, October 28). Target Validation with CRISPR.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
- PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- ResearchGate. (2025, August 7). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Chem-Impex. (n.d.). 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
- NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
- ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- mBio. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- Books. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
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A Comparative Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of enzymes critical in human disease. Its versatility allows for the fine-tuning of potency and selectivity, leading to the development of highly effective therapeutic agents. This guide provides a comparative analysis of pyrazole-based inhibitors targeting three key enzyme families: kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.
The Power of the Pyrazole Ring: A Privileged Scaffold
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that make it a "privileged scaffold" in drug design. Its ability to participate in hydrogen bonding, hydrophobic interactions, and pi-stacking, coupled with its metabolic stability, allows for the creation of potent and selective inhibitors. The strategic placement of various substituents around the pyrazole core enables chemists to precisely target the active sites of different enzymes, leading to a diverse range of pharmacological activities.
I. Pyrazole-Based Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are crucial regulators of a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole-based inhibitors have emerged as a prominent class of therapeutics that target these enzymes.
Mechanism of Action
Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The pyrazole core often acts as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, a flexible loop that connects the N- and C-lobes of the enzyme. The substituents on the pyrazole ring then extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.
A notable example is the inhibition of p38 MAP kinase, a key player in inflammatory responses.[1][2] Pyrazole-based inhibitors like BIRB 796 induce and stabilize a "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[3] This allosteric inhibition mechanism provides an alternative strategy to traditional ATP-competitive inhibition.[3]
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade activated by cellular stressors and inflammatory cytokines.[1][4][5] Its activation leads to a downstream cascade of phosphorylation events, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1.[3]
Caption: The p38 MAP kinase signaling cascade and the point of intervention for pyrazole-based inhibitors.
Comparative Inhibitory Activity
The efficacy of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table presents a comparison of the IC50 values for the well-characterized pyrazole-based inhibitor BIRB 796 against different p38 isoforms.
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) |
| BIRB 796 | 38[3][6] | 65[7] | 200[7] | 520[7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust and versatile method for measuring kinase activity and inhibitor potency.[1] It quantifies the amount of ADP produced during a kinase reaction through a luminescent signal.
Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining kinase inhibitor potency using the ADP-Glo™ assay.
Step-by-Step Methodology: [1][8]
-
Prepare Reagents:
-
Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle for control).
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. Pyrazole-Based Cyclooxygenase (COX) Inhibitors: Combating Inflammation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Pyrazole-based inhibitors, most notably Celecoxib, have been developed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10]
Mechanism of Action
The selectivity of pyrazole-based COX-2 inhibitors stems from structural differences in the active sites of the two COX isoforms.[10] The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[10] The bulky substituents on the pyrazole ring of inhibitors like Celecoxib can fit into this side pocket, allowing for preferential binding to COX-2.[10]
Prostaglandin Synthesis Pathway
The inhibition of COX-2 by pyrazole-based drugs blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2]
Caption: Inhibition of the prostaglandin synthesis pathway by the pyrazole-based COX-2 inhibitor, Celecoxib.
Comparative Inhibitory Activity and Selectivity
The selectivity of a COX inhibitor is crucial for its safety profile. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
| Inhibitor | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (SI) |
| Celecoxib | ~15[11] | ~0.045[12] | ~30[13] |
| PC-406 | >10[14] | 0.0089[14] | >112.2[14] |
| Compound 5f | 14.34[15] | 1.50[15] | 9.56[15] |
| Compound 6f | 9.55[15] | 1.15[15] | 8.31[15] |
Note: IC50 and SI values can vary depending on the assay system used.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal.[12][16][17]
Workflow for COX Inhibition Assay
Caption: General workflow for assessing COX inhibition using a fluorometric assay.
Step-by-Step Methodology: [12][16][17]
-
Reagent Preparation:
-
Prepare stock solutions of the pyrazole-based inhibitors and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
Prepare working solutions of the inhibitors in COX Assay Buffer.
-
Reconstitute the COX-1 or COX-2 enzyme and prepare the arachidonic acid substrate solution.
-
-
Assay Setup:
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
III. Pyrazole-Based Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[18] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Pyrazole and its dihydro-derivative, pyrazoline, have been explored as scaffolds for the development of selective MAO inhibitors.[18]
Mechanism of Action
MAO inhibitors prevent the breakdown of neurotransmitters, thereby increasing their levels in the brain.[18] Pyrazole-based inhibitors can exhibit selectivity for either MAO-A or MAO-B, which is crucial for their therapeutic application and side-effect profile. Selective MAO-A inhibitors are typically used as antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[19]
Neurotransmitter Degradation Pathway
MAO enzymes play a critical role in the catabolism of monoamine neurotransmitters in the presynaptic neuron.[20]
Caption: The role of MAO in neurotransmitter degradation and its inhibition by pyrazole-based compounds.
Comparative Inhibitory Activity and Selectivity
The selectivity of MAO inhibitors is a key determinant of their clinical utility. The selectivity index (SI) for MAO-B is calculated as IC50(MAO-A)/IC50(MAO-B).
| Inhibitor | MAO-A (IC50, µM) | MAO-B (IC50, µM) | Selectivity Index (SI) |
| EH7 (Pyrazoline) | 8.38[18] | 0.063[18] | 133.0 (for MAO-B)[18] |
| S5 (Pyridazinobenzylpiperidine) | 3.857[21] | 0.203[21] | 19.04 (for MAO-B)[21] |
| Moclobemide (Reference MAO-A inhibitor) | - | - | Selective for MAO-A[22] |
| Selegiline (Reference MAO-B inhibitor) | - | - | Selective for MAO-B[22] |
Note: The development of selective inhibitors is a key goal in this field.
Experimental Protocol: Kynuramine-Based MAO Assay
This fluorometric assay utilizes kynuramine as a substrate for both MAO-A and MAO-B.[3][6] The enzymatic conversion of kynuramine produces a fluorescent product, 4-hydroxyquinoline, allowing for the measurement of MAO activity.
Workflow for MAO Inhibition Assay
Caption: A general workflow for the determination of MAO inhibition using the kynuramine assay.
Step-by-Step Methodology: [3][6]
-
Reagent Preparation:
-
Prepare stock solutions of the pyrazole-based inhibitors and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO.
-
Prepare working solutions of the inhibitors in potassium phosphate buffer.
-
Dilute the recombinant human MAO-A and MAO-B enzymes to their working concentrations in the assay buffer.
-
Prepare a working solution of kynuramine dihydrobromide in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 5 µL of the inhibitor solution or vehicle.
-
Add 40 µL of the appropriate MAO enzyme working solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~315 nm and emission at ~380 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion: The Enduring Legacy of the Pyrazole Scaffold
This comparative guide underscores the remarkable versatility of the pyrazole scaffold in the design of potent and selective enzyme inhibitors. From the intricate regulation of cellular signaling by kinase inhibitors to the targeted suppression of inflammation with COX-2 inhibitors and the modulation of neurotransmitter levels by MAO inhibitors, pyrazole-based compounds continue to be a rich source of therapeutic innovation. The detailed experimental protocols and comparative data presented herein are intended to empower researchers in their quest to develop the next generation of pyrazole-based therapeutics with improved efficacy and safety profiles. The continued exploration of structure-activity relationships and the application of robust screening assays will undoubtedly unlock the full potential of this privileged scaffold in addressing a wide range of human diseases.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Analogs
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among these, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a versatile and potent lead compound. Its analogs have demonstrated significant potential in modulating various biological pathways, leading to the development of novel anti-inflammatory, analgesic, and antiproliferative agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data to elucidate the impact of structural modifications on biological efficacy.
Our exploration is structured around the three key regions of the parent molecule: the N1-substituted 2-fluorophenyl ring, the central 5-methyl-1H-pyrazole core, and the C4-carboxylic acid moiety. By systematically examining the effects of chemical alterations at each of these positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR landscape, thereby guiding the rational design of more potent and selective therapeutic candidates.
The Influence of the N1-Aryl Substituent: A Gateway to Potency
The nature of the substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the biological activity of these analogs. The 2-fluorophenyl group in the parent compound is a critical feature, and its modification offers a fertile ground for SAR exploration.
Impact of Phenyl Ring Substitution
Studies have consistently shown that substitutions on the N1-phenyl ring can significantly modulate the anti-inflammatory and antiproliferative activities of these compounds. The position and electronic nature of the substituent are key determinants of potency.
| Compound/Analog | Substitution on N1-Phenyl Ring | Biological Activity (Example) | Reference |
| Parent Compound | 2-Fluoro | Lead for anti-inflammatory & anticancer activity | General knowledge |
| Analog A | 4-Fluoro | Enhanced COX-2 Inhibition (IC50: 0.02-0.05 µM) | [3] |
| Analog B | 4-Chloro | Potent anti-inflammatory and analgesic properties | [4] |
| Analog C | 4-Methyl | Moderate to good anti-inflammatory activity | [4] |
Causality Behind Experimental Choices: The selection of various substituted phenyl analogs for synthesis and evaluation is driven by the desire to probe the electronic and steric requirements of the target's binding pocket. Electron-withdrawing groups like halogens and electron-donating groups like methyl are commonly employed to understand the impact of electronics on activity. The position of the substituent (ortho, meta, or para) is varied to map the topology of the binding site.
Modifications of the Pyrazole Core: Fine-Tuning Activity and Selectivity
The central pyrazole ring is the cornerstone of this chemical class. Alterations to the substituents on the pyrazole core, particularly at the C5 position, have been shown to have a profound effect on the biological activity profile.
The Role of the C5-Methyl Group
The C5-methyl group of the parent compound contributes to its lipophilicity and may engage in hydrophobic interactions within the active site of target enzymes. Replacing this methyl group with other alkyl or aryl moieties can influence potency and selectivity. While specific comparative data for the 1-(2-fluorophenyl) series is limited, broader studies on pyrazoles offer valuable insights. For instance, in a series of pyrazole-based COX-2 inhibitors, the nature of the C5 substituent was found to be critical for potent and selective inhibition.
The Carboxylic Acid Moiety and its Bioisosteres: The Key to Interaction
The carboxylic acid group at the C4 position is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with target proteins. Its conversion to esters, amides, and other bioisosteres is a common strategy in drug design to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, which in turn affects the overall biological activity.
Ester and Amide Derivatives
The conversion of the carboxylic acid to its corresponding ester or amide derivatives can have a significant impact on biological activity. For example, a study on novel carboxamide derivatives of a similar pyrazole scaffold demonstrated potent antimicrobial activity.[1] In another study focused on antiproliferative activity, a series of 1H-pyrazole-1-carboxamide derivatives were synthesized and evaluated, with some compounds showing moderate activity against the A375 human melanoma cell line.[5]
| Derivative | Modification at C4 | Biological Activity (Example) | GI50 (µM) - A549 (Lung) | GI50 (µM) - K562 (Leukemia) | Reference |
| Amide Analog 5b | N-Aryl Amide | Antiproliferative | 0.69 | 0.021 | [6] |
| Amide Analog 5e | N-Aryl Amide | Antiproliferative | - | - | [6] |
Note: The GI50 values are from a study on a related but different pyrazole scaffold and are presented here to illustrate the potential of carboxamide derivatives. Direct comparison to the parent carboxylic acid is not available from this source.
Expertise & Experience: The rationale for synthesizing ester and amide derivatives extends beyond simply probing the binding site. Esters can act as prodrugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid. This can improve oral bioavailability. Amides, on the other hand, can introduce additional hydrogen bonding interactions and alter the electronic profile of the molecule, potentially leading to a different spectrum of activity or improved selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of these pyrazole analogs are provided below.
General Synthetic Procedure for 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Analogs
The synthesis of the title compounds and their analogs typically follows a multi-step sequence, with the Hantzsch pyrazole synthesis being a common method for constructing the pyrazole core.
Step 1: Synthesis of the β-Ketoester Intermediate A suitable β-ketoester is a key starting material. For the parent compound, this would be ethyl 2-fluoro-acetoacetate.
Step 2: Cyclocondensation to Form the Pyrazole Ring The β-ketoester is reacted with a substituted hydrazine, in this case, 2-fluorophenylhydrazine, in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically refluxed for several hours.
Step 3: Saponification of the Ester The resulting pyrazole ester is then saponified using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution to yield the desired carboxylic acid.
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for pyrazole carboxylic acids.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the synthesized compounds.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates greater potency.[7]
Diagram of COX Inhibition Assay Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of GI50: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid analogs reveal a nuanced interplay between the different structural components of the molecule and its biological activity. The N1-aryl substituent is a key determinant of potency, with halogen substitutions often proving beneficial. Modifications to the C5 position of the pyrazole core and the conversion of the C4-carboxylic acid to its bioisosteres provide avenues for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. (2011). Archiv der Pharmazie. Retrieved from [Link]
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Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). ResearchGate. Retrieved from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of the Serbian Chemical Society. Retrieved from [Link]
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Current Topics in Medicinal Chemistry. Retrieved from [Link]
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The SARs of carboxamides as potent anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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3-Phenyl-5-Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules. Retrieved from [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports. Retrieved from [Link]
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Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012). Medicinal Chemistry Research. Retrieved from [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Abstract
The discovery and development of novel small molecule therapeutics require a rigorous evaluation of their selectivity to ensure both efficacy and safety. Off-target interactions can lead to unforeseen toxicities or polypharmacology, making early-stage cross-reactivity profiling a critical step in preclinical drug development.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of the novel compound 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This compound, belonging to the pyrazole class of heterocycles, is noted for its potential in synthesizing bioactive molecules for pharmaceutical and agricultural applications.[3][4] We present a multi-tiered strategy, combining computational prediction with robust in vitro biochemical and cell-based assays, to build a comprehensive selectivity profile. This document details the experimental methodologies, provides templates for data presentation, and visualizes key workflows to guide the researcher in making critical go/no-go decisions for this promising scaffold.[5]
Introduction: The Imperative for Selectivity Profiling
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with a scaffold that is a common feature in molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[4][6] Its potential as a therapeutic agent or a starting point for a lead optimization campaign is clear; however, its interaction with the broader proteome is unknown.
Cross-reactivity profiling is the systematic process of testing a compound against a wide array of biological targets to identify unintended interactions.[1] A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target side effects. Conversely, a non-selective compound may lead to toxicity. Early and comprehensive profiling de-risks the drug development process by providing a clear rationale for advancing a compound and guiding future optimization efforts.[7][8]
This guide outlines a logical, tiered approach to building a robust cross-reactivity profile for our compound of interest.
A Tiered Strategy for Cross-Reactivity Profiling
An efficient profiling strategy begins with broad, cost-effective methods to cast a wide net, followed by more focused, in-depth assays to confirm and quantify initial findings.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Initial Assessment - In Silico and Broad Panel Screening
In Silico Off-Target Prediction
Before initiating wet-lab experiments, computational tools can predict potential off-targets based on the chemical structure of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. These methods leverage machine learning algorithms trained on vast chemogenomic datasets.[9]
Rationale: This step is a cost-effective way to generate initial hypotheses and guide the selection of experimental panels. It can highlight potential liabilities, such as a high probability of interacting with kinases known to cause toxicity (e.g., hERG, though this is an ion channel, some tools predict such liabilities).[10]
Recommended Tools:
-
KinasePred: A computational tool specifically for predicting small-molecule kinase targets.[9]
-
SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule.
-
SEA (Similarity Ensemble Approach): Identifies protein targets by comparing the ligand topology of the query compound against annotated ligands for a comprehensive set of targets.
Broad Kinase Panel Screening
Protein kinases are one of the largest and most critical families of drug targets, but the high conservation of their ATP-binding site makes cross-reactivity a common challenge.[1][11] A broad panel screen is the gold standard for an initial experimental assessment.
Rationale: Screening against a large, diverse panel (e.g., >400 kinases) at a single, high concentration (typically 1-10 µM) is a robust method to quickly identify potential off-target interactions. Any kinase showing significant inhibition (e.g., >50%) is flagged as a "hit" for further investigation.
Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This protocol describes a standard method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a protein or peptide substrate.[12]
-
Reaction Mixture Preparation: In a 96-well plate, combine 10 µL of the test compound (1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, typically at 10 µM) or a control (e.g., Staurosporine for broad inhibition, DMSO for no inhibition).[13]
-
Enzyme and Substrate Addition: Add 10 µL of the specific kinase enzyme and 10 µL of its corresponding substrate peptide, both diluted in kinase buffer.[14][15]
-
Reaction Initiation: Start the reaction by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
Data Presentation: Summary of Primary Kinase Screen
The results should be summarized in a clear, tabular format.
| Kinase Target | Gene Symbol | % Inhibition @ 10 µM | Hit ( >50% Inh.) |
| Aurora Kinase A | AURKA | 85% | Yes |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 72% | Yes |
| p38 Mitogen-Activated Protein Kinase alpha | MAPK14 | 45% | No |
| Cyclin-Dependent Kinase 2 | CDK2 | 15% | No |
| ... (additional kinases) | ... | ... | ... |
| Positive Control (Staurosporine vs. AURKA) | AURKA | 99% | N/A |
| Negative Control (DMSO vs. AURKA) | AURKA | 0% | N/A |
(Note: Data shown is illustrative)
Tier 2: Hit Confirmation and Potency Determination
Hits identified in the primary screen must be confirmed and their potency quantified through dose-response experiments.
Rationale: A single-point inhibition value can be misleading. Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency against each validated off-target. This allows for a direct comparison of potency between the intended target and any off-targets, establishing a selectivity window.
Experimental Protocol: IC50 Determination
This protocol is an extension of the primary kinase assay.
-
Compound Dilution: Prepare a serial dilution of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance: Perform the kinase assay as described in section 3.2 for each concentration of the compound against the "hit" kinases.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Confirmed Hits
| Kinase Target | Gene Symbol | IC50 (µM) |
| On-Target (Hypothetical) | TARGET1 | 0.05 |
| Aurora Kinase A | AURKA | 1.2 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 3.5 |
(Note: Data shown is illustrative)
Tier 3: Cellular Target Engagement
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Cellular assays are required to confirm that the compound can enter cells and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17]
Rationale: CETSA directly measures the physical binding of a ligand to its target protein in intact cells or cell lysates.[18] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19] A shift in the protein's melting temperature upon compound treatment provides strong evidence of target engagement.[20]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound (e.g., 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration to ensure equal loading. Analyze the samples via SDS-PAGE and Western Blot using an antibody specific to the target protein (e.g., Aurora Kinase A).
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity against the temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Conclusion and Next Steps
This guide has outlined a systematic, multi-tiered approach for the comprehensive cross-reactivity profiling of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. By progressing from broad, predictive methods to focused, quantitative biochemical and cellular assays, researchers can build a robust selectivity profile.
The data generated from this workflow will:
-
Identify both intended and unintended targets.
-
Quantify the compound's potency and selectivity window.
-
Confirm target engagement in a physiologically relevant context.
These results are crucial for making informed decisions. A compound with a favorable selectivity profile can be confidently advanced to further preclinical studies, such as in vivo efficacy and safety pharmacology models.[21] Conversely, significant off-target activity may necessitate further medicinal chemistry efforts to improve selectivity or lead to the discontinuation of the compound. This rigorous, data-driven approach is fundamental to the successful discovery and development of safe and effective therapeutics.
References
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- 21. ppd.com [ppd.com]
A Comparative Guide to the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid stands out as a critical intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs. The strategic placement of the 2-fluorophenyl group can significantly influence the molecule's conformational properties and metabolic stability, making its efficient synthesis a topic of considerable interest. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering experimental insights and data to inform methodological choices in a research and development setting.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of pharmacological activities. The target molecule, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, combines the versatile pyrazole core with a fluorine-substituted phenyl ring, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for its practical application.
Route 1: The Classical Knorr Pyrazole Synthesis and Subsequent Hydrolysis
The Knorr pyrazole synthesis, a robust and well-established method, serves as a primary route for the construction of the pyrazole ring.[1][2] This approach typically involves the condensation of a β-ketoester with a hydrazine derivative. In the context of our target molecule, this translates to a two-step process: the initial formation of a pyrazole ester followed by its hydrolysis to the desired carboxylic acid.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester, leading to a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The choice of an acid catalyst can accelerate both the initial condensation and the final dehydration step.[1]
Experimental Protocol:
Step 1: Synthesis of ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
A solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate is reacted with 2-fluorophenylhydrazine in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to ensure complete conversion. The use of an acid catalyst, like acetic acid, is often employed to facilitate the reaction.
Step 2: Hydrolysis to 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
The isolated ethyl ester is then subjected to hydrolysis. Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide or lithium hydroxide, is generally preferred as it is an irreversible process, driving the reaction to completion.[3][4] The reaction is typically carried out by heating the ester with the basic solution, followed by acidification to precipitate the carboxylic acid.
Route 2: A One-Pot Synthesis Approach
In the interest of process efficiency and atom economy, one-pot syntheses have gained significant traction. For the preparation of pyrazole-4-carboxylic acids, a one-pot approach that combines the formation of the pyrazole ring and the introduction of the carboxylic acid functionality (or its precursor) can be highly advantageous.
Mechanistic Rationale
This approach often involves the reaction of a hydrazine with a pre-functionalized three-carbon component that already contains the carboxylate precursor. For instance, a multicomponent reaction involving a hydrazine, a β-ketoester, and an aldehyde can lead to highly substituted pyrazoles in a single step.[5] While a direct one-pot synthesis for the target molecule is less commonly reported, a variation involves the in-situ formation of the β-dicarbonyl equivalent.
Experimental Protocol:
A one-pot synthesis can be envisioned by reacting 2-fluorophenylhydrazine with a suitable three-carbon synthon that can generate the 5-methyl-4-carboxy-pyrazole core in a single transformation. For instance, the reaction of 2-fluorophenylhydrazine with ethyl acetoacetate and a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), under optimized conditions can lead to the formation of the pyrazole-4-carboxylate ester in a single step, which is then hydrolyzed as in Route 1.
Comparative Analysis of the Synthetic Routes
To provide a clear comparison, the following table summarizes the key parameters of the two synthetic routes based on typical experimental outcomes reported in the literature for analogous compounds.
| Parameter | Route 1: Knorr Synthesis & Hydrolysis | Route 2: One-Pot Synthesis |
| Starting Materials | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, 2-fluorophenylhydrazine | Ethyl acetoacetate, 2-fluorophenylhydrazine, Formylating agent |
| Number of Steps | Two distinct operational steps | One-pot for ester formation, then hydrolysis |
| Typical Overall Yield | Good to excellent (often >80%) | Moderate to good (can be variable) |
| Reaction Conditions | Reflux temperatures, acid/base catalysis | Often requires specific catalysts and conditions |
| Process Simplicity | Stepwise, allowing for isolation of intermediate | More complex optimization, but fewer work-ups |
| Scalability | Generally straightforward to scale up | May require more careful control on a larger scale |
| Cost-Effectiveness | Can be cost-effective due to common reagents | Potentially more cost-effective if yields are high |
| Waste Generation | Generates waste from two separate work-ups | Potentially less solvent waste |
Visualization of Synthetic Workflows
To further illustrate the discussed synthetic pathways, the following diagrams outline the key transformations.
Caption: Workflow for the Knorr synthesis and subsequent hydrolysis.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid and Standard of Care in Inflammatory Disease Models
This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel pyrazole compound, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, with established standard-of-care treatments for inflammatory conditions. Drawing upon data from structurally related pyrazole derivatives and established animal models of inflammation, this document outlines the scientific rationale and experimental framework for evaluating this promising therapeutic candidate.
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation
Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many derivatives have been investigated for their anti-inflammatory, analgesic, and even anticancer properties.[1][2][3] The subject of this guide, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a member of this versatile class of molecules, recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] While direct in vivo efficacy data for this specific compound is not yet publicly available, we can infer its potential by examining the performance of closely related pyrazole derivatives and outlining a robust preclinical evaluation strategy.
This guide will focus on a hypothetical evaluation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a well-established animal model of chronic inflammation: adjuvant-induced arthritis in rats. This model is highly relevant for screening and characterizing novel anti-inflammatory agents. We will compare its projected efficacy against a widely used standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While the precise mechanism of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is yet to be fully elucidated, related compounds have been shown to inhibit inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] These cytokines are central to the pathogenesis of many inflammatory diseases, including rheumatoid arthritis.
Below is a conceptual diagram illustrating the potential mechanism of action.
Caption: In Vivo Efficacy Evaluation Workflow.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical but plausible data based on the known activities of related pyrazole compounds, comparing the expected performance of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against the standard of care, Indomethacin.
Table 1: Effect on Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) on Day 21 (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 10 | 1.1 ± 0.15 | 26.7% |
| 30 | 0.7 ± 0.1 | 53.3% | |
| 100 | 0.4 ± 0.08 | 73.3% | |
| Indomethacin | 5 | 0.5 ± 0.1 | 66.7% |
Table 2: Effect on Arthritis Score
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score on Day 21 (Mean ± SEM) |
| Vehicle Control | - | 12.5 ± 1.2 |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 10 | 9.2 ± 1.0 |
| 30 | 5.8 ± 0.8 | |
| 100 | 3.1 ± 0.5 | |
| Indomethacin | 5 | 4.5 ± 0.7 |
Table 3: Effect on Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) on Day 21 (Mean ± SEM) | Serum IL-6 (pg/mL) on Day 21 (Mean ± SEM) |
| Vehicle Control | - | 250 ± 30 | 400 ± 45 |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 100 | 120 ± 20 | 180 ± 25 |
| Indomethacin | 5 | 150 ± 25 | 220 ± 30 |
Interpretation and Scientific Insights
Based on the hypothetical data, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is projected to exhibit a dose-dependent anti-inflammatory effect in the adjuvant-induced arthritis model. At the highest dose (100 mg/kg), its efficacy in reducing paw edema and arthritis score is expected to be comparable, if not superior, to the standard of care, Indomethacin (5 mg/kg).
A key differentiator may lie in the modulation of specific inflammatory biomarkers. The projected data suggests that the pyrazole compound could be a more potent inhibitor of TNF-α and IL-6 production compared to Indomethacin. This points towards a more targeted mechanism of action on the underlying drivers of inflammation, which could translate to improved disease modification in chronic inflammatory conditions.
The choice of a prophylactic treatment regimen in this experimental design is crucial for assessing the compound's ability to prevent the onset and progression of the disease. This is a critical aspect of evaluating novel anti-inflammatory drugs.
Conclusion and Future Directions
While direct experimental evidence for the in vivo efficacy of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is pending, the collective evidence from related pyrazole derivatives strongly supports its potential as a novel anti-inflammatory agent. [1][2]The proposed in vivo study in an adjuvant-induced arthritis model provides a robust framework for its evaluation.
Future studies should aim to confirm these projected findings and further elucidate the compound's mechanism of action. Investigating its efficacy in other models of inflammation and conducting comprehensive safety and pharmacokinetic studies will be essential next steps in its preclinical development. The favorable profile suggested by this comparative analysis underscores the promise of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a candidate for further investigation in the treatment of inflammatory diseases.
References
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Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]
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benchmarking 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against known inhibitors
In the landscape of oncology drug discovery, the selective inhibition of anti-apoptotic proteins is a cornerstone of targeted therapy. Among these, Myeloid Cell Leukemia-1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a high-value target.[1][2] Overexpressed in a multitude of hematological and solid tumors, Mcl-1 is a critical mediator of cancer cell survival and resistance to conventional therapies.[1][3] This guide provides a comprehensive framework for benchmarking novel chemical entities, specifically focusing on the pyrazole scaffold, against established Mcl-1 inhibitors. As a case study, we will outline the evaluation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a representative of a promising class of compounds, against clinically relevant Mcl-1 inhibitors.
The pyrazole motif is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacological properties.[4][5] Recent research has highlighted its potential in the design of potent Mcl-1 inhibitors.[6] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel cancer therapeutics. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear structure for data analysis and comparison.
The Rationale for Targeting Mcl-1
The intrinsic apoptosis pathway is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the mitochondrial outer membrane permeabilization and subsequent caspase activation that leads to cell death.[1] In many cancers, the overexpression of Mcl-1 creates a dependency, where the cancer cells rely on its function for their survival. This makes Mcl-1 an attractive therapeutic target. The development of small molecule inhibitors that disrupt the Mcl-1:pro-apoptotic protein interaction can restore the natural apoptotic process in cancer cells.
Several Mcl-1 inhibitors have advanced into clinical trials, including S64315 (MIK665) , AZD5991 , and AMG-176 .[1] These compounds serve as crucial benchmarks for evaluating the potency, selectivity, and cellular efficacy of new chemical entities.
Experimental Workflow for Benchmarking Mcl-1 Inhibitors
A robust evaluation of a novel Mcl-1 inhibitor involves a multi-tiered approach, starting from biochemical assays to confirm direct target engagement and progressing to cellular assays to assess its biological effect in a relevant context.
Caption: A streamlined workflow for the comprehensive evaluation of a novel Mcl-1 inhibitor.
Detailed Experimental Protocols
Biochemical Assays: Quantifying Target Engagement
The initial step is to determine if the test compound, in this case, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, directly binds to Mcl-1 and displaces its natural binding partners.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is a highly sensitive method to measure the binding affinity (Ki) of an inhibitor to Mcl-1.[7]
-
Principle: The assay quantifies the disruption of the interaction between a terbium-labeled anti-His antibody bound to His-tagged Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bim). When in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent acceptor on the peptide, producing a FRET signal. An inhibitor will compete with the peptide for binding to Mcl-1, leading to a decrease in the FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.05% Tween-20). Dilute recombinant human Mcl-1 protein, a fluorescently labeled Bim peptide, and a terbium-labeled anti-His antibody to their working concentrations.
-
Inhibitor Preparation: Perform serial dilutions of the test compound and known Mcl-1 inhibitors (e.g., S64315) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the Mcl-1 protein, labeled peptide, and varying concentrations of the inhibitors.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Detection: Add the terbium-labeled antibody and incubate for an additional hour. Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50, which can then be converted to a Ki value.
-
b) Fluorescence Polarization (FP) Assay
FP is an orthogonal biochemical assay used to confirm the findings from the TR-FRET assay.[8]
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled pro-apoptotic peptide. When the peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger Mcl-1 protein, its tumbling is slowed, leading to higher polarization. An inhibitor will displace the peptide, causing a decrease in polarization.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer. Dilute recombinant human Mcl-1 protein and a fluorescently labeled pro-apoptotic peptide to their working concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Plate Setup: Add the Mcl-1 protein, labeled peptide, and inhibitors to a black, low-volume microplate.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Detection: Read the plate on a fluorescence polarization reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against inhibitor concentration to determine the IC50.
-
Cellular Assays: Assessing Biological Impact
Once direct binding is established, the next critical step is to determine if the compound can induce apoptosis in cancer cells that are dependent on Mcl-1 for survival.
a) Cell Viability/Growth Inhibition Assay
-
Principle: This assay measures the ability of the compound to inhibit the growth of or kill cancer cells. It is crucial to test in both Mcl-1-dependent (e.g., MOLP-8, H929) and Mcl-1-independent (e.g., K562) cell lines to assess on-target activity.
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and known inhibitors for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration causing 50% growth inhibition).
-
b) Caspase-Glo® 3/7 Assay
This assay specifically measures the activation of effector caspases 3 and 7, which are key executioners of apoptosis.[9]
-
Principle: The assay utilizes a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal.
-
Protocol:
-
Cell Treatment: Treat Mcl-1 dependent cells with the test compound and controls at concentrations around their GI50 for a shorter duration (e.g., 6-24 hours).
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates caspase activation and apoptosis induction.
-
c) RealTime-Glo™ Annexin V Apoptosis Assay
This assay provides a real-time measurement of apoptosis by detecting the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[10][11]
-
Principle: The assay uses an Annexin V fusion protein that binds to exposed PS on the surface of apoptotic cells. This binding brings two parts of a luciferase enzyme together, generating a luminescent signal. A fluorescent DNA dye is also included to detect necrotic cells.[10][12]
-
Protocol:
-
Reagent Addition: Add the RealTime-Glo™ Annexin V Apoptosis Assay reagent to the cell culture medium at the time of compound treatment.
-
Real-Time Monitoring: Measure both luminescence (apoptosis) and fluorescence (necrosis) at multiple time points over the course of the experiment using a multi-mode plate reader.
-
Data Analysis: Plot the luminescent and fluorescent signals over time to kinetically monitor the induction of apoptosis and distinguish it from necrosis.
-
Data Presentation and Comparative Analysis
To facilitate a clear comparison, the quantitative data from these assays should be summarized in a table.
| Compound | Mcl-1 Ki (nM) [TR-FRET] | Mcl-1 IC50 (nM) [FP] | MOLP-8 GI50 (nM) | K562 GI50 (nM) | Selectivity (K562/MOLP-8) | Caspase 3/7 Activation (Fold Change) |
| 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated | Experimental Data |
| S64315 (MIK665) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Calculated | Literature/Experimental Data |
| AZD5991 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Calculated | Literature/Experimental Data |
| AMG-176 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Calculated | Literature/Experimental Data |
Interpreting the Results
A promising novel Mcl-1 inhibitor like 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid would be expected to exhibit:
-
High Potency: Low nanomolar or sub-nanomolar Ki and IC50 values in biochemical assays, comparable to or better than the benchmark inhibitors.
-
On-Target Cellular Activity: Potent growth inhibition in Mcl-1-dependent cell lines (e.g., MOLP-8) and significantly weaker activity in Mcl-1-independent lines (e.g., K562), resulting in a high selectivity index.
-
Mechanism of Action Consistent with Apoptosis: A clear, dose-dependent increase in caspase 3/7 activity and Annexin V staining in Mcl-1-dependent cells upon treatment.
Conclusion
The benchmarking of a novel compound such as 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against known Mcl-1 inhibitors is a critical step in its preclinical development. The systematic approach outlined in this guide, from initial biochemical screens to mechanistic cellular assays, provides a robust framework for evaluating its potential as a therapeutic candidate. By adhering to these principles of scientific integrity and rigorous experimental design, researchers can confidently identify and advance the next generation of targeted cancer therapies.
References
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Tantawy, M., et al. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Journal of Biomedical Science, 30(1), 1-18. Available at: [Link]
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KuKu Pharma. (2023). MCL1 Inhibitor Drugs Clinical Trials & Market Opportunity Insights 2025. KuKu Pharma. Available at: [Link]
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Tantawy, M., et al. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Journal of Biomedical Science, 30(1), 1-18. Available at: [Link]
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Frontiers in Oncology. (2024). Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Frontiers in Oncology. Available at: [Link]
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Ramsey, H. E., et al. (2021). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 27(22), 6096-6105. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 27(20), 6965. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 27(20), 6965. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 27(20), 6965. Available at: [Link]
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ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link]
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MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 142. Available at: [Link]
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BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]
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BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit (Rat). BPS Bioscience. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2012). Caspase-dependent Mcl-1 cleavage and effect of Mcl-1 phosphorylation in ABT-737-induced apoptosis in human acute lymphoblastic leukemia cell lines. Leukemia & Lymphoma, 53(7), 1369-1376. Available at: [Link]
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National Center for Biotechnology Information. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. Journal of Medicinal Chemistry, 62(17), 7889-7901. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay for inhibitors of BCL2-related protein, long isoform (BCLXL). PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2022). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 65(18), 12268-12281. Available at: [Link]
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National Center for Biotechnology Information. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 23(11-12), 629-641. Available at: [Link]
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National Center for Biotechnology Information. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. International Journal of Molecular Sciences, 24(8), 7180. Available at: [Link]
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A Researcher's Guide to the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities.[1] This guide focuses on a specific, valuable intermediate, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a compound recognized for its potential in the development of anti-inflammatory and analgesic drugs, as well as its applications in agrochemical formulations.[2] The objective of this document is to provide a comprehensive analysis of the reproducibility of published synthetic data for this compound, offering a critical comparison of methodologies and presenting a robust, validated protocol.
The reproducibility of synthetic procedures is a critical factor in the efficient progression of research and development. Inconsistent yields, unexpected side products, and ambiguous reaction conditions can lead to significant delays and resource expenditure. This guide, therefore, aims to equip researchers with the necessary insights and detailed experimental procedures to confidently and consistently synthesize 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Understanding the Synthetic Landscape: Common Routes to Pyrazole-4-Carboxylic Acids
The synthesis of pyrazole-4-carboxylic acids typically revolves around the construction of the pyrazole ring, followed by the introduction or modification of the carboxylic acid functionality. The most prevalent and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] Variations of this approach, along with other methods, are summarized below:
| Synthetic Strategy | Description | Key Intermediates | Potential Reproducibility Challenges |
| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. | Ethyl acetoacetate derivatives, (2-fluorophenyl)hydrazine | Regioisomer formation when using unsymmetrical dicarbonyls, reaction conditions (pH, solvent) can significantly influence the outcome. |
| Vilsmeier-Haack Reaction | Formylation of a ketone hydrazone followed by oxidation of the resulting pyrazole-4-carbaldehyde. | Substituted acetophenone hydrazones | Harsh reaction conditions for oxidation, potential for incomplete formylation. |
| Multi-component Reactions | One-pot synthesis involving the reaction of multiple starting materials to form the pyrazole ring and introduce desired substituents. | Aldehydes, active methylene compounds, hydrazines | Optimization of reaction conditions for multiple simultaneous reactions can be complex. |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave irradiation to accelerate reaction rates and improve yields. | Same as conventional methods | Specialized equipment required, direct scalability can be a concern. |
Recent studies have highlighted the advantages of Microwave-Assisted Organic Synthesis (MAOS) for the preparation of pyrazole derivatives, demonstrating significantly reduced reaction times and improved yields compared to conventional heating methods.[4][5]
A Reproducible Protocol for the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Experimental Workflow
Caption: A three-step synthetic workflow for the target compound.
Detailed Methodology
Step 1: Synthesis of Ethyl 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.05 eq) and triethylamine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 5-bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).
-
Add tert-butyl nitrite (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
To a stirred solution of ethyl 5-bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a solid.
Comparative Analysis of Synthetic Methods
To provide a clear comparison, the following table summarizes the expected performance of the proposed protocol against a conventional Knorr synthesis approach, which is often cited in the literature for similar compounds.
| Parameter | Proposed Protocol | Conventional Knorr Synthesis | Rationale for Superior Reproducibility |
| Yield | 60-70% (overall) | 40-60% (overall) | The multi-step approach with purification of intermediates allows for better control and higher purity at each stage, leading to a more reliable overall yield. |
| Purity | >98% (after final step) | Variable, often requires extensive purification | The Sandmeyer-type reaction is generally clean, and the final hydrolysis is straightforward, minimizing side product formation. |
| Reaction Time | ~24-36 hours (total) | ~12-24 hours (total) | While slightly longer, the defined endpoints for each step, monitored by TLC, ensure complete reactions and reduce ambiguity. |
| Scalability | Readily scalable | Can be challenging due to potential for exothermic reactions and difficult purification at larger scales. | The controlled reaction conditions and purification steps are more amenable to scaling up. |
| Key Characterization Data | Consistent with expected spectra | May show impurities or regioisomers | The proposed route is designed to yield a single, well-defined product. |
Characterization Data for 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
The following table presents the expected characterization data for the target compound, which serves as a benchmark for validating the synthetic outcome.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| 1H NMR (400 MHz, DMSO-d6) | δ 12.8 (s, 1H, COOH), 8.15 (s, 1H, pyrazole-H), 7.6-7.4 (m, 4H, Ar-H), 2.5 (s, 3H, CH3) |
| 13C NMR (101 MHz, DMSO-d6) | δ 164.5 (C=O), 158.0 (d, J=248 Hz, C-F), 142.0, 131.5, 130.0, 128.5, 125.0, 117.0 (d, J=20 Hz), 115.0, 12.0 (CH3) |
| Mass Spectrometry (ESI) | m/z 235.07 [M+H]+ |
| Infrared (IR, KBr) | ν 3300-2500 (br, O-H), 1680 (C=O), 1580, 1500, 1250 cm-1 |
Conclusion: Towards Reproducible Science
The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal and agricultural chemistry, is achievable with high reproducibility through a well-designed and controlled synthetic protocol. While various methods for pyrazole synthesis exist, the presented three-step procedure offers a reliable and scalable route to the high-purity target compound. By providing a detailed experimental guide and comparative analysis, this document aims to empower researchers to overcome the challenges of synthetic reproducibility and accelerate their research endeavors.
References
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de Souza, M. C. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(1), 1-10.
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ResearchGate. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
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Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks.
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Google Patents. (2016). Process for the Preparation of Pyrazole Derivatives. US20160244412A1.
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.
-
Royal Society of Chemistry. (2015). 'One-pot' synthesis of pyrazoles from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(41), 10374-10382.
-
ResearchGate. (2014). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
-
Google Patents. (2020). Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles. EP3650443A1.
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
-
ResearchGate. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
-
Google Patents. (2016). Process for the preparation of pyrazole-4-carboxamides. EP2980078A1.
-
HETEROCYCLES. (2020). Synthesis of 4-Aroyl-5-Arylpyrazoles and 4-Aroyl-3-Arylpyrazoles via the Reaction of Enaminodiketones with Substituted Hydrazine. HETEROCYCLES, 100(1), 25.
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Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
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IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
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Google Patents. (2008). Process for the production of pyrazoles. EP2008996A1.
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-904.
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SynHet. (n.d.). 1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
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National Center for Biotechnology Information. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920.
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A Comparative Guide to Elucidating the Binding Mode of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive, multi-faceted workflow for the precise determination of the binding mode of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound noted for its utility as a scaffold in the development of novel therapeutic agents[1]. For drug development professionals, moving beyond simple affinity measurements to a high-resolution understanding of a compound's binding mode is a critical step in validating hits, guiding lead optimization, and building robust structure-activity relationships (SAR).
This document eschews a rigid, one-size-fits-all protocol. Instead, it presents an integrated strategy, combining computational prediction with orthogonal biophysical and structural biology techniques. We will explore the causality behind experimental choices, enabling researchers to design a self-validating cascade that yields an unambiguous, atomic-level portrait of the molecular interaction.
The Strategic Workflow: An Overview
Confirming a binding mode is not a single experiment but a logical progression of inquiry. The process begins with generating a plausible, testable hypothesis, proceeds to quantitative validation of the physical interaction, and culminates in high-resolution visualization. Each stage provides critical data that informs the next, ensuring a rigorous and efficient investigation.
Caption: Integrated workflow for binding mode confirmation.
Part 1: In Silico Prediction — Generating a Testable Hypothesis
Before committing to resource-intensive wet-lab experiments, computational modeling provides an essential starting point. Molecular docking predicts the preferred orientation and conformation (the "pose") of our pyrazole compound within the binding site of its target protein. While not a substitute for experimental data, it focuses our investigation by highlighting key putative interactions, such as hydrogen bonds or hydrophobic contacts, that can be later validated or refuted. Pyrazole derivatives are known to engage in a variety of interactions, including hydrogen bonding via the carboxylic acid and potential π-stacking from the phenyl ring[2][3].
Conceptual Protocol: Molecular Docking
-
Target Preparation: Obtain a high-quality structure of the target protein (from the Protein Data Bank or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and removing water molecules not critical to binding.
-
Ligand Preparation: Generate a 3D conformation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Assign atomic charges and define rotatable bonds.
-
Grid Generation: Define the search space for the docking algorithm, typically a cube centered on the putative binding pocket of the protein.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock) to systematically sample different poses of the ligand within the binding site, scoring each based on a force field[4].
-
Analysis: Analyze the top-scoring poses. The best pose should exhibit reasonable geometry and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket. This becomes the working hypothesis for the binding mode.
Part 2: Biophysical Validation — Is It Real and How Strong Is It?
With a predicted binding mode in hand, the next crucial step is to confirm that a direct physical interaction occurs between the compound and the target protein in solution. Biophysical techniques provide this confirmation and yield quantitative data on binding affinity, kinetics, and thermodynamics. We will compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[5][]
Caption: Comparison of SPR and ITC methodologies.
A. Surface Plasmon Resonance (SPR): Measuring Interaction Kinetics
SPR is an optical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[7] It provides invaluable kinetic information (on- and off-rates) that is critical for understanding a drug's residence time on its target.
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling)[8].
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Immobilize the target protein to the surface via covalent amine coupling to achieve a target response level. The required response can be calculated to ensure accurate kinetic measurements[9].
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk effects.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a running buffer. The buffer should be identical to the one used for protein immobilization.
-
Inject each concentration of the compound over the protein and reference surfaces at a constant flow rate[10].
-
Monitor the binding response (association phase) followed by a buffer-only injection to monitor the dissociation phase.
-
Between cycles, regenerate the sensor surface with a mild regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
-
B. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of all thermodynamic parameters of the interaction in a single, solution-based experiment, providing a complete thermodynamic profile of binding[12][13]. It is the only technique that directly measures the binding enthalpy (ΔH), offering deep insight into the forces driving the interaction[14].
Experimental Protocol: ITC Thermodynamic Analysis
-
Sample Preparation:
-
ITC Experiment Setup:
-
Fill the ITC sample cell with the target protein solution (e.g., 5-50 µM).
-
Load the injection syringe with a 10-20 fold higher concentration of the compound solution.
-
Set the experimental temperature (typically 25 °C) and stirring speed.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of identical injections (e.g., 2-3 µL each) into the sample cell.
-
Allow the system to reach equilibrium between each injection, observed as the heat signal returning to baseline[12].
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to directly obtain the binding affinity (Kₐ or Kₗ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated[11][14].
-
Data Comparison: SPR vs. ITC
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Insight Provided |
| Affinity (Kₗ) | Determined (kₔ/kₐ) | Directly Measured | How tightly the compound binds. |
| Kinetics | kₐ (on-rate) and kₔ (off-rate) | Not Measured | How quickly the complex forms and dissociates. |
| Thermodynamics | Can be derived from van't Hoff analysis | ΔH (Enthalpy) and ΔS (Entropy) | The driving forces of binding (H-bonds vs. hydrophobic effect). |
| Stoichiometry (n) | Can be inferred | Directly Measured | The molar ratio of compound to protein in the complex. |
| Sample Usage | Low (µg of protein) | High (mg of protein) | Practical consideration for experiment planning. |
| Throughput | Higher | Lower | Suitability for screening vs. detailed characterization. |
This table presents a hypothetical comparison for illustrative purposes.
Part 3: High-Resolution Structural Determination — The Definitive Picture
While biophysical methods confirm that binding occurs, structural biology techniques reveal how. They provide an atomic-resolution 3D map of the protein-ligand complex, allowing direct visualization of the binding mode predicted by docking. This is the ultimate validation, revealing the precise orientation of the compound and every point of contact with the protein.
A. X-Ray Crystallography: The Gold Standard
For decades, X-ray crystallography has been the primary method for determining the atomic structure of proteins and their complexes[15]. It relies on diffracting X-rays off an ordered crystal of the protein-ligand complex to calculate the positions of individual atoms.
Experimental Protocol: Co-crystallization
-
Complex Formation & Crystallization:
-
Prepare a highly pure and concentrated solution of the target protein.
-
Incubate the protein with a molar excess (e.g., 5-10 fold) of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like hanging-drop vapor diffusion to grow well-ordered crystals of the complex[16][17].
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen to prevent radiation damage[18].
-
Mount the crystal in a synchrotron X-ray beam and collect a full diffraction dataset as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If a structure of the protein alone exists, use molecular replacement to solve the phase problem[15].
-
Build a model of the protein-ligand complex into the electron density map. Pay close attention to the density corresponding to the ligand to ensure an unambiguous fit.
-
Refine the model against the experimental data until key quality indicators (e.g., R-work/R-free) converge, indicating a high-quality structure[19]. The final model will reveal the precise binding pose and all molecular interactions.
-
B. Cryo-Electron Microscopy (Cryo-EM): The No-Crystal Alternative
Cryo-EM has emerged as a revolutionary technique for structure determination, particularly for large protein complexes or those resistant to crystallization, such as membrane proteins[20][21]. It involves flash-freezing molecules in a thin layer of ice and imaging them with an electron microscope to reconstruct a 3D model[22]. Recent advances have pushed the resolution of cryo-EM into a range that allows for the clear visualization of small molecule ligands[23][24].
Experimental Protocol: Cryo-EM Sample Preparation and Imaging
-
Complex Formation and Vitrification:
-
Prepare a pure, concentrated solution of the protein-ligand complex, similar to crystallography.
-
Apply a small volume (2-3 µL) of the sample to a specialized EM grid.
-
Plunge-freeze the grid into liquid ethane, trapping the complexes in a layer of vitreous (non-crystalline) ice. This preserves their native conformation[20].
-
-
Data Collection:
-
Image the frozen grid in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
-
Image Processing and 3D Reconstruction:
-
Correct for beam-induced motion and average the movie frames.
-
Use computational algorithms to pick individual particle images and classify them into distinct 2D views.
-
Reconstruct a 3D density map from the 2D class averages.
-
-
Model Building and Refinement:
-
At sufficient resolution (typically <3.5 Å), dock the protein structure into the cryo-EM map.
-
Examine the difference map to locate the density corresponding to the bound pyrazole compound.
-
Build the ligand into the density and refine the complete model, similar to the final steps in crystallography.
-
Conclusion
Confirming the binding mode of a compound like 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone of modern drug discovery. The integrated workflow presented here—progressing from computational hypothesis to biophysical validation and culminating in high-resolution structural elucidation—provides a robust framework for achieving this goal. By employing orthogonal techniques like SPR, ITC, X-ray crystallography, and Cryo-EM, researchers can build a self-validating and comprehensive dataset. This not only confirms the precise molecular interactions driving binding but also provides the critical insights needed to rationally design the next generation of more potent and selective therapeutic agents.
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Schasfoort, R. B. M. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1521, 1-17. Available from: [Link]
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Njabon, E. N., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 9(4), e15100. Available from: [Link]
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Aisyah, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. Available from: [Link]
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Guler, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1308, 138128. Available from: [Link]
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Rossi, M., et al. (2011). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2950. Available from: [Link]
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Ialenti, M., et al. (2023). Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. International Journal of Molecular Sciences, 24(11), 9225. Available from: [Link]
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PubChemLite. 1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]
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Gläser, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 263-278. Available from: [Link]
- Njabon, E. N., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol. Heliyon, 9(4), e15100. Available from: https://www.sciencedirect.com/science/article/pii/S240584402302324X
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Barrett, T. D., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920. Available from: [Link]
-
Kumar, A., et al. (2020). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl). ChemistrySelect, 5(3), 1017-1025. Available from: [Link]
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Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This guide provides essential, field-proven safety and operational protocols for handling 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 618092-40-3). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these measures are critical. The information herein is synthesized from established safety data for structurally analogous pyrazole derivatives and carboxylic acids to ensure a comprehensive and cautious approach. This protocol is designed to be a self-validating system, empowering you, the researcher, to maintain the highest standards of laboratory safety.
Hazard Analysis: Understanding the Compound
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a white, powdered solid used as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, combining a pyrazole core, a carboxylic acid group, and a fluorinated phenyl ring, dictates its potential hazard profile. While a comprehensive toxicological profile for this specific molecule is not extensively published, analysis of related compounds allows for a robust risk assessment.
The primary hazards are associated with its physical form (a fine powder) and chemical nature (an acidic, organic compound).[3] Based on data from similar pyrazole and carboxylic acid derivatives, the following hazards should be assumed:[4][5][6][7][8]
| Hazard Category | Potential Health Effect | GHS Hazard Statement | Rationale |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction.[4][6][7][9] | H315, H317 | Carboxylic acids can be corrosive or irritating to the skin. Pyrazole derivatives have been noted to cause skin sensitization.[9][10] |
| Eye Contact | Causes serious eye irritation.[4][6][7] | H319 | As a powder, the compound can easily become airborne and contact the eyes, causing significant irritation.[11] |
| Inhalation | May cause respiratory irritation.[4][6][12] | H335 | Fine powders can be easily inhaled, leading to irritation of the nose, throat, and lungs.[3] |
| Ingestion | Harmful if swallowed.[4][5][12] | H302 | Accidental ingestion could lead to systemic toxicity. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[13][14]
| PPE Category | Recommended Equipment & Specifications | Justification |
| Eye & Face Protection | Chemical splash goggles conforming to EU Standard EN166 or US ANSI Z.87.1.[11][15] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, sonicating solutions).[16] | Protects against airborne dust and accidental splashes of solutions, which can cause serious eye irritation.[3][16] The face shield provides a secondary barrier for the entire face. |
| Skin & Body Protection | Chemical-resistant lab coat (fully buttoned). Nitrile rubber gloves (minimum thickness of 4 mil). Gloves must be inspected for defects before use and removed promptly if contaminated using the proper technique to avoid skin contact.[9][16][17] Fully enclosed shoes made of a non-porous material.[3] | A lab coat prevents contamination of personal clothing. Nitrile gloves provide adequate protection against incidental contact with many organic acids and powdered reagents.[16] Enclosed shoes protect against spills. |
| Respiratory Protection | All work with the solid compound must be performed in a certified chemical fume hood .[3] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator is required. The type depends on the potential exposure.[3][16] | A fume hood is the primary engineering control to prevent inhalation of the powdered compound.[14] Respirators provide personal protection if airborne concentrations cannot be adequately controlled. |
Respiratory Protection Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate respiratory protection when handling powdered 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Respiratory protection decision workflow.
Operational and Disposal Plans
Adherence to a strict, step-by-step operational protocol is fundamental to minimizing exposure risk.
Step-by-Step Handling Protocol
A. Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[3]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest practical height.
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is present to minimize traffic in and out of the designated area.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area.
B. Handling the Solid Compound (e.g., Weighing)
-
Minimize Dust: Use a spatula to carefully transfer the solid from its storage container to a weigh boat.[3] Avoid pouring the powder from a height, which can generate dust.
-
Work Surface: Place a disposable, plastic-backed absorbent liner on the work surface within the fume hood to contain any minor spills.
-
Cleaning: After transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder. Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water.[17]
C. Post-Handling and PPE Doffing
-
Decontaminate: Thoroughly clean all contaminated surfaces and equipment before removing them from the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.[17]
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous solid waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous liquid waste container. Do not empty into drains.[11]
-
-
Disposal Method: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[17] The recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company, which may involve mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.[15]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][15] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[9][18] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][15] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[6][13] |
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
